molecular formula C83H92ClN9O31 B1665849 Avoparcin CAS No. 37332-99-3

Avoparcin

Cat. No.: B1665849
CAS No.: 37332-99-3
M. Wt: 1747.1 g/mol
InChI Key: OTKPPUXRIADSGD-PPRNARJGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Avoparcin is a glycopeptide antibiotic complex produced by the actinomycete Amycolatopsis coloradensis . It is a mixture of two primary compounds, α-avoparcin and β-avoparcin, which differ by the presence of an additional chlorine atom in the β-isomer . Its chemical structure is similar to vancomycin, a critically important human antibiotic . Historically, this compound was used extensively in agriculture as a growth promoter in livestock feed for animals such as chickens, pigs, and cattle . Its application was also aimed at preventing necrotic enteritis in poultry . Its mechanism of action involves the inhibition of bacterial cell wall synthesis in Gram-positive bacteria , making it effective against a spectrum of Gram-positive organisms . The primary research value of this compound today stems from its role in studying antimicrobial resistance (AMR) . The use of this compound in animal feed has been strongly linked to the emergence and selection for vancomycin-resistant enterococci (VRE) in farm animals, creating a reservoir of resistance . This is due to the cross-resistance mechanism, where bacteria resistant to this compound are also resistant to vancomycin . Consequently, this compound has been banned as a feed additive in the European Union, Australia, and other regions . Research using this compound is crucial for understanding the dissemination of glycopeptide resistance genes, such as the van cluster, and for monitoring the persistence of resistance in the environment and food supply chain . This product is provided For Research Use Only . It is strictly not intended for diagnostic or therapeutic purposes in humans or animals, nor for any form of personal use.

Properties

IUPAC Name

(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4R,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-48-[(2S,4S,5S,6R)-3-[(2R,4R,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-chloro-18,32,35,37-tetrahydroxy-22-(4-hydroxyphenyl)-19-[[(2R)-2-(methylamino)-2-[4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]acetyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37,49-pentadecaene-40-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C83H92ClN9O31/c1-30-64(99)46(85)27-54(115-30)122-72-37-12-20-50(45(84)22-37)120-52-24-38-23-51(73(52)124-83-74(70(105)68(103)53(29-94)121-83)123-55-28-47(86)65(100)31(2)116-55)118-41-17-9-35(10-18-41)67(102)62(92-75(107)57(87-4)33-7-15-42(16-8-33)119-82-71(106)69(104)66(101)32(3)117-82)79(111)88-58(34-5-13-39(95)14-6-34)76(108)90-60(38)78(110)89-59-36-11-19-48(97)43(21-36)56-44(25-40(96)26-49(56)98)61(81(113)114)91-80(112)63(72)93-77(59)109/h5-26,30-32,46-47,53-55,57-72,74,82-83,87,94-106H,27-29,85-86H2,1-4H3,(H,88,111)(H,89,110)(H,90,108)(H,91,112)(H,92,107)(H,93,109)(H,113,114)/t30-,31-,32-,46+,47+,53+,54-,55-,57+,58-,59+,60+,61-,62+,63-,64-,65-,66-,67+,68+,69+,70-,71+,72+,74?,82-,83-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKPPUXRIADSGD-PPRNARJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)O)NC(=O)C(C1=CC=C(C=C1)OC1C(C(C(C(O1)C)O)O)O)NC)C1=CC=C(C=C1)O)O)C(=O)O)OC1CC(C(C(O1)C)O)N)Cl)CO)O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@H]2[C@H]3C(=O)N[C@@H](C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)[C@H](C(=O)N3)NC(=O)[C@H]6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)O[C@H]9C([C@H]([C@@H]([C@H](O9)CO)O)O)O[C@H]1C[C@H]([C@H]([C@@H](O1)C)O)N)OC1=CC=C(C=C1)[C@H]([C@H](C(=O)N[C@H](C(=O)N6)C1=CC=C(C=C1)O)NC(=O)[C@@H](C1=CC=C(C=C1)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)NC)O)O)C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C83H92ClN9O31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1747.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White solid; Hygroscopic; [Merck Index]
Record name Avoparcin
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Solubility

Soluble in water, Soluble in N,N-dimethylformamide, dimethyl sulfoxide. Moderately soluble in methanol.
Record name AVOPARCIN
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Color/Form

White, amorphous solid

CAS No.

37332-99-3
Record name Avoparcin [USAN:INN:BAN]
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Record name Avoparcin
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Record name AVOPARCIN
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Melting Point

No definitive melting point
Record name AVOPARCIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7030
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Avoparcin: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces candidus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avoparcin, a glycopeptide antibiotic, has been a subject of significant interest due to its activity against Gram-positive bacteria. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound from its producing organism, Streptomyces candidus. The document details the fermentation process for this compound production, including media composition and culture conditions. It further outlines a comprehensive, step-by-step protocol for the isolation and purification of this compound from the fermentation broth. Analytical methodologies for the characterization of this antibiotic complex, primarily focusing on high-performance liquid chromatography (HPLC) and mass spectrometry (MS), are also described. Quantitative data on production yields and purification are summarized for easy reference. Additionally, this guide presents a putative biosynthetic pathway for this compound, offering insights into its molecular genesis.

Discovery and Microbial Origin

This compound is a glycopeptide antibiotic complex produced by the bacterium Streptomyces candidus.[1] First disclosed in a U.S. patent by Kunstmann and Porter in 1967, this antibiotic was identified as a potent agent against Gram-positive bacteria. The this compound complex primarily consists of two closely related components: α-avoparcin and β-avoparcin, with the latter being a chlorine-substituted analogue of the former.

Fermentation for this compound Production

The production of this compound is achieved through submerged fermentation of Streptomyces candidus. While specific media compositions and fermentation parameters can be optimized for improved yields, a general framework for the fermentation process is outlined below. Notably, studies on the related species Amycolatopsis coloradensis have reported this compound complex productivity of up to 9 g/L in flask fermentations.[2]

Culture Media and Conditions

A two-stage fermentation process, involving a seed culture followed by a production culture, is typically employed for this compound production.

Table 1: Fermentation Media Composition for this compound Production

ComponentSeed Medium (g/L)Production Medium (g/L)
Glucose10.010.0
Millet Steep Liquor10.010.0
Peptone5.03.0
(NH₄)₂SO₄1.01.0
NaCl2.52.5
CaCO₃0.51.0

This composition is based on typical media used for Streptomyces fermentation for antibiotic production and may require optimization for maximal this compound yield.

Table 2: Fermentation Parameters for this compound Production

ParameterSeed CultureProduction Culture
Temperature28°C28°C
pH7.27.2
Agitation180 rpm180 rpm
Incubation Time18 hours4 days
Experimental Protocol: Fermentation
  • Inoculum Preparation: Spores of Streptomyces candidus from a stock culture are used to inoculate a 250 mL flask containing 60 mL of sterile seed medium.

  • Seed Culture Incubation: The inoculated flask is incubated on a rotary shaker at 180 rpm for 18 hours at 28°C.

  • Production Culture Inoculation: 6 mL of the seed culture is transferred to a 250 mL flask containing 60 mL of sterile production medium.

  • Production Fermentation: The production culture is incubated on a rotary shaker at 180 rpm for 4 days at 28°C.

Experimental Workflow: Fermentation

G cluster_0 Inoculum Preparation cluster_1 Seed Culture cluster_2 Production Culture cluster_3 Harvest spore_stock Spore Stock of S. candidus inoculate_seed Inoculate Seed Medium spore_stock->inoculate_seed incubate_seed Incubate (28°C, 180 rpm, 18h) inoculate_seed->incubate_seed inoculate_production Inoculate Production Medium incubate_seed->inoculate_production incubate_production Incubate (28°C, 180 rpm, 4 days) inoculate_production->incubate_production fermentation_broth Fermentation Broth containing this compound incubate_production->fermentation_broth

Caption: Workflow for the two-stage fermentation of Streptomyces candidus for this compound production.

Isolation and Purification of this compound

The recovery of this compound from the fermentation broth involves a multi-step process to separate the antibiotic from the mycelia and other components of the culture medium. Ion-exchange chromatography is a key step in the purification of streptomycin, a related antibiotic, and a similar principle can be applied to this compound.

Experimental Protocol: Isolation and Purification
  • Mycelial Separation: The fermentation broth is filtered through cheesecloth to separate the mycelia from the culture liquid.

  • Adsorption to Resin: The filtrate is passed through a column containing a macroporous adsorbent resin (e.g., HPD-100). The this compound binds to the resin, while many impurities pass through.

  • Elution from Resin: The resin is washed with water and then eluted with methanol to recover the this compound.

  • Solvent Extraction: The methanol eluate is concentrated under vacuum, and the resulting aqueous solution is extracted with petroleum ether followed by ethyl acetate.

  • Silica Gel Chromatography: The ethyl acetate extract is concentrated and subjected to column chromatography on silica gel. The column is eluted with a gradient of petroleum ether and ethyl acetate to separate the this compound components.

  • Crystallization: The fractions containing pure this compound are pooled, the solvent is evaporated, and the this compound is crystallized.

Experimental Workflow: Isolation and Purification

G fermentation_broth Fermentation Broth filtration Filtration fermentation_broth->filtration mycelia Mycelia (discard) filtration->mycelia filtrate Filtrate filtration->filtrate resin_adsorption Macroporous Resin Adsorption filtrate->resin_adsorption waste Waste resin_adsorption->waste elution Methanol Elution resin_adsorption->elution methanol_eluate Methanol Eluate elution->methanol_eluate concentration Concentration methanol_eluate->concentration aqueous_solution Aqueous Solution concentration->aqueous_solution solvent_extraction Solvent Extraction (Petroleum Ether/Ethyl Acetate) aqueous_solution->solvent_extraction ethyl_acetate_extract Ethyl Acetate Extract solvent_extraction->ethyl_acetate_extract silica_gel Silica Gel Chromatography ethyl_acetate_extract->silica_gel purified_fractions Purified this compound Fractions silica_gel->purified_fractions crystallization Crystallization purified_fractions->crystallization pure_this compound Pure this compound Crystals crystallization->pure_this compound

Caption: A multi-step workflow for the isolation and purification of this compound from fermentation broth.

Analytical Characterization

The characterization of this compound and its components is primarily achieved using chromatographic and mass spectrometric techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is used for the separation and quantification of α- and β-avoparcin.

Table 3: HPLC Parameters for this compound Analysis

ParameterCondition
ColumnCosmosil 5C18-AR (4.6 mm x 25 cm)
Mobile Phase A2.5% acetic acid, 0.01 mol/L sodium heptane sulfonic acid-acetonitrile (88.5:11.5), pH 4.0
Mobile Phase B2.5% acetic acid-acetonitrile (10:90)
GradientGradient elution
DetectionUV and Amperometric (glassy-carbon electrode, +900 mV)
Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)

LC-ESI-MS/MS provides a highly sensitive and selective method for the detection and identification of this compound.

Table 4: LC-ESI-MS/MS Parameters for this compound Analysis

ParameterCondition
Ionization ModeElectrospray Ionization (ESI), Positive
Monitored Ions[M + 3H]³⁺
Precursor/Product Ions (α-avoparcin)m/z 637 → 86/113/130
Precursor/Product Ions (β-avoparcin)m/z 649 → 86/113/130

Biosynthesis of this compound

This compound, as a glycopeptide antibiotic, is synthesized via a non-ribosomal peptide synthetase (NRPS) pathway. The biosynthesis is directed by a large biosynthetic gene cluster (BGC) that encodes all the necessary enzymes for the assembly of the peptide backbone, its modification (including halogenation), and glycosylation. While the specific BGC for this compound in Streptomyces candidus has not been fully elucidated in the available literature, a putative pathway can be inferred from the known biosynthesis of other glycopeptide antibiotics and the identified BGC in Amycolatopsis coloradensis.

The core structure is a heptapeptide, which undergoes oxidative cross-linking to form the characteristic rigid, cup-shaped aglycone. This aglycone is then glycosylated with sugar moieties, which are crucial for its biological activity.

Putative Biosynthetic Pathway of this compound

G cluster_0 Precursor Synthesis cluster_1 Peptide Backbone Assembly cluster_2 Aglycone Formation cluster_3 Glycosylation and Halogenation amino_acids Amino Acid Precursors nrps Non-Ribosomal Peptide Synthetase (NRPS) amino_acids->nrps sugar_nucleotides Sugar Nucleotide Precursors glycosylation Glycosylation sugar_nucleotides->glycosylation heptapeptide Linear Heptapeptide nrps->heptapeptide cross_linking Oxidative Cross-linking heptapeptide->cross_linking aglycone This compound Aglycone cross_linking->aglycone aglycone->glycosylation halogenation Halogenation (for β-avoparcin) glycosylation->halogenation This compound This compound Complex (α and β) halogenation->this compound

Caption: A putative biosynthetic pathway for the this compound complex, highlighting the key stages of its synthesis.

Conclusion

This technical guide has provided a comprehensive overview of the discovery, production, isolation, and characterization of the glycopeptide antibiotic this compound from Streptomyces candidus. The detailed protocols for fermentation, purification, and analysis, along with the summarized quantitative data and the putative biosynthetic pathway, offer a valuable resource for researchers and professionals in the field of natural product drug discovery and development. Further optimization of the fermentation and purification processes, guided by a deeper understanding of the this compound biosynthetic gene cluster in Streptomyces candidus, holds the potential for improved yields and the generation of novel this compound analogs with enhanced therapeutic properties.

References

Avoparcin: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avoparcin, a glycopeptide antibiotic complex, has been a subject of significant scientific interest due to its antibacterial properties and its structural relationship to vancomycin. This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of this compound's primary components, α-avoparcin and β-avoparcin. It consolidates available spectroscopic and analytical data, details the experimental methodologies for structural elucidation, and presents a comprehensive overview of its complex three-dimensional architecture. This document is intended to serve as a critical resource for researchers engaged in the study of glycopeptide antibiotics, antimicrobial resistance, and the development of new therapeutic agents.

Introduction

This compound is a glycopeptide antibiotic produced by the fermentation of Amycolatopsis coloradensis.[1] It is a complex mixture of closely related compounds, with the two major components being α-avoparcin and β-avoparcin.[2] These components differ by the presence of an additional chlorine atom on the β-avoparcin molecule.[2] The antibacterial activity of this compound is attributed to its ability to inhibit bacterial cell wall synthesis by binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors. Due to its structural similarity to vancomycin, a last-resort antibiotic in human medicine, the use of this compound as a growth promoter in livestock was linked to the emergence of vancomycin-resistant enterococci (VRE) and was subsequently banned in many countries.[3] A thorough understanding of this compound's intricate chemical structure and stereochemistry is paramount for comprehending its mechanism of action, the basis of resistance, and for the rational design of novel antibiotics.

Chemical Structure of this compound

The core of the this compound molecule is a heptapeptide backbone, which is extensively cross-linked to form a rigid, basket-like structure. This aglycone is further decorated with several sugar moieties.

The Aglycone Core

The heptapeptide core of this compound is composed of seven amino acid residues. The structure is characterized by multiple ether linkages between the aromatic side chains of these amino acids, creating a unique polycyclic system.

Sugar Moieties

This compound is a glycoprotein, containing several carbohydrate units attached to its aglycone core. The primary sugar components identified are ristosamine and mannose.[4] The precise location and linkage of these sugar moieties are critical for the molecule's biological activity.

A visual representation of the this compound structure is provided below.

avoparcin_structure cluster_aglycone Aglycone Core (Heptapeptide) cluster_sugars Sugar Moieties AA1 N-methyl-D-phenylglycine AA2 p-hydroxyphenylglycine AA1->AA2 Peptide Bond AA3 D-p-hydroxyphenylglycine AA2->AA3 Peptide Bond AA4 p-hydroxyphenylglycine AA2->AA4 Ether Linkage AA3->AA4 Peptide Bond AA5 D-glutamic acid AA3->AA5 Ether Linkage AA4->AA5 Peptide Bond Ristosamine1 Ristosamine AA4->Ristosamine1 Glycosidic Bond AA6 Actinoidinic acid AA5->AA6 Peptide Bond AA7 p-hydroxyphenylglycine AA5->AA7 Ether Linkage AA6->AA7 Peptide Bond Mannose Mannose AA6->Mannose Glycosidic Bond Ristosamine2 Ristosamine Mannose->Ristosamine2 Glycosidic Bond

Conceptual diagram of the this compound molecular components.

Stereochemistry of this compound

This compound is a chiral molecule with 32 stereogenic centers, leading to a highly complex three-dimensional structure.[5] The precise stereochemical configuration of each of these centers is crucial for its biological function.

Absolute Configuration

The absolute stereochemistry of the N-methyl terminal amino acid of the this compound aglycone has been determined to be the R-configuration.[6][7] This was established through the isolation of the amino acid and the observation of its negative optical rotation.[6][7] The stereochemistry of the other chiral centers has been investigated using a combination of spectroscopic techniques and chemical degradation studies.

Epimerization

This compound can undergo epimerization, particularly at the N-methyl terminal amino acid.[6] When epimerized, the N-methyl terminal amino acid exhibits a positive optical rotation, indicating a change to the S-configuration.[6][7] This epimerization has been shown to significantly impact the antibacterial activity of the molecule.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound has been heavily reliant on a suite of analytical and spectroscopic techniques. The following tables summarize key quantitative data for the α and β forms of this compound.

Table 1: Physicochemical Properties of this compound Isomers

Propertyα-Avoparcinβ-AvoparcinReference
Molecular FormulaC89H102ClN9O36C89H101Cl2N9O36[2]
Molecular Weight1909.25 g/mol 1943.70 g/mol [2]
Specific Optical Rotation-96° (c=0.62 in 0.1N HCl)-102° (c=0.65 in 0.1N HCl)[7]

Table 2: Key Spectroscopic Data for this compound

Techniqueα-Avoparcinβ-AvoparcinReference
¹H NMR
Anomeric Protons (ppm)4.5 - 5.54.5 - 5.5[8]
Aromatic Protons (ppm)6.55 - 6.406.55 - 6.40[9]
¹³C NMR
Anomeric Carbons (ppm)90 - 10090 - 100[8]
Mass Spectrometry
[M+3H]³⁺ (m/z)637649[10]
Major Product Ions (m/z)86, 113, 13086, 113, 130[10]

Experimental Protocols

The determination of the complex structure of this compound requires a combination of sophisticated analytical techniques. Below are detailed methodologies for key experiments.

Isolation and Purification of this compound Components

A common procedure for the isolation and purification of α- and β-avoparcin from the fermentation broth of Amycolatopsis coloradensis involves the following steps:

  • Extraction: The whole fermentation broth is mixed with an equal volume of distilled water, vortexed, and centrifuged to separate the supernatant containing the this compound complex.[9]

  • Affinity Chromatography: The supernatant is passed through a Sepharose-D-alanyl-D-alanine affinity resin column.[9] This resin specifically binds to the D-Ala-D-Ala binding site of the glycopeptide antibiotics.

  • Elution: The bound this compound is eluted from the column.

  • High-Performance Liquid Chromatography (HPLC): The eluted fraction is further purified and the α and β components are separated using reversed-phase HPLC.[11] A typical mobile phase consists of a gradient of acetonitrile and water with an acidic modifier like trifluoroacetic acid (TFA).[10]

hplc_workflow Fermentation_Broth Fermentation Broth Extraction Extraction & Centrifugation Fermentation_Broth->Extraction Affinity_Chromatography Affinity Chromatography (Sepharose-D-Ala-D-Ala) Extraction->Affinity_Chromatography HPLC Reversed-Phase HPLC Affinity_Chromatography->HPLC Alpha_this compound α-Avoparcin HPLC->Alpha_this compound Beta_this compound β-Avoparcin HPLC->Beta_this compound

Workflow for the isolation and purification of this compound components.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution. For this compound, a combination of 1D and 2D NMR experiments is employed:

  • Sample Preparation: A purified sample of the this compound component (α or β) is dissolved in a suitable deuterated solvent, such as D₂O or DMSO-d₆.

  • 1D ¹H NMR: This experiment provides information on the number and chemical environment of the protons in the molecule. The anomeric protons of the sugar moieties typically resonate in the 4.5-5.5 ppm region.[8]

  • 1D ¹³C NMR: This experiment identifies the different carbon environments. The anomeric carbons of the sugars are typically found in the 90-100 ppm range.[8]

  • 2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to trace out the spin systems within the amino acid residues and sugar rings.

  • 2D TOCSY (Total Correlation Spectroscopy): This experiment extends the correlations observed in COSY to an entire spin system, aiding in the identification of complete amino acid or sugar residues.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is a crucial experiment for determining the 3D structure. It identifies protons that are close in space, even if they are not directly bonded. The intensity of the NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing distance constraints for molecular modeling.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting different structural fragments, such as the sugar moieties to the aglycone.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the precise molecular weight of the this compound components and to obtain structural information through fragmentation analysis.

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique commonly used for large, non-volatile molecules like this compound. It typically produces multiply charged ions, such as [M+3H]³⁺.[10]

  • Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured.

  • Tandem Mass Spectrometry (MS/MS): In this technique, a specific ion (e.g., the [M+3H]³⁺ ion) is selected and fragmented by collision with an inert gas. The resulting fragment ions are then mass-analyzed. The fragmentation pattern provides valuable information about the sequence of amino acids and the nature and location of the sugar moieties. For example, characteristic fragment ions at m/z 86, 113, and 130 have been reported for both α- and β-avoparcin.[10]

ms_workflow Sample Purified this compound ESI Electrospray Ionization Sample->ESI Mass_Analyzer1 Mass Analyzer 1 (Select Precursor Ion) ESI->Mass_Analyzer1 Collision_Cell Collision Cell (Fragmentation) Mass_Analyzer1->Collision_Cell Mass_Analyzer2 Mass Analyzer 2 (Analyze Fragment Ions) Collision_Cell->Mass_Analyzer2 Spectrum MS/MS Spectrum Mass_Analyzer2->Spectrum

Workflow for tandem mass spectrometry (MS/MS) analysis of this compound.
Determination of Stereochemistry

Determining the stereochemistry of the numerous chiral centers in this compound is a challenging task that often involves a combination of techniques:

  • Chiral Chromatography: HPLC using a chiral stationary phase can be used to separate enantiomers of the amino acids after hydrolysis of the this compound molecule.

  • NMR Spectroscopy: The coupling constants (J-values) between protons in the sugar rings and amino acid side chains can provide information about their relative stereochemistry.

  • Chemical Derivatization: Derivatizing the hydrolyzed amino acids with a chiral reagent (e.g., Marfey's reagent) creates diastereomers that can be separated by standard reversed-phase HPLC. The elution order of the diastereomers can then be used to determine the original stereochemistry of the amino acids.

  • Optical Rotation: As demonstrated for the N-methyl terminal amino acid, measuring the specific optical rotation of isolated components can be used to assign their absolute configuration.[6][7]

Conclusion

The chemical structure and stereochemistry of this compound represent a formidable challenge in natural product chemistry. Through the application of advanced analytical techniques, particularly NMR spectroscopy and mass spectrometry, a detailed understanding of its molecular architecture has been achieved. This in-depth knowledge is not only of fundamental scientific importance but also provides a crucial foundation for research into the mechanisms of antibiotic action and resistance. The methodologies and data presented in this guide are intended to facilitate further investigations into this important class of glycopeptide antibiotics and to aid in the development of new strategies to combat bacterial infections.

References

Characterization of Avoparcin Alpha and Beta Components: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the characterization of the alpha and beta components of avoparcin, a glycopeptide antibiotic complex. It is intended for researchers, scientists, and drug development professionals, offering detailed information on the physicochemical properties, biological activity, and analytical methodologies for these compounds.

Introduction

This compound is a glycopeptide antibiotic produced by the fermentation of Streptomyces candidus and Amycolatopsis coloradensis.[1][2][3] It is primarily effective against Gram-positive bacteria and has been historically used as a growth promoter in livestock.[1][3][4] The this compound complex is a mixture of several closely related compounds, with the two main components being α-avoparcin and β-avoparcin.[1][5] Structurally similar to vancomycin, this compound functions by inhibiting bacterial cell wall synthesis.[1][6][7] This guide will focus on the distinct characteristics of the alpha and beta components and the methods used for their analysis.

Physicochemical Characterization

The primary distinction between α-avoparcin and β-avoparcin lies in their chemical structure. β-avoparcin contains an additional chlorine atom compared to α-avoparcin.[1] This structural difference results in slight variations in their physicochemical properties, which are summarized in the tables below.

Structural and Physicochemical Properties
Propertyα-Avoparcinβ-AvoparcinReference
Chemical Formula C89H102ClN9O36C89H101Cl2N9O36[1]
CAS Number 73957-86-573957-87-6[1]
UNII I4J49AU691W47D7146JL[1]
PubChem CID 2005522520055226[1]
Molecular Weight ~1900 g/mol ~1935 g/mol [3]
Distinguishing Feature -Contains an additional chlorine atom[1]

Biological Activity and Mechanism of Action

This compound exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall, a mechanism it shares with other glycopeptide antibiotics like vancomycin.[6][7] It specifically targets the D-alanyl-D-alanine termini of peptidoglycan precursors.

Comparative Biological Activity

Studies have shown that β-avoparcin exhibits slightly higher binding affinities for bacterial cell-wall receptor-mimicking peptides compared to α-avoparcin, particularly for those with strong binding characteristics.[8] The minimum inhibitory concentrations (MIC) of this compound have been determined for various bacterial strains, although it is generally less potent than vancomycin and teicoplanin against staphylococci.[9]

OrganismThis compound MIC50 (µg/mL)Vancomycin MIC50 (µg/mL)Teicoplanin MIC50 (µg/mL)Reference
Staphylococci4< 2< 2[9]

Note: MIC50 is the minimum concentration of an antibiotic that inhibits the growth of 50% of the tested isolates.

Mechanism of Action

The mechanism of action for this compound involves the binding of the glycopeptide to the D-Ala-D-Ala terminus of the lipid II precursor, which is essential for the transglycosylation and transpeptidation steps in peptidoglycan synthesis. This binding sterically hinders the enzymes responsible for cell wall construction, leading to cell lysis and death.

Avoparcin_Mechanism_of_Action cluster_bacterium Bacterial Cell Lipid_II Lipid II Precursor (with D-Ala-D-Ala) Peptidoglycan Growing Peptidoglycan Chain Lipid_II->Peptidoglycan Transglycosylation & Transpeptidation Binding Binding to D-Ala-D-Ala Lipid_II->Binding Cell_Wall Bacterial Cell Wall Peptidoglycan->Cell_Wall Incorporation This compound This compound (α or β) This compound->Binding Inhibition Binding->Inhibition Inhibition of Cell Wall Synthesis

This compound's mechanism of action.

Experimental Protocols and Methodologies

The characterization of this compound alpha and beta components involves several key experimental procedures, from extraction and purification to sophisticated analytical techniques.

Extraction and Purification from Fermentation Broth

A common method for purifying the this compound complex involves affinity chromatography.

Protocol:

  • Culture Preparation: Cultivate a high-producer strain of Amycolatopsis coloradensis in a suitable fermentation medium.

  • Harvesting: Harvest the culture at the peak of productivity.

  • Affinity Chromatography: Purify the harvested broth using an agarose D-Ala-D-Ala resin.[5]

  • Elution and Concentration: Elute the bound this compound complex and concentrate the solution to obtain a solid form.

Analytical Characterization

A combination of liquid chromatography and mass spectrometry is typically employed for the detailed characterization of the alpha and beta components.

Sample Preparation (from animal tissues): [2][10]

  • Extraction: Extract the tissue sample with 5% trifluoroacetic acid (TFA).

  • Solid-Phase Extraction (SPE):

    • Load the extract onto an ion-exchange (SAX) cartridge.

    • Further purify the eluate using a C18 cartridge.

  • Elution and Reconstitution: Elute the this compound components and reconstitute them in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Parameters: [10]

  • Ionization Mode: Electrospray Ionization, Positive Mode (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Precursor Ions: [M+3H]³⁺

  • Product Ions (m/z):

    • α-Avoparcin: 637 → 86, 113, 130

    • β-Avoparcin: 649 → 86, 113, 130

Avoparcin_Analysis_Workflow Sample Sample (e.g., Animal Tissue, Feed) Extraction Extraction (5% TFA) Sample->Extraction SPE Solid-Phase Extraction (SAX and C18) Extraction->SPE LC_Separation Liquid Chromatography Separation SPE->LC_Separation MS_Detection Tandem Mass Spectrometry (ESI-MS/MS) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification of α and β) MS_Detection->Data_Analysis

Workflow for this compound analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to confirm the structural identity of the purified this compound components. ¹H NMR spectra can distinguish between the different forms of this compound present in a sample, including the alpha and beta components, by analyzing the chemical shifts of aromatic protons.[5]

Quantitative Data and Performance Metrics

The analytical methods for this compound have been validated to ensure their sensitivity and reliability.

ParameterValueMatrixReference
Instrumental LOD 3 ng/mL-[2][10]
Detection Limit (UV) 0.5 µg/gChicken Muscle[2]
Detection Limit (Amperometric) 0.2 µg/gChicken Muscle[2]
Recovery Rate > 73.3%Animal Tissues & Milk[2][10]
Relative Standard Deviation (RSD) < 12.0%Animal Tissues & Milk[2][10]

Conclusion

The characterization of this compound's alpha and beta components relies on a combination of advanced analytical techniques. The structural difference, an additional chlorine atom in β-avoparcin, leads to subtle but measurable differences in their physicochemical and biological properties. The methodologies outlined in this guide provide a robust framework for the separation, identification, and quantification of these components, which is crucial for regulatory monitoring, drug development, and research into antibiotic resistance. The shared mechanism of action with vancomycin underscores the importance of understanding these compounds to address the challenges of antimicrobial resistance.

References

An In-depth Technical Guide to the Mechanism of Action of Avoparcin on Bacterial Cell Wall Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Avoparcin is a glycopeptide antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, detailing its interaction with peptidoglycan precursors and the subsequent disruption of cell wall integrity. The document includes a compilation of quantitative data on this compound's activity, detailed experimental protocols for key assays, and visual representations of the underlying biochemical pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals involved in antibiotic research and development.

Introduction

This compound belongs to the glycopeptide class of antibiotics, which also includes vancomycin.[1] These complex glycosylated peptides are particularly effective against Gram-positive bacteria.[1] The primary target of glycopeptide antibiotics is the bacterial cell wall, a rigid structure essential for maintaining cell shape and protecting against osmotic lysis. Specifically, this compound interferes with the late stages of peptidoglycan synthesis, a critical component of the cell wall.[2][3] This document will elucidate the precise mechanism by which this compound disrupts this vital process.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The bactericidal activity of this compound stems from its ability to bind with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors.[2][3] This binding event is the cornerstone of its mechanism of action and leads to the inhibition of two crucial enzymes involved in the final steps of cell wall assembly: transglycosylase and transpeptidase.

Molecular Interaction with Peptidoglycan Precursors

Peptidoglycan is a polymer composed of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues, which are cross-linked by short peptide chains. The synthesis of this polymer involves the assembly of precursor units, known as lipid II, on the cytoplasmic side of the bacterial membrane. These precursors consist of a NAM-NAG disaccharide linked to a pentapeptide chain, which terminates in a D-Ala-D-Ala dipeptide.

This compound recognizes and forms a stable complex with the D-Ala-D-Ala moiety of lipid II. This interaction is mediated by a series of hydrogen bonds between the antibiotic and the peptide terminus. The binding of the bulky this compound molecule to its target sterically hinders the subsequent enzymatic steps required for the incorporation of the precursor into the growing peptidoglycan chain.

cluster_membrane Bacterial Cytoplasmic Membrane Lipid_II Lipid II (Peptidoglycan Precursor) -NAG-NAM-pentapeptide-D-Ala-D-Ala Binding Binding to D-Ala-D-Ala Lipid_II->Binding This compound This compound This compound->Binding Inhibition_TG Inhibition of Transglycosylation Binding->Inhibition_TG Inhibition_TP Inhibition of Transpeptidation Binding->Inhibition_TP Cell_Wall_Weakening Weakened Cell Wall Inhibition_TG->Cell_Wall_Weakening Inhibition_TP->Cell_Wall_Weakening Cell_Lysis Cell Lysis Cell_Wall_Weakening->Cell_Lysis

Mechanism of this compound action.

Inhibition of Transglycosylation and Transpeptidation

The binding of this compound to the D-Ala-D-Ala terminus of lipid II physically obstructs the action of two critical enzymes:

  • Transglycosylases: These enzymes are responsible for polymerizing the glycan chains by adding new disaccharide-pentapeptide units from lipid II to the growing peptidoglycan chain.

  • Transpeptidases: These enzymes catalyze the cross-linking of the peptide side chains of adjacent glycan strands, a process that provides the peptidoglycan with its structural integrity and rigidity.

By sequestering the substrate, this compound effectively prevents both of these processes, leading to a halt in cell wall synthesis. The resulting weakened cell wall can no longer withstand the internal osmotic pressure of the bacterium, ultimately leading to cell lysis and death.

Quantitative Data

The following tables summarize the available quantitative data on the activity of this compound.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Various Bacteria
Bacterial SpeciesNumber of StrainsMIC50 (µg/mL)MIC Range (µg/mL)Reference
Staphylococcus spp.2404-[4]
Enterococcus spp. (vanB phenotype)--2 to >16[4]
Staphylococcus haemolyticus (oxacillin-resistant)--≥16[4]

MIC50: The concentration of the antibiotic that inhibits the growth of 50% of the tested strains.

Table 2: Comparative Binding Affinities of this compound and Vancomycin
LigandAntibioticBinding Constant (M⁻¹)Reference
N-Ac-D-Ala-D-Alaα-avoparcinSimilar to vancomycin[5]
N-Ac-D-Ala-D-Alaβ-avoparcinSimilar to vancomycin[5]
N,N'-Ac₂-L-Lys-D-Ala-D-Lacα-avoparcinStrongly reduced affinity[5]
N,N'-Ac₂-L-Lys-D-Ala-D-Lacβ-avoparcinStrongly reduced affinity[5]
N,N'-Ac₂-L-Lys-D-Ala-D-Serα-avoparcinReduced affinity[5]
N,N'-Ac₂-L-Lys-D-Ala-D-Serβ-avoparcinReduced affinity[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterium.

Methodology (Broth Microdilution):

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water) at a known concentration.

  • Preparation of Bacterial Inoculum: Culture the test bacterium in an appropriate broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase of growth. Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in the broth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control well (bacteria and broth, no antibiotic) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.

Start Start Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Prepare_Inoculum Prepare Bacterial Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilution in 96-well plate Prepare_Stock->Serial_Dilution Inoculate Inoculate wells with Bacterial Suspension Prepare_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no growth) Incubate->Read_MIC End End Read_MIC->End

MIC determination workflow.

UDP-MurNAc-Pentapeptide Accumulation Assay

Objective: To demonstrate the inhibition of the later stages of cell wall synthesis by detecting the accumulation of the cytoplasmic precursor, UDP-MurNAc-pentapeptide.

Methodology:

  • Bacterial Culture and Treatment: Grow the test bacterium to the mid-logarithmic phase. Divide the culture into two: a control group and a group treated with a sub-inhibitory concentration of this compound. Incubate for a defined period.

  • Cell Harvesting: Harvest the bacterial cells from both groups by centrifugation at 4°C.

  • Extraction of Precursors: Resuspend the cell pellets in ice-cold perchloric acid or boiling water to extract the intracellular nucleotide precursors.

  • Neutralization and Centrifugation: Neutralize the extracts and remove the precipitate by centrifugation.

  • HPLC Analysis: Analyze the supernatant containing the precursors by reverse-phase high-performance liquid chromatography (HPLC).

  • Detection and Quantification: Monitor the elution profile at a specific wavelength (e.g., 262 nm for UDP). Identify the peak corresponding to UDP-MurNAc-pentapeptide by comparing its retention time with a known standard. Quantify the peak area to determine the relative accumulation in treated versus untreated cells.

  • Mass Spectrometry Confirmation (Optional): Collect the peak corresponding to the accumulated precursor and confirm its identity using mass spectrometry.

Start Start Culture Grow Bacterial Culture to mid-log phase Start->Culture Split Split Culture Culture->Split Control Control Group (No this compound) Split->Control Treated Treated Group (+ this compound) Split->Treated Incubate Incubate Control->Incubate Treated->Incubate Harvest Harvest Cells (Centrifugation) Incubate->Harvest Extract Extract Precursors (e.g., Boiling Water) Harvest->Extract Analyze Analyze by HPLC-MS Extract->Analyze Compare Compare Precursor Accumulation Analyze->Compare End End Compare->End

Precursor accumulation assay workflow.

Conclusion

This compound is a potent inhibitor of bacterial cell wall synthesis in Gram-positive bacteria. Its mechanism of action is well-defined and involves the specific binding to the D-Ala-D-Ala terminus of peptidoglycan precursors. This interaction effectively blocks the transglycosylation and transpeptidation steps, leading to a compromised cell wall and subsequent bacterial lysis. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research into the activity of this compound and other glycopeptide antibiotics. Understanding these fundamental mechanisms is crucial for the development of new strategies to combat antibiotic resistance.

References

The Rise and Fall of Avoparcin: A Technical Review of its Use as a Growth Promoter in Livestock

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Avoparcin, a glycopeptide antibiotic, was historically used as a growth promoter in livestock, including poultry, pigs, and cattle, to enhance feed efficiency and weight gain.[1][2] Its application, however, became a significant public health concern due to its structural similarity to vancomycin, a last-resort antibiotic for treating serious Gram-positive bacterial infections in humans.[1] The use of this compound in animal feed was linked to the emergence and spread of vancomycin-resistant enterococci (VRE), posing a potential threat to human medicine.[3][4] This technical guide provides a comprehensive overview of the historical use of this compound, its mechanism of action, quantitative effects on livestock performance, the associated rise of antimicrobial resistance, and the experimental methodologies used to evaluate its efficacy and impact.

Introduction to this compound

This compound is a complex of related polypeptides produced by the fermentation of Streptomyces candidus.[1] As a glycopeptide antibiotic, it primarily targets Gram-positive bacteria by inhibiting cell wall synthesis.[5] It was widely incorporated into animal feed at subtherapeutic levels to improve growth rates and feed conversion ratios in various livestock species.[1] While effective in enhancing production, its use was not without controversy, culminating in its ban in the European Union in 1997 and other regions.[1]

Mechanism of Action: Modulation of Gut Microbiota

The primary mechanism by which this compound exerted its growth-promoting effects was through the modulation of the gastrointestinal microbiota.[6][7] By selectively inhibiting Gram-positive bacteria, this compound altered the microbial balance in the gut, leading to several beneficial outcomes for the host animal.

A proposed mechanism involves the reduction of microbial competition for dietary nutrients, making more energy and protein available for the host. Additionally, the suppression of certain gut bacteria may have reduced the production of growth-depressing metabolites and toxins. Studies in sheep have shown that this compound can alter rumen fermentation by increasing propionate production and inhibiting the degradation of protein and amino acids.[8] Research in broilers indicated that this compound's growth-promoting effect is linked to a restriction in the host's responses to intestinal bacteria, as evidenced by decreased cell proliferation in the small intestine and liver.[6]

dot

cluster_GutLumen Gut Lumen cluster_Host Host Animal This compound This compound GramPositive_Bacteria Gram-Positive Bacteria This compound->GramPositive_Bacteria Inhibits Nutrient_Competition Nutrient Competition GramPositive_Bacteria->Nutrient_Competition Causes Toxin_Production Toxin Production GramPositive_Bacteria->Toxin_Production Causes Nutrient_Absorption Increased Nutrient Absorption Nutrient_Competition->Nutrient_Absorption Reduced Gut_Health Improved Gut Health Toxin_Production->Gut_Health Reduced Growth_Performance Improved Growth Performance Nutrient_Absorption->Growth_Performance Gut_Health->Growth_Performance

Proposed mechanism of this compound's growth-promoting effect.

Quantitative Effects on Livestock Performance

Numerous studies have quantified the impact of this compound on the growth performance of various livestock species. The following tables summarize key findings from these studies.

Effects on Broiler Chickens
Dosage (ppm)Improvement in Weight Gain (%)Improvement in Feed Efficiency (%)Reference
7.5-Statistically significant improvement in feed conversion on a barley diet[9]
103.23.8[10]
15--[11]
7.5, 10, 15Higher mean body weight than controls-[6]
Effects on Cattle
Animal TypeDosageImprovement in Daily Weight GainImprovement in Feed EfficiencyReference
Finishing Heifers33, 49.5, 66 ppmNo significant differenceAll this compound-fed groups consumed less feed per unit gain[12]
Growing-Finishing Bulls15, 30, 60 mg/kg120 g/head/day (at 15 mg/kg)0.52 kg DM/kg live-weight gain reduction (at 15 mg/kg)[13]
Growing-Finishing Steers15, 30, 45 mg/kg80 g/head/day (at 15 mg/kg)0.61 kg DM/kg live-weight gain reduction (at 15 mg/kg)[13]
Growing and Finishing Cattle150 mg/head/day7% to 38% increase-[12]
Effects on Pigs

While specific quantitative data for pigs was less prevalent in the reviewed literature, it is widely acknowledged that this compound was used for growth promotion in this species.[1] General reviews on antibiotic growth promoters in swine suggest improvements in growth rate and feed efficiency, particularly in younger pigs.[14]

The Emergence of Vancomycin-Resistant Enterococci (VRE)

The primary reason for the discontinuation of this compound use was its link to the development of VRE in livestock.[3][4] Due to the structural similarity between this compound and vancomycin, the use of this compound in animal feed created a selective pressure that favored the growth of enterococci strains resistant to both antibiotics.[1] This raised concerns about the potential transfer of these resistant bacteria, or the genetic determinants of resistance, from animals to humans through the food chain.[15]

The following table presents data on the prevalence of VRE in livestock in various regions before and after the ban of this compound.

Country/RegionLivestockPrevalence of VRE with this compound UsePrevalence of VRE after this compound BanReference
DenmarkPoultryHigh (specific % not stated)Significant decrease[16]
GermanyPoultryHigh (specific % not stated)Significant decrease[16]
The NetherlandsPoultryHigh (specific % not stated)Significant decrease[16]
NorwayPoultry97% of previously exposed housesRemained high initially, then declined[17][18]
TaiwanChickens25% of farms (2000)8.8% of farms (2003)[19]
Europe (general)Poultry and PorkHighSignificant reduction in poultry, less in pork[15]

Experimental Protocols

The evaluation of this compound's efficacy and its impact on VRE prevalence involved various experimental designs. While detailed protocols are often proprietary or not fully disclosed in publications, the general methodologies can be outlined.

Growth Promotion Trials

A typical growth promotion trial for this compound would follow a structured experimental workflow.

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Animal_Selection Animal Selection (e.g., Broilers, Cattle) - Uniform age and weight Acclimatization Acclimatization Period Animal_Selection->Acclimatization Randomization Randomization into Treatment Groups Acclimatization->Randomization Control_Group Control Group (Basal Diet) Randomization->Control_Group Treatment_Groups Treatment Groups (Basal Diet + this compound at varying concentrations) Randomization->Treatment_Groups Feeding_Period Experimental Feeding Period (e.g., 4-12 weeks) Control_Group->Feeding_Period Treatment_Groups->Feeding_Period Data_Collection Data Collection - Body weight - Feed intake Feeding_Period->Data_Collection Slaughter_Analysis Slaughter and Carcass Analysis (Optional) Data_Collection->Slaughter_Analysis Statistical_Analysis Statistical Analysis - Growth rate - Feed conversion ratio Data_Collection->Statistical_Analysis Slaughter_Analysis->Statistical_Analysis

Workflow for a typical this compound growth promotion trial.

Methodology Details:

  • Animals: A sufficient number of animals (e.g., several hundred to thousands in broiler trials) were selected for statistical power.[11][13]

  • Housing: Animals were typically housed in pens or cages under controlled environmental conditions.

  • Diets: A basal diet, formulated to meet the nutritional requirements of the specific animal, was used. The treatment groups received the basal diet supplemented with varying concentrations of this compound. A control group received only the basal diet.

  • Data Collection: Body weight and feed consumption were measured at regular intervals.

  • Parameters Calculated: Average daily gain (ADG), average daily feed intake (ADFI), and feed conversion ratio (FCR) were calculated.

  • Statistical Analysis: Data were analyzed using appropriate statistical models (e.g., ANOVA) to determine the significance of treatment effects.

VRE Prevalence Studies

Studies investigating the prevalence of VRE often involved the collection of fecal or environmental samples from farms with and without a history of this compound use.

dot

Farm_Selection Farm Selection - With history of this compound use - Without history of this compound use Sample_Collection Sample Collection - Fecal samples - Environmental swabs Farm_Selection->Sample_Collection Bacterial_Isolation Bacterial Isolation - Selective agar for Enterococci Sample_Collection->Bacterial_Isolation VRE_Screening VRE Screening - Vancomycin-containing agar Bacterial_Isolation->VRE_Screening Species_Identification Species Identification (e.g., biochemical tests, PCR) VRE_Screening->Species_Identification Antimicrobial_Susceptibility Antimicrobial Susceptibility Testing (e.g., MIC determination) Species_Identification->Antimicrobial_Susceptibility Genotypic_Analysis Genotypic Analysis (e.g., PCR for van genes) Species_Identification->Genotypic_Analysis Data_Analysis Data Analysis - Prevalence calculation - Statistical comparison Antimicrobial_Susceptibility->Data_Analysis Genotypic_Analysis->Data_Analysis

References

The Intertwined Legacy of Avoparcin and Vancomycin: A Technical Guide to Glycopeptide Antibiotics and the Rise of Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical relationship between avoparcin and vancomycin, two structurally and functionally related glycopeptide antibiotics. We delve into their shared mechanism of action, the profound impact of this compound's agricultural use on the emergence of vancomycin-resistant bacteria, and the molecular underpinnings of this resistance. This document provides quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to serve as a comprehensive resource for the scientific community.

Structural and Functional Relationship of this compound and Vancomycin

This compound and vancomycin are both glycopeptide antibiotics, a class of antimicrobial agents characterized by a complex glycosylated cyclic or polycyclic peptide structure.[1][2] Their high degree of structural similarity is the basis for their analogous mechanisms of action and, critically, for the cross-resistance observed between them.[3] this compound is a mixture of two primary components, α-avoparcin and β-avoparcin, which differ by a single chlorine atom.[2]

Both this compound and vancomycin exert their antibacterial effect by inhibiting the synthesis of the bacterial cell wall in Gram-positive bacteria.[4][5][6] They bind with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors.[4] This binding sterically hinders the transglycosylation and transpeptidation reactions catalyzed by penicillin-binding proteins (PBPs), thereby preventing the polymerization and cross-linking of the peptidoglycan chains.[4] The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.

Quantitative Data: Comparative Efficacy and Resistance Prevalence

The extensive use of this compound as a growth promoter in livestock has been strongly linked to the selection and proliferation of vancomycin-resistant enterococci (VRE).[7][8][9] This section presents a summary of minimum inhibitory concentrations (MICs) and data on the prevalence of VRE before and after the ban of this compound in animal feed.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Vancomycin against Gram-Positive Bacteria

Bacterial SpeciesAntibioticMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Enterococcus faecium (VanA-type)Vancomycin512 - 1024--[10]
This compound64 - 512--[10]
Enterococcus hirae (VanA-type)Vancomycin64 - 128--[10]
This compound64 - 128--[10]
Staphylococcus spp.This compound-4-[11]
Enterococcus spp. (vanB phenotype)This compound2 - >16--[11]
Staphylococcus aureus (VRSA)Vancomycin≥ 16--[8][12]
Staphylococcus aureus (VISA)Vancomycin4 - 8--[8][12]
Staphylococcus aureus (VSSA)Vancomycin≤ 2--[8]

Table 2: Prevalence of Vancomycin-Resistant Enterococci (VRE) in Poultry Before and After this compound Ban

Country/RegionTime PeriodSample SourcePrevalence of VREReference(s)
DenmarkAt the time of this compound ban (1995)Chickens72.7%[13]
2000 (5 years after ban)Chickens5.8%[13]
NorwayJune 1995 - March 1997 (this compound-exposed farms)Poultry houses97%[9]
June 1995 - March 1997 (this compound-unexposed farms)Poultry houses18%[9]
Autumn/Winter 2001-2002 (this compound-exposed farms)Poultry farms96%[14][15]
Autumn/Winter 2001-2002 (farms established after ban)Poultry farms64%[14][15]
Taiwan2000 (at the time of this compound ban)Chicken farms (E. faecalis)13.7%[16]
2003 (3 years after ban)Chicken farms (E. faecalis)3.7%[16]
2000 (at the time of this compound ban)Chicken farms (E. faecium)3.4%[16]
2003 (3 years after ban)Chicken farms (E. faecium)0%[16]

The Molecular Basis of Resistance: The VanA Gene Cluster

The primary mechanism of acquired high-level resistance to both vancomycin and this compound is mediated by the vanA gene cluster.[17][18] This cluster of genes, often located on mobile genetic elements such as transposons and plasmids, enables bacteria to reprogram their cell wall biosynthesis. The key event is the substitution of the terminal D-Ala-D-Ala of peptidoglycan precursors with D-alanyl-D-lactate (D-Ala-D-Lac).[4] This seemingly minor alteration reduces the binding affinity of glycopeptide antibiotics by a factor of approximately 1,000, rendering them ineffective.[18]

The vanA gene cluster typically comprises several genes, with vanH, vanA, and vanX being essential for the expression of resistance.[18] vanH encodes a dehydrogenase that converts pyruvate to D-lactate. vanA encodes a ligase that synthesizes the D-Ala-D-Lac dipeptide. Finally, vanX encodes a D,D-dipeptidase that hydrolyzes any endogenously produced D-Ala-D-Ala, preventing its incorporation into the cell wall precursors.[18] The expression of these genes is tightly regulated by a two-component system consisting of a sensor kinase, VanS, and a response regulator, VanR.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound, vancomycin, and glycopeptide resistance.

Determination of Minimum Inhibitory Concentration (MIC)

Method: Broth Microdilution Method (based on CLSI guidelines)[19][20][21]

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Antimicrobial stock solutions (this compound, vancomycin) of known concentration

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile diluent (e.g., saline or MHB)

  • Spectrophotometer or densitometer

  • Incubator (35 ± 2°C)

Procedure:

  • Prepare Antimicrobial Dilutions: a. Prepare a serial two-fold dilution of each antimicrobial agent in MHB directly in the 96-well microtiter plate. The final volume in each well should be 50 µL. The concentration range should be appropriate to determine the MIC for the test organisms. b. Include a growth control well (containing only MHB and bacterial inoculum) and a sterility control well (containing only MHB).

  • Prepare Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. b. Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. c. Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: a. Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control well), resulting in a final volume of 100 µL per well.

  • Incubation: a. Incubate the microtiter plates at 35 ± 2°C for 16-20 hours in ambient air. For staphylococci and enterococci when testing vancomycin, a full 24-hour incubation is recommended.[22]

  • Reading and Interpretation: a. After incubation, examine the plates for visible bacterial growth (turbidity). b. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Identification of the vanA Gene Cluster

Method: Polymerase Chain Reaction (PCR)[23][24]

Objective: To detect the presence of the vanA gene, a key determinant of high-level vancomycin and this compound resistance.

Materials:

  • Bacterial DNA extract

  • PCR thermal cycler

  • Primers specific for the vanA gene

  • PCR master mix (containing Taq polymerase, dNTPs, MgCl₂, and buffer)

  • Nuclease-free water

  • Positive control (vanA-positive bacterial DNA)

  • Negative control (nuclease-free water)

  • Agarose gel electrophoresis system

  • DNA stain (e.g., ethidium bromide or SYBR Safe)

Procedure:

  • DNA Extraction: a. Extract genomic DNA from the bacterial isolate using a commercial DNA extraction kit or a standard lysis protocol.

  • PCR Amplification: a. Prepare the PCR reaction mixture in a PCR tube by combining the PCR master mix, forward and reverse primers for vanA, template DNA, and nuclease-free water to the final reaction volume. b. Place the PCR tubes in the thermal cycler. c. Run the PCR program with the following general steps (specific temperatures and times may need optimization based on the primers and thermal cycler used): i. Initial denaturation (e.g., 95°C for 5 minutes) ii. 30-35 cycles of:

    • Denaturation (e.g., 95°C for 30 seconds)
    • Annealing (e.g., 55-60°C for 30 seconds)
    • Extension (e.g., 72°C for 1 minute) iii. Final extension (e.g., 72°C for 5-10 minutes)

  • Gel Electrophoresis: a. Prepare an agarose gel of appropriate concentration (e.g., 1.5%). b. Load the PCR products, along with a DNA ladder and positive and negative controls, into the wells of the gel. c. Run the electrophoresis until the dye front has migrated an adequate distance.

  • Visualization and Interpretation: a. Visualize the DNA bands under UV light. b. The presence of a band of the expected size in the lane corresponding to the test sample indicates a positive result for the vanA gene. The positive and negative controls should yield the expected results for the assay to be valid.

Visualizations of Key Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate important concepts related to glycopeptide antibiotics.

Mechanism_of_Action cluster_synthesis Peptidoglycan Synthesis cluster_inhibition Glycopeptide Inhibition UDP-NAG UDP-NAG UDP-NAM UDP-NAM UDP-NAG->UDP-NAM Synthesis UDP-NAM-pentapeptide UDP-NAM- pentapeptide UDP-NAM->UDP-NAM-pentapeptide Addition of pentapeptide Lipid_II Lipid II (NAM-NAG-pentapeptide) UDP-NAM-pentapeptide->Lipid_II Translocation to cell membrane Growing_Peptidoglycan Growing Peptidoglycan Chain Lipid_II->Growing_Peptidoglycan Transglycosylation Cross-linked_Peptidoglycan Cross-linked Peptidoglycan (Cell Wall) Growing_Peptidoglycan->Cross-linked_Peptidoglycan Transpeptidation Vancomycin_this compound Vancomycin/ This compound Binding Vancomycin_this compound->Binding Binding->Lipid_II Binds to D-Ala-D-Ala Inhibition_TG Binding->Inhibition_TG Inhibition_TP Binding->Inhibition_TP Inhibition_TG->Growing_Peptidoglycan Inhibits Inhibition_TP->Cross-linked_Peptidoglycan Inhibits

Caption: Mechanism of action of vancomycin and this compound.

VanA_Resistance_Pathway cluster_sensing Sensing and Regulation cluster_synthesis_resistance Resistant Peptidoglycan Precursor Synthesis cluster_hydrolysis Hydrolysis of Susceptible Precursors Vancomycin Vancomycin VanS VanS (Sensor Kinase) Vancomycin->VanS VanR VanR (Response Regulator) VanS->VanR Phosphorylates VanR_P VanR-P (Active) VanR->VanR_P vanHAX_promoter vanHAX promoter VanR_P->vanHAX_promoter Activates transcription vanH vanH vanHAX_promoter->vanH vanA vanA vanHAX_promoter->vanA vanX vanX vanHAX_promoter->vanX D_Lactate D-Lactate vanH->D_Lactate Dehydrogenase D_Ala_D_Lac D-Ala-D-Lac vanA->D_Ala_D_Lac Ligase D_Ala_D_Ala D-Ala-D-Ala vanX->D_Ala_D_Ala D,D-dipeptidase (hydrolyzes) Pyruvate Pyruvate Pyruvate->D_Lactate D_Lactate->D_Ala_D_Lac D_Ala D-Alanine D_Ala->D_Ala_D_Lac Resistant_Lipid_II Resistant Lipid II D_Ala_D_Lac->Resistant_Lipid_II Incorporation

Caption: The VanA-mediated resistance pathway.

Experimental_Workflow_MIC Start Start: Isolate Bacterial Strain Prepare_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate Plate with Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution Prepare Serial Dilutions of Antibiotic in 96-well Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 35°C for 16-24 hours Inoculate_Plate->Incubate Read_Results Visually Inspect for Bacterial Growth (Turbidity) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End: Report MIC Value Determine_MIC->End

Caption: Experimental workflow for MIC determination.

Conclusion

The intertwined history of this compound and vancomycin serves as a powerful case study in the consequences of antimicrobial use and the evolution of resistance. The structural and mechanistic similarities between these two glycopeptides led to the predictable development of cross-resistance, with the agricultural use of this compound acting as a major selective pressure for the emergence of VRE. Understanding the molecular basis of this resistance, particularly the function of the vanA gene cluster, is paramount for the development of new therapeutic strategies to combat infections caused by these multidrug-resistant pathogens. The data and protocols presented in this guide are intended to equip researchers with the foundational knowledge and methodologies to contribute to this critical area of research.

References

The Causal Link: Avoparcin's Role in the Emergence of Vancomycin-Resistant Enterococci

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of vancomycin-resistant enterococci (VRE) as significant nosocomial pathogens represents a critical challenge in modern medicine. Vancomycin, a glycopeptide antibiotic, has long been considered a last-resort treatment for infections caused by multi-drug resistant Gram-positive bacteria.[1][2] The rise of resistance to this crucial antibiotic has prompted extensive investigation into the selective pressures driving its development. A substantial body of evidence points to the agricultural use of avoparcin, a glycopeptide antibiotic structurally similar to vancomycin, as a key factor in the selection and dissemination of VRE, particularly in Europe.[3][4] This technical guide provides a comprehensive overview of the scientific evidence linking this compound to the emergence of VRE, detailing the molecular mechanisms of resistance, key experimental findings, and the impact of regulatory interventions.

The this compound-VRE Hypothesis: A Historical Perspective

This compound was widely used as a growth promoter in animal husbandry in Europe and other parts of the world from the 1970s until the late 1990s.[1][5] During this period, a notable increase in the prevalence of VRE colonization was observed in both farm animals and the human population in Europe, a phenomenon not mirrored in the United States where this compound was never approved for agricultural use.[1][4] This geographical discrepancy provided the initial epidemiological evidence for a link between this compound use and the emergence of VRE. The structural similarity between this compound and vancomycin allows for cross-resistance, meaning that bacteria resistant to this compound are often also resistant to vancomycin.[1][5]

The timeline of this compound's introduction, use, and subsequent ban in various regions, juxtaposed with VRE prevalence data, offers compelling correlational evidence. For instance, Sweden banned the use of all antibiotic growth promoters in 1986 and had a significantly lower prevalence of VRE in its animal populations compared to other European countries that continued to use this compound.[1][3] Following the European Union-wide ban of this compound as a feed additive in 1997, a decrease in the prevalence of VRE in both animals and healthy humans was observed, further strengthening the causal link.[1][3]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies, illustrating the association between this compound use and VRE prevalence, as well as the impact of its withdrawal.

Table 1: this compound and Vancomycin Usage in Denmark (1994)

AntibioticUsage in Animal Growth PromotionUsage in Human Medicine
This compound~24,000 kgNot Used
VancomycinNot Used24 kg
Source:[1][3]

Table 2: VRE Prevalence in Poultry Flocks With and Without Prior this compound Exposure in Norway (1995-1997)

This compound Exposure HistoryNumber of Flocks TestedNumber of VRE-Positive FlocksPercentage of VRE-Positive Flocks
Previously Exposed10910697%
Never Exposed33618%
Source:[6][7]

Table 3: VRE Prevalence in Broiler Flocks Post-Avoparcin Ban in Denmark (1998-2001)

Rearing SystemThis compound Exposure HistoryNumber of Flocks TestedNumber of VRE-Positive FlocksPercentage of VRE-Positive Flocks
Conventional/Extensive IndoorPreviously Exposed14010474.3%
Organic Free-RangeNever Exposed2229.1%
Source:[8]

Table 4: Vancomycin Minimum Inhibitory Concentrations (MICs) for VanA-type VRE

VRE TypeVancomycin MIC Range (µg/mL)Resistance Level
VanA≥ 256High-level
Source:[6]

Molecular Mechanism of Resistance: The VanA Operon

The primary mechanism of high-level vancomycin resistance in enterococci is conferred by the vanA gene cluster, typically located on a mobile genetic element such as a transposon (e.g., Tn1546).[9] This allows for horizontal gene transfer and rapid dissemination of resistance. The vanA operon encodes a set of enzymes that modify the bacterial cell wall precursor, preventing vancomycin from binding to its target.

Glycopeptide antibiotics like vancomycin and this compound inhibit bacterial cell wall synthesis by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors.[2] The enzymes encoded by the vanA operon alter this target by replacing the terminal D-Ala with D-lactate (D-Lac), forming a D-alanyl-D-lactate (D-Ala-D-Lac) terminus.[10][11] This substitution reduces the binding affinity of vancomycin by approximately 1,000-fold, rendering the antibiotic ineffective.[11]

The key genes within the vanA operon and their functions are:

  • vanR and vanS : These genes encode a two-component regulatory system. VanS is a membrane-bound sensor kinase that detects the presence of a glycopeptide antibiotic. Upon detection, it autophosphorylates and then transfers the phosphate group to VanR, a cytoplasmic response regulator.[9][12]

  • vanH : This gene encodes a dehydrogenase that converts pyruvate to D-lactate.[10][11]

  • vanA : This gene encodes a ligase that synthesizes the D-Ala-D-Lac depsipeptide.[10][11]

  • vanX : This gene encodes a D,D-dipeptidase that hydrolyzes any remaining D-Ala-D-Ala dipeptides, preventing their incorporation into the cell wall precursor.[10][11]

  • vanY : This gene encodes a D,D-carboxypeptidase that cleaves the terminal D-Ala from any peptidoglycan precursors that have incorporated D-Ala-D-Ala.[10]

  • vanZ : The function of this gene is less well understood but is thought to be involved in teicoplanin resistance.[10]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the VanA signaling pathway and a typical experimental workflow for VRE surveillance.

VanA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Glycopeptide Glycopeptide VanS VanS (Sensor Kinase) Glycopeptide->VanS Binds to VanR VanR (Response Regulator) VanS->VanR Phosphorylates VanR_P VanR-P (Active Regulator) VanR->VanR_P vanHAX_promoter P_H VanR_P->vanHAX_promoter Binds to vanHAX_genes vanH  vanA  vanX vanHAX_promoter->vanHAX_genes Activates Transcription mRNA mRNA vanHAX_genes->mRNA Resistance_Proteins VanH, VanA, VanX Proteins mRNA->Resistance_Proteins Translation D_Ala_D_Lac D-Ala-D-Lac Precursor Resistance_Proteins->D_Ala_D_Lac Synthesize

Caption: VanA Operon Signaling Pathway for Glycopeptide Resistance.

VRE_Surveillance_Workflow Sample_Collection Sample Collection (e.g., fecal swabs, environmental samples) Selective_Enrichment Selective Enrichment Broth (with vancomycin) Sample_Collection->Selective_Enrichment Selective_Plating Selective Plating (e.g., VRE agar) Selective_Enrichment->Selective_Plating Presumptive_VRE Presumptive VRE Colonies Selective_Plating->Presumptive_VRE Species_Identification Species Identification (e.g., biochemical tests, MALDI-TOF) Presumptive_VRE->Species_Identification Antimicrobial_Susceptibility Antimicrobial Susceptibility Testing (e.g., E-test, broth microdilution for MIC) Species_Identification->Antimicrobial_Susceptibility Genotypic_Analysis Genotypic Analysis Species_Identification->Genotypic_Analysis Data_Analysis Data Analysis and Reporting Antimicrobial_Susceptibility->Data_Analysis PCR PCR for van genes (vanA, vanB, etc.) Genotypic_Analysis->PCR PFGE Pulsed-Field Gel Electrophoresis (PFGE for strain typing) Genotypic_Analysis->PFGE PCR->Data_Analysis PFGE->Data_Analysis

Caption: Experimental Workflow for VRE Surveillance and Characterization.

Detailed Experimental Protocols

The following are generalized protocols for key experiments cited in the literature on VRE surveillance and characterization. Specific details may vary between studies.

Bacterial Isolation and Identification
  • Sample Collection: Collect fecal samples from animals or humans, or environmental swabs from farm settings.[3]

  • Selective Enrichment: Inoculate samples into an enrichment broth, such as Enterococcosel Broth, supplemented with vancomycin (e.g., 6 µg/mL) to select for vancomycin-resistant enterococci. Incubate at 37°C for 24-48 hours.

  • Selective Plating: Streak the enriched broth onto selective agar plates, such as VRE agar or bile esculin azide agar containing vancomycin. Incubate at 37°C for 24-48 hours.

  • Colony Selection and Purification: Select colonies exhibiting typical enterococcal morphology and esculin hydrolysis (blackening of the agar). Subculture individual colonies onto a non-selective medium (e.g., blood agar) to obtain pure cultures.

  • Species Identification: Identify the purified isolates to the species level using standard biochemical tests, commercial identification systems (e.g., API 20 Strep), or more rapid methods like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.

Antimicrobial Susceptibility Testing
  • Minimum Inhibitory Concentration (MIC) Determination:

    • Broth Microdilution: Prepare serial twofold dilutions of vancomycin in Mueller-Hinton broth in a 96-well microtiter plate. Inoculate each well with a standardized suspension of the enterococcal isolate. Incubate at 35°C for 16-20 hours. The MIC is the lowest concentration of vancomycin that completely inhibits visible growth.

    • E-test: Apply a plastic strip impregnated with a predefined gradient of vancomycin to the surface of an agar plate inoculated with the enterococcal isolate. After incubation, an elliptical zone of inhibition is formed. The MIC is read where the edge of the inhibition zone intersects the MIC scale on the strip.[13]

  • Agar Disk Diffusion:

    • Inoculate a Mueller-Hinton agar plate with a standardized suspension of the enterococcal isolate.

    • Apply a paper disk containing a specific amount of vancomycin to the agar surface.

    • Incubate at 35°C for 16-18 hours.

    • Measure the diameter of the zone of inhibition and interpret the result as susceptible, intermediate, or resistant according to established clinical breakpoints.[13]

Genotypic Analysis
  • DNA Extraction: Extract genomic DNA from a pure culture of the enterococcal isolate using a commercial DNA extraction kit or a standard enzymatic lysis and precipitation method.

  • Polymerase Chain Reaction (PCR) for van Genes:

    • Perform PCR using specific primers designed to amplify a segment of the vanA gene (and other van genes like vanB as needed).

    • The PCR reaction mixture typically contains the extracted DNA template, forward and reverse primers, dNTPs, Taq polymerase, and PCR buffer.

    • The thermal cycling protocol consists of an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension, and a final extension step.

    • Analyze the PCR products by agarose gel electrophoresis to visualize the amplified DNA fragment of the expected size.

  • Pulsed-Field Gel Electrophoresis (PFGE) for Strain Typing:

    • Prepare high-molecular-weight genomic DNA from the enterococcal isolates embedded in agarose plugs.

    • Digest the DNA with a rare-cutting restriction enzyme (e.g., SmaI).

    • Separate the resulting large DNA fragments using PFGE, which involves periodically changing the direction of the electric field.

    • Stain the gel with ethidium bromide and visualize the DNA banding patterns under UV light.

    • Compare the banding patterns of different isolates to determine their genetic relatedness. Isolates with identical or highly similar patterns are considered to be of the same clonal type.[14]

Conclusion

References

Avoparcin Degradation: A Technical Guide to Pathways and Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avoparcin is a glycopeptide antibiotic that was previously used as a growth promoter in livestock.[1][2] Its structural similarity to vancomycin, a critical antibiotic in human medicine, led to concerns about the potential for cross-resistance, ultimately resulting in its ban in several countries.[1][2] Understanding the degradation pathways and byproducts of this compound is crucial for environmental risk assessment, food safety analysis, and the development of analytical methods for its detection. This technical guide provides a comprehensive overview of the current knowledge on this compound degradation, including its chemical and microbial breakdown, the resulting byproducts, and the experimental protocols used for their analysis.

Chemical Degradation: Hydrolysis and Stability

This compound is a complex mixture of related compounds, primarily α-avoparcin and β-avoparcin, which differ by a single chlorine atom.[2] The stability of this compound is significantly influenced by pH. It exhibits maximum stability in aqueous solutions with a pH range of 4 to 8.

The primary chemical degradation pathway for this compound is hydrolysis , which involves the cleavage of the glycosidic bonds, leading to the loss of its sugar moieties. This process can result in the formation of the This compound aglycone , the core peptide structure of the molecule. The epimerization of this compound has also been noted, where the stereochemistry of the N-methyl terminal amino acid of the aglycone can change.

While the general pathway of hydrolysis is understood, specific quantitative data on the kinetics of this compound degradation under various pH and temperature conditions are not extensively available in the public domain. Such data would be invaluable for predicting its persistence in different environments.

Microbial Degradation

The fate of this compound in the environment is also influenced by microbial activity. When introduced into environments like soil and manure, this compound can be subjected to biodegradation by microorganisms. Studies on the environmental fate of veterinary antibiotics suggest that both biotic and abiotic processes contribute to their degradation in soil. While specific studies detailing the complete microbial degradation pathway of this compound and its metabolites are limited, it is known that soil microorganisms can adapt to the presence of antibiotics, potentially leading to their accelerated biodegradation over time.

The primary byproducts of microbial degradation are expected to be similar to those of chemical hydrolysis, starting with the removal of sugar residues. Further degradation of the peptide core would likely involve the breakdown of the peptide bonds, eventually leading to smaller peptides and amino acids.

Known and Potential Degradation Byproducts

Based on the known degradation pathways of glycopeptide antibiotics, the following byproducts can be expected from the degradation of this compound:

  • This compound Aglycone: The core peptide structure remaining after the removal of all sugar moieties. The formation of the aglycone has been documented for related glycopeptide antibiotics.

  • Pseudoaglycones: Intermediates formed by the partial hydrolysis of the sugar chains.

  • Ristosaminyl-avoparcin: A known variant of this compound that contains an additional ristosamine sugar unit.[3] While a product of fermentation, its stability and degradation relative to this compound are important considerations.

  • Individual Sugar Moieties: The carbohydrate units cleaved from the this compound molecule during hydrolysis, such as ristosamine and mannose derivatives.

A comprehensive characterization of all potential degradation byproducts, particularly those formed under various environmental conditions, remains an area for further research.

Data Presentation: Quantitative Data Summary

Currently, there is a significant lack of publicly available quantitative data on the degradation kinetics and byproduct formation of this compound. The following table is a template for how such data should be structured for clear comparison. Researchers are encouraged to contribute to filling these knowledge gaps.

Degradation ConditionThis compound IsomerHalf-life (t½)Major Degradation Byproduct(s)Byproduct Yield (%)Reference
Hydrolysis
pH 3, 25°Cα-avoparcinData not availableData not availableData not available
β-avoparcinData not availableData not availableData not available
pH 7, 25°Cα-avoparcinData not availableData not availableData not available
β-avoparcinData not availableData not availableData not available
pH 9, 25°Cα-avoparcinData not availableData not availableData not available
β-avoparcinData not availableData not availableData not available
Photolysis
Simulated Sunlightα-avoparcinData not availableData not availableData not available
β-avoparcinData not availableData not availableData not available
Microbial Degradation
Aerobic Soilα-avoparcinData not availableData not availableData not available
β-avoparcinData not availableData not availableData not available
Anaerobic Manureα-avoparcinData not availableData not availableData not available
β-avoparcinData not availableData not availableData not available

Experimental Protocols

Detailed experimental protocols for studying this compound degradation are not standardized. However, based on general principles of drug stability testing and environmental fate studies, the following methodologies can be adapted.

Forced Degradation Studies (Hydrolysis)

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a molecule.[4]

Objective: To evaluate the stability of this compound under acidic, basic, and neutral hydrolytic conditions.

Materials:

  • This compound standard (α and β isomers)

  • Hydrochloric acid (HCl), 1 M and 0.1 M

  • Sodium hydroxide (NaOH), 1 M and 0.1 M

  • Phosphate buffer, pH 7.0

  • HPLC-grade water

  • HPLC or UPLC-MS/MS system

Procedure:

  • Prepare stock solutions of this compound in HPLC-grade water.

  • For acidic hydrolysis, mix the this compound stock solution with an equal volume of 1 M or 0.1 M HCl.

  • For basic hydrolysis, mix the this compound stock solution with an equal volume of 1 M or 0.1 M NaOH.

  • For neutral hydrolysis, mix the this compound stock solution with an equal volume of phosphate buffer (pH 7.0).

  • Incubate the solutions at a controlled temperature (e.g., 40°C, 60°C).

  • Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Neutralize the acidic and basic samples before analysis.

  • Analyze the samples by a validated stability-indicating HPLC or UPLC-MS/MS method to quantify the remaining this compound and identify degradation products.

Analytical Methodology: HPLC and LC-MS/MS

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the primary techniques for the analysis of this compound and its degradation products.[5][6]

Sample Preparation (from Animal Tissues): [5]

  • Homogenize the tissue sample with an extraction solvent (e.g., methanol/0.2 M sulfuric acid).[6]

  • Adjust the pH of the extract to 4 with NaOH.[6]

  • Centrifuge the mixture and collect the supernatant.

  • Evaporate the supernatant to dryness and redissolve the residue in water.

  • Purify the aqueous solution using a solid-phase extraction (SPE) cartridge (e.g., C18).[5]

  • Elute the this compound from the SPE cartridge with a suitable solvent (e.g., 50% methanol).[5]

  • Evaporate the eluate and reconstitute the residue in the mobile phase for injection into the LC system.

HPLC Conditions (Example): [6]

  • Column: Cosmosil 5C18-AR (4.6 mm x 25 cm)

  • Mobile Phase: A gradient of A: 2.5% acetic acid, 0.01 M sodium heptane sulfonic acid-acetonitrile (88.5:11.5), pH 4.0 and B: 2.5% acetic acid-acetonitrile (10:90).

  • Detection: UV at 280 nm or amperometric detection.

LC-MS/MS for Enhanced Specificity and Sensitivity: LC-MS/MS provides higher selectivity and sensitivity for the detection and quantification of this compound and its metabolites. Multiple reaction monitoring (MRM) is typically used to monitor specific precursor-to-product ion transitions.[5]

Visualizations

Hydrolysis_Pathway This compound This compound (α and β forms) Pseudoaglycone Pseudoaglycone (Partial sugar loss) This compound->Pseudoaglycone Hydrolysis Aglycone This compound Aglycone (Complete sugar loss) This compound->Aglycone Complete Hydrolysis Pseudoaglycone->Aglycone Further Hydrolysis Sugars Sugar Moieties (Ristosamine, etc.) Pseudoaglycone->Sugars Aglycone->Sugars Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analysis Acid Acidic (e.g., HCl) HPLC HPLC-UV/DAD Acid->HPLC Base Basic (e.g., NaOH) Base->HPLC Oxidative Oxidative (e.g., H2O2) Oxidative->HPLC Photolytic Photolytic (UV/Vis light) Photolytic->HPLC LCMS LC-MS/MS HPLC->LCMS Structure Structure Elucidation (e.g., HRMS, NMR) LCMS->Structure Avoparcin_Sample This compound Sample Avoparcin_Sample->Acid Avoparcin_Sample->Base Avoparcin_Sample->Oxidative Avoparcin_Sample->Photolytic

References

Avoparcin's Spectrum of Activity Against Gram-Positive Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avoparcin is a glycopeptide antibiotic that has been primarily used in veterinary medicine as a feed additive to promote growth in livestock.[1] Structurally similar to vancomycin, this compound exhibits a spectrum of activity predominantly targeted against Gram-positive bacteria.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis, a pathway essential for bacterial viability. This technical guide provides an in-depth overview of this compound's in vitro activity against a range of Gram-positive bacteria, details the experimental protocols for determining its potency, and illustrates its mechanism of action.

Data Presentation: In Vitro Susceptibility of Gram-Positive Bacteria to this compound

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various Gram-positive bacteria. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Bacterial SpeciesNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)Reference
Staphylococcus spp.2404--[2]
Streptococcus spp.90---[2]
Enterococcus spp.60--2 to >16[2]
Clostridium perfringens95-0.25-

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively. A dash (-) indicates that the data was not provided in the cited reference.

Experimental Protocols

The determination of this compound's in vitro activity is typically performed using standardized methods such as broth microdilution or agar dilution, as outlined by the Clinical and Laboratory Standards Institute (CLSI).[3][4]

Broth Microdilution Method (based on CLSI M07)

This method involves preparing serial twofold dilutions of this compound in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.

1. Preparation of this compound Stock Solution:

  • Weigh a precise amount of this compound analytical standard.

  • Dissolve in a suitable solvent (e.g., sterile deionized water or a buffer) to create a high-concentration stock solution (e.g., 1280 µg/mL). The solvent should not affect bacterial growth.

2. Preparation of Microtiter Plates:

  • Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.

  • Add 50 µL of the this compound stock solution to the first well of each row to be tested.

  • Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well. This will result in a range of this compound concentrations.

3. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium.

  • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

4. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate with 50 µL of the standardized bacterial suspension.

  • Include a growth control well (no this compound) and a sterility control well (no bacteria).

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium as detected by the unaided eye.

Agar Dilution Method

In this method, the antimicrobial agent is incorporated into the agar medium before it solidifies.

1. Preparation of this compound-Containing Agar Plates:

  • Prepare a series of twofold dilutions of the this compound stock solution.

  • For each concentration, add a specific volume of the this compound solution to molten and cooled (45-50°C) Mueller-Hinton Agar.

  • Mix thoroughly and pour the agar into sterile Petri dishes. Allow the plates to solidify.

2. Inoculum Preparation:

  • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • Further dilute this suspension to obtain a final concentration of approximately 10^4 CFU per spot.

3. Inoculation and Incubation:

  • Using a multipoint inoculator, spot a standardized volume of the bacterial suspension onto the surface of each this compound-containing agar plate and a growth control plate (no this compound).

  • Allow the inoculum spots to dry before inverting the plates.

  • Incubate the plates at 35°C ± 2°C for 16-20 hours.

4. Interpretation of Results:

  • The MIC is the lowest concentration of this compound that completely inhibits the growth of the bacterium, defined as no growth or a faint haze.

Mandatory Visualizations

Mechanism of Action of this compound

This compound, like other glycopeptide antibiotics, inhibits the synthesis of the bacterial cell wall.[5][6] It specifically targets the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the peptidoglycan precursor, lipid II.[5][6] This binding sterically hinders the transglycosylation and transpeptidation reactions, which are crucial for the polymerization and cross-linking of the peptidoglycan chains, thereby compromising the integrity of the cell wall and leading to bacterial cell death.[5][6]

G cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP_NAG UDP-NAG UDP_NAM_pentapeptide UDP-NAM-pentapeptide MraY MraY UDP_NAM_pentapeptide->MraY Translocase Lipid_I Lipid I MurG MurG Lipid_I->MurG Glycosyltransferase Lipid_II Lipid II Flippase Flippase Lipid_II->Flippase This compound This compound Lipid_II->this compound MraY->Lipid_I MurG->Lipid_II Transglycosylase Transglycosylase Flippase->Transglycosylase Growing_PG Growing Peptidoglycan Transglycosylase->Growing_PG Polymerization Transpeptidase Transpeptidase Transpeptidase->Growing_PG Growing_PG->Transpeptidase Cross-linking Blocked_Lipid_II Blocked Lipid II This compound->Blocked_Lipid_II Binding to D-Ala-D-Ala Blocked_Lipid_II->Transglycosylase

Caption: Mechanism of action of this compound, inhibiting peptidoglycan synthesis.

Experimental Workflow for MIC Determination (Broth Microdilution)

The following diagram outlines the key steps in determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.

G start Start prep_this compound Prepare this compound Stock Solution start->prep_this compound serial_dilute Perform Serial Dilutions of this compound prep_this compound->serial_dilute prep_plates Prepare Microtiter Plates with Broth prep_plates->serial_dilute inoculate Inoculate Plates serial_dilute->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plates (16-20h at 35°C) inoculate->incubate read_results Read and Record MIC Value incubate->read_results end End read_results->end

Caption: Workflow for determining the MIC of this compound by broth microdilution.

References

The Genetic Basis of Avoparcin Resistance in Enterococci: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Avoparcin, a glycopeptide antibiotic formerly utilized as a growth promoter in animal agriculture, has been a significant driver in the selection and global dissemination of glycopeptide-resistant enterococci (GRE). This technical guide provides a comprehensive examination of the genetic underpinnings of this compound resistance in Enterococcus species. It focuses on the vanA gene cluster, the principal determinant of high-level resistance, detailing its molecular architecture, the sophisticated regulatory networks governing its expression, and the mobile genetic elements facilitating its horizontal transfer. This document is tailored for researchers, scientists, and drug development professionals investigating antibiotic resistance and designing novel antimicrobial therapeutics.

Introduction

The escalating crisis of antibiotic resistance poses a formidable threat to global public health. Enterococci, once regarded as commensal inhabitants of the gastrointestinal tract, have emerged as major nosocomial pathogens, primarily due to their intrinsic and acquired resistance to a wide array of antibiotics. The agricultural use of this compound serves as a stark example of how non-human antibiotic use can foster the evolution and propagation of clinically relevant resistance genes. The structural resemblance between this compound and vancomycin, a last-resort antibiotic for treating severe Gram-positive infections, resulted in the co-selection of vancomycin-resistant enterococci (VRE). A thorough understanding of the genetic basis of this compound resistance is therefore indispensable for effective surveillance, robust infection control measures, and the strategic development of new agents to combat glycopeptide resistance.

The vanA Gene Cluster: The Core of High-Level Resistance

The most extensively studied and clinically important mechanism of high-level resistance to both this compound and vancomycin is conferred by the vanA gene cluster.[1][2] This cluster is typically harbored on a mobile genetic element known as transposon Tn1546.[3][4][5] Tn1546 is a composite, non-conjugative transposon that can integrate into larger conjugative plasmids, thereby enabling its rapid dissemination among enterococcal populations and to other bacterial species.

Genetic Organization of the vanA Gene Cluster

The vanA gene cluster is an operon comprising seven genes: vanR, vanS, vanH, vanA, vanX, vanY, and vanZ.[1][3] These genes function in a coordinated manner to reprogram the peptidoglycan biosynthesis pathway, the molecular target of glycopeptide antibiotics.

Caption: Genetic organization of the vanA gene cluster.

Table 1: Functions of the Genes within the vanA Cluster

GeneProtein ProductFunction
vanRResponse RegulatorA key component of a two-component regulatory system that is activated by VanS.[1][6][7]
vanSSensor Histidine KinaseDetects the presence of glycopeptides in the environment and subsequently phosphorylates VanR.[1][6][7]
vanHD-Lactate DehydrogenaseCatalyzes the conversion of pyruvate to D-lactate.[6]
vanAD-Ala-D-Lac LigaseSynthesizes the depsipeptide D-alanyl-D-lactate (D-Ala-D-Lac).[6]
vanXD,D-DipeptidaseHydrolyzes the normal peptidoglycan precursor, D-alanyl-D-alanine (D-Ala-D-Ala).[6]
vanYD,D-CarboxypeptidaseRemoves the terminal D-alanine from pentapeptide precursors that have not been processed by VanX.[2][6]
vanZAccessory ProteinContributes to teicoplanin resistance through a yet undefined mechanism.[6]
Regulatory Mechanism of the vanA Operon

The expression of the vanA gene cluster is exquisitely controlled by the VanR-VanS two-component regulatory system.[1][6][7] This system ensures that the energetically costly production of resistance proteins occurs only in the presence of an inducing glycopeptide.

  • Sensing: In the presence of this compound or vancomycin, the membrane-bound sensor kinase, VanS, undergoes autophosphorylation.[7]

  • Signal Transduction: The phosphoryl group is then transferred to the cytoplasmic response regulator, VanR.[7]

  • Transcriptional Activation: Phosphorylated VanR functions as a transcriptional activator, binding to the promoter regions upstream of the vanH gene (PH) and its own operon (PR), thereby initiating the transcription of the resistance genes.[6][7]

PCR_workflow DNA_extraction 1. DNA Extraction from Enterococcal Isolate PCR_setup 2. PCR Setup with vanA-specific primers DNA_extraction->PCR_setup Thermocycling 3. Thermocycling PCR_setup->Thermocycling Gel_electrophoresis 4. Agarose Gel Electrophoresis Thermocycling->Gel_electrophoresis Visualization 5. Visualization of PCR Product Gel_electrophoresis->Visualization Conjugation_workflow Donor Donor Strain (this compound-resistant, Antibiotic-susceptible) Mating Mix and Incubate Donor and Recipient Donor->Mating Recipient Recipient Strain (this compound-susceptible, Antibiotic-resistant) Recipient->Mating Selection Plate on Selective Agar (containing this compound and the other antibiotic) Mating->Selection Transconjugant_ID Isolate and Confirm Transconjugants Selection->Transconjugant_ID

References

Ecological Impact of Avoparcin Residues in the Environment: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Avoparcin, a glycopeptide antibiotic formerly used as a growth promoter in livestock, has left a lasting legacy on the environmental resistome. While its use has been largely discontinued due to its cross-selectivity for vancomycin-resistant enterococci (VRE), the potential for its residues to persist and exert ecological effects remains a concern. This technical guide provides an in-depth analysis of the environmental fate of this compound, its impact on microbial communities, and the methodologies used to assess these effects. A primary focus is placed on the dissemination of antibiotic resistance genes, a significant public health threat linked to the agricultural use of this compound.

Introduction

This compound is a complex of related glycopeptide molecules, primarily α-avoparcin and β-avoparcin, produced by Amycolatopsis coloradensis.[1] Its mechanism of action involves the inhibition of peptidoglycan synthesis in Gram-positive bacteria by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.[2] This mode of action is shared with vancomycin, a critically important antibiotic in human medicine. The extensive use of this compound in animal feed created a strong selective pressure for the emergence and proliferation of enterococci carrying the vanA gene cluster, which confers high-level resistance to both this compound and vancomycin.[3][4]

The primary route of environmental contamination with this compound is through the application of manure from treated animals to agricultural land.[5] From the soil, these residues have the potential to migrate into water bodies, impacting aquatic ecosystems. This guide will explore the available data on the environmental concentrations of this compound, its effects on microbial ecosystems, and the experimental approaches to study these phenomena.

Environmental Fate and Residue Analysis

The persistence and concentration of this compound residues in the environment are critical factors in determining their ecological impact. However, quantitative data on this compound concentrations in environmental matrices such as soil, water, and sediment are scarce in publicly available literature, largely due to its ban in many countries for over two decades. The focus of much of the research has been on the persistence of VRE in farm environments long after the cessation of this compound use.[6][7][8]

Analytical Methodologies

The detection of this compound residues in complex environmental and biological matrices requires sensitive and specific analytical methods. High-performance liquid chromatography (HPLC) with ultraviolet (UV) or amperometric detection (AMD) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary techniques employed.

Table 1: Analytical Methods for the Determination of this compound Residues

MatrixAnalytical MethodExtraction ProcedureLimit of Detection (LOD)Recovery RateReference
Chicken MuscleHPLC-UV/AMDHomogenization with methanol-sulfuric acid, solid-phase extraction (SPE)0.5 µg/g (UV), 0.2 µg/g (AMD)73.1-88.1%[5]
Animal Tissues & MilkLC-ESI-MS/MSExtraction with 5% trifluoroacetic acid, tandem SPE3 ng/mL (instrumental)>73.3%[9]
Experimental Protocol: this compound Residue Analysis in Soil (Inferred)

Based on established methods for other antibiotics in soil, a protocol for this compound residue analysis can be outlined.

  • Sample Collection and Preparation: Collect soil samples and air-dry them. Sieve the soil to remove large debris.

  • Extraction: Extract a known weight of soil with a suitable solvent system, such as a mixture of acetonitrile and a buffer solution, using ultrasonication or pressurized liquid extraction.

  • Clean-up: Centrifuge the extract and clean up the supernatant using solid-phase extraction (SPE) with a cartridge appropriate for glycopeptides (e.g., Oasis HLB).

  • Analysis: Concentrate the eluate and analyze it using LC-MS/MS. Use a C18 column for separation with a gradient elution program. Monitor for the specific precursor and product ions of α- and β-avoparcin.

  • Quantification: Use a matrix-matched calibration curve to quantify the concentration of this compound in the soil sample.

experimental_workflow_residue_analysis cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Clean-up cluster_analysis Analysis soil_sample Soil Sample Collection drying Air Drying & Sieving soil_sample->drying extraction Solvent Extraction (e.g., Acetonitrile/Buffer) drying->extraction centrifugation Centrifugation extraction->centrifugation spe Solid-Phase Extraction (SPE) centrifugation->spe concentration Eluate Concentration spe->concentration lcmsms LC-MS/MS Analysis concentration->lcmsms quantification Quantification lcmsms->quantification

Figure 1: Experimental workflow for this compound residue analysis in soil.

Ecological Impact on Microbial Communities

The primary ecological impact of this compound residues is the selection and maintenance of antibiotic-resistant bacteria, particularly VRE. Even at sub-inhibitory concentrations, antibiotics can select for resistance.[10]

Effects on Soil Microbial Communities

Antibiotic residues in soil can alter the structure and function of microbial communities.[11] These alterations can affect crucial ecosystem processes such as nutrient cycling.

Table 2: Potential Effects of Glycopeptide Antibiotics on Soil Microbial Parameters (Inferred from Vancomycin Studies)

ParameterEffectConcentrationReference
Microbial RespirationInhibitionHigh concentrations[12]
NitrificationInhibitionHigh concentrations[13][14]
Microbial BiomassVariable (increase or decrease)Dependent on concentration and soil type[11]
Functional Diversity (CLPP)DecreaseDependent on concentration[11]
Experimental Protocol: Soil Microcosm Study (Inferred)

To assess the impact of this compound on soil microbial communities, a microcosm study can be conducted.

  • Microcosm Setup: Prepare microcosms using sieved, homogenized soil. Amend the soil with different concentrations of this compound (e.g., 0, 1, 10, 100 mg/kg soil). Maintain constant temperature and moisture content.

  • Sampling: Collect soil samples from the microcosms at different time points (e.g., 0, 7, 14, 28, 60 days).

  • Microbial Respiration: Measure basal respiration by quantifying CO2 evolution using an infrared gas analyzer or alkali traps.

  • Nitrogen Cycling: Analyze the concentrations of ammonium (NH4+) and nitrate (NO3-) to assess nitrification. Potential nitrification rates can also be measured.

  • Microbial Community Structure: Extract DNA from soil samples and perform 16S rRNA gene sequencing to analyze changes in the bacterial community composition and diversity.

  • Antibiotic Resistance Gene Quantification: Use quantitative PCR (qPCR) to determine the abundance of specific resistance genes, such as vanA.

experimental_workflow_microcosm cluster_setup Microcosm Setup cluster_analysis Analysis at Time Points soil_prep Soil Preparation avoparcin_amendment This compound Amendment (Multiple Concentrations) soil_prep->avoparcin_amendment incubation Incubation avoparcin_amendment->incubation respiration Microbial Respiration (CO2) incubation->respiration n_cycling Nitrogen Cycling (NH4+, NO3-) incubation->n_cycling dna_extraction DNA Extraction incubation->dna_extraction community_analysis 16S rRNA Sequencing dna_extraction->community_analysis arg_quantification qPCR (e.g., vanA) dna_extraction->arg_quantification signaling_pathway_resistance cluster_environment Environment cluster_bacteria Bacterial Population cluster_process Process This compound This compound Residues selection Selective Pressure This compound->selection susceptible Susceptible Bacteria resistant Resistant Bacteria (VRE) susceptible->resistant becomes resistant resistant->susceptible transfers resistance genes via hgt Horizontal Gene Transfer (Plasmids, Transposons) selection->susceptible inhibits growth of selection->resistant promotes growth of

References

Methodological & Application

Application Notes and Protocols for LC-MS/MS Detection of Avoparcin in Animal Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the sensitive and selective detection of avoparcin in various animal tissues using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocols outlined below are compiled from validated methods to ensure reliable and reproducible results for monitoring this compound residues.

Introduction

This compound is a glycopeptide antibiotic that was previously used as a growth promoter in animal feed. Due to concerns about the potential for cross-resistance to vancomycin, a clinically important antibiotic in human medicine, its use has been banned in many countries. Consequently, sensitive analytical methods are required to monitor for the illegal use of this compound in animal products. LC-MS/MS offers high selectivity and sensitivity, making it the technique of choice for the determination of trace levels of this compound residues in complex biological matrices such as animal tissues.

Principle of the Method

The method involves the extraction of this compound from homogenized animal tissue, followed by a clean-up procedure to remove interfering matrix components. The purified extract is then analyzed by LC-MS/MS. Chromatographic separation of this compound is typically achieved on a C18 reversed-phase column. Detection is performed using a tandem mass spectrometer in the positive electrospray ionization (ESI+) mode, monitoring specific multiple reaction monitoring (MRM) transitions for the different forms of this compound (α-avoparcin and β-avoparcin) to ensure accurate identification and quantification.

Experimental Protocols

Sample Preparation: Extraction and Solid-Phase Extraction (SPE) Clean-up

This protocol is designed for the extraction and purification of this compound from animal tissues such as beef, chicken muscle, and liver.[1][2]

Materials:

  • Homogenized animal tissue (beef, chicken muscle, liver)

  • 5% Trifluoroacetic acid (TFA) in water

  • Strong Anion Exchange (SAX) SPE cartridges

  • InertSep C18-A SPE cartridges

  • Methanol

  • Water (HPLC grade)

  • Centrifuge

  • Vortex mixer

  • SPE manifold

Procedure:

  • Extraction:

    • Weigh 5 g of homogenized tissue into a 50 mL centrifuge tube.

    • Add 20 mL of 5% TFA solution.

    • Vortex vigorously for 1 minute to ensure thorough mixing.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

  • Tandem SPE Clean-up:

    • SAX Cartridge Conditioning: Condition a SAX SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

    • Sample Loading (SAX): Load the collected supernatant onto the conditioned SAX cartridge.

    • C18 Cartridge Conditioning: Condition an InertSep C18-A SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Elution from SAX and Loading onto C18: Place the conditioned C18 cartridge below the SAX cartridge. Elute the this compound from the SAX cartridge directly onto the C18 cartridge using 10 mL of 5% TFA.

    • C18 Cartridge Washing: Wash the C18 cartridge with 5 mL of water to remove polar impurities.

    • Elution from C18: Elute the purified this compound from the C18 cartridge with 5 mL of methanol.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

ParameterCondition
Column C18 column (e.g., 100 x 2.1 mm, 5.0 µm)
Mobile Phase A 20 mmol L⁻¹ ammonium formate in water with 0.2% formic acid[2]
Mobile Phase B 0.1% formic acid in acetonitrile[2]
Gradient Optimized for separation (A typical gradient could be: 0-1 min, 95% A; 1-10 min, 95-5% A; 10-12 min, 5% A; 12-12.1 min, 5-95% A; 12.1-15 min, 95% A)
Flow Rate 0.2 mL/min
Injection Volume 10 µL
Column Temperature 40°C

Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive[1][2]
Scan Type Multiple Reaction Monitoring (MRM)[1][2]
Precursor Ion (Q1) α-avoparcin: m/z 637 [M+3H]³⁺, β-avoparcin: m/z 649 [M+3H]³⁺[1][2]
Product Ions (Q3) α-avoparcin: m/z 86, 113, 130, β-avoparcin: m/z 86, 113, 130[1][2]
Collision Gas Argon
Ion Source Temperature 500°C
Capillary Voltage 3.5 kV

Quantitative Data Summary

The following tables summarize the performance characteristics of the described LC-MS/MS method for the determination of this compound in various animal tissues.

Table 1: Method Detection and Quantification Limits

MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)
Milk5 ppb-
Beef10 ppb-
Chicken Muscle25 ppb-
Chicken Liver25 ppb-
Instrument3 ng/mL-

Data compiled from Inoue et al., 2008.[1][2]

Table 2: Method Performance Characteristics

Parameterα-Avoparcinβ-Avoparcin
Linearity (r) >0.996>0.998
Recovery >73.3%>73.3%
Precision (RSD) <12.0% (n=5)<12.0% (n=5)

Data compiled from Inoue et al., 2008.[1][2]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Tandem SPE Clean-up cluster_analysis LC-MS/MS Analysis sample Homogenized Tissue Sample extraction Extraction with 5% TFA sample->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant load_sax Load on SAX Cartridge elute_to_c18 Elute to C18 Cartridge load_sax->elute_to_c18 wash_c18 Wash C18 Cartridge elute_to_c18->wash_c18 elute_c18 Elute from C18 with Methanol wash_c18->elute_c18 evap_reconstitute Evaporate and Reconstitute elute_c18->evap_reconstitute lc_ms_analysis LC-MS/MS Analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing

Caption: Experimental workflow for this compound detection in animal tissues.

LC-MS/MS Detection Principle

lc_msms_principle cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry cluster_source Ion Source cluster_analyzer Mass Analyzer sample_injection Sample Injection lc_column C18 Column Separation sample_injection->lc_column Mobile Phase esi Electrospray Ionization (ESI+) lc_column->esi q1 Q1: Precursor Ion Selection (m/z 637 or 649) esi->q1 q2 Q2: Collision Induced Dissociation q1->q2 Collision Gas q3 Q3: Product Ion Selection (m/z 86, 113, 130) q2->q3 detector Detector q3->detector

Caption: Principle of LC-MS/MS detection for this compound.

References

Application Note: Determination of Avoparcin Residues in Animal Feed by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the determination of avoparcin residues in animal feed using High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection. This compound is a glycopeptide antibiotic that has been used as a growth promoter in livestock. Due to concerns about the potential for cross-resistance to vancomycin in human medicine, its use has been banned in many countries. Consequently, reliable analytical methods are required to monitor for its presence in animal feed to ensure compliance with regulations. The described protocol provides a comprehensive workflow from sample extraction and purification to chromatographic analysis and quantification.

Introduction

This compound is a complex of two major components, α-avoparcin and β-avoparcin. Its analysis in complex matrices such as animal feed presents challenges due to potential interferences and the need for high sensitivity. This document outlines a validated HPLC method that can be adapted for both routine screening and confirmatory analysis of this compound residues. The methodology is based on established analytical principles and combines efficient sample preparation with selective chromatographic separation and detection.

Experimental Protocols

Sample Preparation: Extraction and Clean-up

A critical step in the analysis of this compound is the efficient extraction from the complex feed matrix and subsequent removal of interfering substances. Two primary methodologies are presented below.

Method A: Methanol-Sulfuric Acid Extraction with SPE Clean-up

This method is adapted from protocols used for the analysis of this compound in animal tissues.[1][2]

  • Homogenization: Weigh 5-10 g of a representative, ground animal feed sample into a centrifuge tube.

  • Extraction: Add 20 mL of a methanol-0.2 M sulfuric acid (6:4, v/v) solution. Homogenize the mixture for 1 minute using a high-speed blender.

  • pH Adjustment & Centrifugation: Adjust the pH of the homogenate to 4.0 with 1 M sodium hydroxide. Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Supernatant Collection: Carefully decant the supernatant into a clean flask.

  • Evaporation: Evaporate the supernatant to dryness under reduced pressure at a temperature not exceeding 40°C.

  • Reconstitution: Dissolve the residue in 10 mL of deionized water.

  • SPE Cartridge Conditioning: Condition a Sep-Pak tC18 plus ENV solid-phase extraction (SPE) cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load the reconstituted sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 10 mL of deionized water to remove polar impurities.

  • Elution: Elute the this compound from the cartridge with 10 mL of 50% methanol.

  • Final Evaporation and Reconstitution: Evaporate the eluate to dryness under reduced pressure. Reconstitute the residue in a suitable volume (e.g., 1 mL) of the HPLC mobile phase and filter through a 0.45 µm syringe filter into an HPLC vial.

Method B: Enhanced Recovery with Sugar Pre-treatment

For certain feed types, particularly dairy feeds, this compound recovery can be low due to binding to lectins. A pre-soaking step with a sugar solution can significantly improve recovery.[3]

  • Pre-soaking: Weigh 5-10 g of the ground feed sample. Add a solution of either sucrose or methyl-α-D-mannopyranoside. Incubate for a specified period (e.g., 30 minutes) prior to extraction.

  • Extraction: Proceed with the extraction as described in Method A (steps 2-11).

HPLC-UV Analysis

This method is suitable for the quantification of this compound at higher concentration levels.

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.

  • Column: Cosmosil 5C18-AR, 4.6 mm x 250 mm, 5 µm particle size.[1][2]

  • Mobile Phase: A gradient elution using:

    • Solvent A: 2.5% acetic acid, 0.01 M sodium heptane sulfonate in acetonitrile/water (11.5:88.5, v/v), adjusted to pH 4.0.[1][2]

    • Solvent B: 2.5% acetic acid in acetonitrile/water (90:10, v/v).[1][2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection: UV absorbance at 280 nm.[2]

  • Quantification: External standard calibration using certified reference standards of α- and β-avoparcin.

LC-MS/MS Analysis for Higher Sensitivity and Confirmation

For lower detection limits and confirmatory analysis, LC-MS/MS is the preferred method.

  • LC System: A UHPLC or HPLC system coupled to a tandem mass spectrometer.

  • Column: A suitable C18 column, such as an Acquity UHPLC HSS T3, 1.8 µm, 2.1 x 150 mm.[4]

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: 0.1% formic acid in acetonitrile.

  • Gradient Program: A suitable gradient to separate α- and β-avoparcin.

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of the precursor to product ion transitions for both α- and β-avoparcin.[5]

    • α-avoparcin: m/z 637 -> 86, 113, 130.[5]

    • β-avoparcin: m/z 649 -> 86, 113, 130.[5]

Quantitative Data Summary

The following table summarizes the performance characteristics of the analytical methods for this compound determination from various studies.

ParameterMatrixMethodValueReference
Limit of Detection (LOD) Chicken MuscleHPLC-UV0.5 µg/g[1][2]
Chicken MuscleHPLC-AMD0.2 µg/g[1][2]
Animal Tissues/Milk (instrumental)LC-ESI-MS/MS3 ng/mL[5]
Limit of Quantification (LOQ) MilkLC-ESI-MS/MS5 ppb[5]
BeefLC-ESI-MS/MS10 ppb[5]
Chicken Muscle/LiverLC-ESI-MS/MS25 ppb[5]
Recovery Chicken MuscleHPLC-UV/AMD73.1 - 88.1%[1][6]
Animal Tissues/MilkLC-ESI-MS/MS> 73.3%[5]
Linearity (r) Animal Tissues/Milk (α-avoparcin)LC-ESI-MS/MS> 0.996[5]
Animal Tissues/Milk (β-avoparcin)LC-ESI-MS/MS> 0.998[5]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis sample Animal Feed Sample homogenize Homogenization with Methanol-Sulfuric Acid sample->homogenize ph_adjust pH Adjustment to 4.0 homogenize->ph_adjust centrifuge Centrifugation ph_adjust->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate1 Evaporation to Dryness supernatant->evaporate1 reconstitute1 Reconstitution in Water evaporate1->reconstitute1 spe Solid-Phase Extraction (SPE) (tC18 Cartridge) reconstitute1->spe evaporate2 Eluate Evaporation spe->evaporate2 reconstitute2 Reconstitution in Mobile Phase evaporate2->reconstitute2 filter Syringe Filtration (0.45 µm) reconstitute2->filter hplc HPLC-UV or LC-MS/MS Analysis filter->hplc data Data Acquisition and Processing hplc->data quant Quantification data->quant

Caption: Experimental workflow for HPLC analysis of this compound in animal feed.

logical_relationship cluster_extraction Extraction cluster_cleanup Clean-up cluster_separation Separation & Detection cluster_quantification Quantification start Feed Matrix extract Solvent Extraction start->extract cleanup Solid-Phase Extraction extract->cleanup separation HPLC Separation (C18 Column) cleanup->separation detection UV or MS/MS Detection separation->detection quant Result Calculation detection->quant

Caption: Key logical steps in the analysis of this compound residues.

Conclusion

The described HPLC-based methods are suitable for the reliable determination of this compound residues in animal feed. The choice between UV and MS/MS detection will depend on the required sensitivity and the regulatory limits in place. The sample preparation protocol, particularly the SPE clean-up step, is crucial for achieving accurate and reproducible results by minimizing matrix effects. For feeds where low recovery is a concern, a pre-soaking step with a sugar solution is recommended. The validation data from various studies demonstrate that these methods are capable of meeting the performance requirements for residue analysis.

References

Application Notes and Protocols for the Microbiological Assay of Avoparcin Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the quantification of avoparcin activity using a microbiological agar diffusion assay. The method is suitable for determining the potency of this compound in raw materials and pharmaceutical formulations.

Introduction

This compound is a glycopeptide antibiotic effective against Gram-positive bacteria.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, thereby blocking the transglycosylation and transpeptidation steps. This action ultimately leads to cell lysis and bacterial death. The microbiological assay remains a crucial method for determining the potency of antibiotics, as it measures the actual biological activity of the compound.

This protocol describes the cylinder-plate method, a widely used agar diffusion technique. The assay is based on the diffusion of this compound from a cylinder through a solidified agar layer seeded with a susceptible microorganism, Bacillus cereus ATCC 11778. The resulting zone of growth inhibition is proportional to the concentration of the antibiotic.

Data Presentation

Representative Standard Curve Data

The following table presents representative data for a standard curve of this compound using the described microbiological assay. A linear relationship is observed when plotting the logarithm of the this compound concentration against the diameter of the inhibition zone.

This compound Concentration (µg/mL)Log10 ConcentrationMean Zone of Inhibition (mm)
2.50.39812.5
5.00.69915.2
10.01.00018.0
20.01.30120.8
40.01.60223.5
Method Validation Summary

The described microbiological assay for this compound should be validated to ensure its suitability for its intended purpose. The following table summarizes typical validation parameters and their acceptable limits for this type of assay.[2][3][4]

Validation ParameterAcceptance CriteriaRepresentative Result
Linearity
Range80-120% of the test concentration2.5 - 40.0 µg/mL
Correlation Coefficient (r²)≥ 0.990.9985
Precision
Repeatability (Intra-assay RSD%)≤ 5%1.8%
Intermediate Precision (Inter-assay RSD%)≤ 10%2.5%
Accuracy
Recovery (%)90 - 110%98.5% - 102.3%
Robustness No significant change in results with minor variations in method parameters (e.g., incubation time, pH of media)Robust
Specificity No interference from excipients or related substancesSpecific

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Bacillus cereus ATCC 11778

  • Antibiotic Assay Medium No. 1 (Seed Agar)

  • Tryptic Soy Agar (for slant cultures)

  • Tryptic Soy Broth (for inoculum preparation)

  • Phosphate Buffer (0.1 M, pH 6.0)

  • Sterile Water for Injection (WFI)

  • Sterile stainless steel cylinders (8 mm outer diameter, 6 mm inner diameter, 10 mm height)

  • Petri dishes (100 x 15 mm)

  • Sterile pipettes and tips

  • Incubator (35 ± 2 °C)

  • Spectrophotometer

  • Autoclave

Preparation of Media and Reagents
  • Antibiotic Assay Medium No. 1 (Seed Agar): Prepare according to the manufacturer's instructions. Sterilize by autoclaving at 121°C for 15 minutes.

  • Tryptic Soy Agar/Broth: Prepare according to the manufacturer's instructions. Sterilize by autoclaving at 121°C for 15 minutes.

  • 0.1 M Phosphate Buffer (pH 6.0): Dissolve 13.6 g of monobasic potassium phosphate (KH₂PO₄) in 1000 mL of WFI. Adjust the pH to 6.0 ± 0.1 with 1 M potassium hydroxide (KOH). Sterilize by filtration or autoclaving.

Preparation of Test Organism Inoculum
  • Culture Maintenance: Maintain Bacillus cereus ATCC 11778 on Tryptic Soy Agar slants. Subculture monthly and incubate at 35 ± 2 °C for 18-24 hours. Store the slants at 2-8 °C.

  • Inoculum Preparation: Inoculate a loopful of B. cereus from a fresh slant culture into 10 mL of Tryptic Soy Broth. Incubate at 35 ± 2 °C for 16-18 hours.

  • Standardization of Inoculum: Dilute the overnight culture with sterile Tryptic Soy Broth to achieve a turbidity that corresponds to a specific absorbance at 580 nm (typically around 0.3-0.5 AU, which should be optimized in the laboratory to yield clear and well-defined zones of inhibition). This standardized suspension will be used to inoculate the seed agar.

Preparation of Standard and Sample Solutions
  • This compound Standard Stock Solution (1000 µg/mL): Accurately weigh a suitable amount of this compound reference standard and dissolve it in sterile phosphate buffer (pH 6.0) to obtain a stock solution of 1000 µg/mL.

  • Standard Working Solutions: Prepare a series of at least five working standard solutions by serially diluting the stock solution with phosphate buffer (pH 6.0) to cover the desired concentration range (e.g., 2.5, 5.0, 10.0, 20.0, and 40.0 µg/mL).

  • Sample Solution: Accurately weigh the this compound sample, dissolve it in phosphate buffer (pH 6.0) to obtain a stock solution with an expected concentration similar to the standard stock solution. Further dilute the sample stock solution with phosphate buffer to a final concentration that falls within the range of the standard curve (e.g., 10 µg/mL).

Agar Plate Assay (Cylinder-Plate Method)
  • Base Layer: Dispense 21 mL of sterile, molten Antibiotic Assay Medium No. 1 into each Petri dish. Allow the agar to solidify on a level surface.

  • Seed Layer: Inoculate a suitable volume of the standardized B. cereus inoculum into molten Antibiotic Assay Medium No. 1 (cooled to 45-50 °C) to achieve a final concentration that provides a confluent lawn of growth. The optimal inoculum concentration should be determined experimentally. Pour 4 mL of the seeded agar evenly over the base layer.

  • Cylinder Placement: Once the seed layer has solidified, place six sterile stainless-steel cylinders on the agar surface of each plate, spaced equidistantly.

  • Application of Solutions: On each plate, fill three alternating cylinders with the median concentration of the standard solution (e.g., 10.0 µg/mL) and the other three cylinders with the sample solution. For the standard curve plates, fill the cylinders with each of the standard working solutions.

  • Incubation: Incubate the plates at 35 ± 2 °C for 18-24 hours.

  • Measurement of Inhibition Zones: After incubation, measure the diameter of the zones of growth inhibition to the nearest 0.1 mm using a calibrated caliper or an automated zone reader.

Calculation of this compound Activity
  • Standard Curve: Plot the logarithm of the this compound standard concentrations against the mean diameter of the inhibition zones. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Calculation of Sample Concentration: Using the linear regression equation, calculate the concentration of this compound in the sample solution from the mean diameter of its inhibition zone.

  • Potency Calculation: Calculate the potency of the this compound sample using the following formula:

    Potency (µg/mg) = (Calculated Concentration (µg/mL) × Dilution Factor) / Sample Weight (mg)

Visualization of Pathways and Workflows

Mechanism of Action of this compound

Avoparcin_Mechanism cluster_CellWall Bacterial Cell Wall Synthesis UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM Synthesis UDP_NAM_Penta UDP-NAM-pentapeptide (with D-Ala-D-Ala) UDP_NAM->UDP_NAM_Penta Addition of pentapeptide Lipid_I Lipid I UDP_NAM_Penta->Lipid_I Transfer to lipid carrier Lipid_II Lipid II Lipid_I->Lipid_II Addition of NAG Peptidoglycan Growing Peptidoglycan Chain Lipid_II->Peptidoglycan Transglycosylation Peptidoglycan->Peptidoglycan This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->Lipid_II Binds to D-Ala-D-Ala Inhibition->Peptidoglycan

Caption: this compound inhibits bacterial cell wall synthesis.

Experimental Workflow for this compound Microbiological Assay

Assay_Workflow cluster_Prep Preparation cluster_Assay Assay Procedure cluster_Analysis Data Analysis Prep_Media Prepare Media and Buffers Pour_Base Pour Base Agar Layer Prep_Media->Pour_Base Prep_Inoculum Prepare & Standardize B. cereus Inoculum Pour_Seed Pour Seeded Agar Layer Prep_Inoculum->Pour_Seed Prep_Std Prepare this compound Standard Solutions Add_Solutions Add Standard & Sample Solutions to Cylinders Prep_Std->Add_Solutions Prep_Sample Prepare Sample Solution Prep_Sample->Add_Solutions Pour_Base->Pour_Seed Place_Cylinders Place Sterile Cylinders Pour_Seed->Place_Cylinders Place_Cylinders->Add_Solutions Incubate Incubate Plates Add_Solutions->Incubate Measure_Zones Measure Zones of Inhibition Incubate->Measure_Zones Plot_Curve Plot Standard Curve (Log Conc. vs. Zone Diameter) Measure_Zones->Plot_Curve Calculate_Conc Calculate Sample Concentration Plot_Curve->Calculate_Conc Calculate_Potency Calculate Final Potency Calculate_Conc->Calculate_Potency

Caption: Workflow of the this compound microbiological assay.

References

Application Notes and Protocols for Avoparcin Analysis in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Avoparcin is a glycopeptide antibiotic that has been utilized as a growth promoter in livestock.[1] Due to concerns about the potential for cross-resistance to vancomycin, a clinically important antibiotic in human medicine, its use has been banned in many countries.[1][2] Consequently, sensitive and reliable analytical methods are required to monitor for its presence in various complex matrices, such as animal tissues, feed, and milk, to ensure compliance with regulatory standards. This document provides detailed application notes and experimental protocols for the sample preparation of this compound in these matrices prior to instrumental analysis, typically by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4]

The successful analysis of this compound residues is highly dependent on the effectiveness of the sample preparation methodology to extract the analyte from the complex matrix and remove interfering substances. This document outlines three robust methods: Tandem Solid-Phase Extraction (SPE) for animal tissues and milk, a modified extraction for animal feed, and an adapted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol for general applications.

Quantitative Data Summary

The following tables summarize the quantitative data from various validated sample preparation methods for this compound analysis.

Table 1: Performance Data for this compound Sample Preparation Methods

MatrixMethodKey ParametersRecovery Rate (%)Limit of Detection (LOD)Limit of Quantification (LOQ)Relative Standard Deviation (RSD) (%)
Animal Tissues (Beef)Tandem SPE (SAX/C18)Extraction with 5% TFA>73.3%10 ppb-<12.0%[3]
Animal Tissues (Chicken Muscle)Tandem SPE (SAX/C18)Extraction with 5% TFA>73.3%25 ppb-<12.0%[3]
Animal Tissues (Chicken Liver)Tandem SPE (SAX/C18)Extraction with 5% TFA>73.3%25 ppb-<12.0%[3]
Animal Tissues (Chicken Muscle)SPE (Sep-Pak tC18)Methanol-Sulfuric Acid Extraction73.1 - 88.1%0.2 µg/g (AMD), 0.5 µg/g (UV)--[4][5]
Animal Tissues (Swine Kidney)Accelerated Solvent Extraction (ASE) with SPE (HILIC)Hot Water/Ethanol Extraction108%---[4][6]
MilkTandem SPE (SAX/C18)Extraction with 5% TFA>73.3%5 ppb-<12.0%[3]
Animal Feed (Bovine Finishing)Sugar Solution Pre-soakMethyl-α-D-mannopyranosideSignificant increase vs. control---[7]
Animal Feed (Dairy)Sugar Solution Pre-soakMethyl-α-D-mannopyranoside17.44 mg/kg (vs. 10.31 mg/kg control)---[7]

Data presented is a summary of cited literature and may vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Tandem Solid-Phase Extraction (SPE) for Animal Tissues and Milk

This protocol is a highly sensitive and selective method for the determination of this compound in animal tissues and milk, utilizing a tandem SPE cleanup.[3]

1. Sample Homogenization and Extraction: a. Weigh 5 g of homogenized tissue or 10 mL of milk into a 50 mL polypropylene centrifuge tube. b. Add 20 mL of 5% trifluoroacetic acid (TFA) in water. c. Homogenize for 1 minute using a high-speed homogenizer. d. Centrifuge at 10,000 x g for 10 minutes at 4°C. e. Collect the supernatant for SPE cleanup.

2. Tandem SPE Cleanup: a. Conditioning: i. Condition a strong anion exchange (SAX) SPE cartridge with 5 mL of methanol followed by 5 mL of 5% TFA. ii. Condition an InertSep C18-A cartridge with 5 mL of methanol followed by 5 mL of deionized water. b. Loading: i. Load the supernatant from step 1e onto the conditioned SAX cartridge. ii. Wash the SAX cartridge with 5 mL of 5% TFA. iii. Elute the this compound from the SAX cartridge with 10 mL of methanol:water (80:20, v/v) containing 2% formic acid. iv. Load the eluate from the SAX cartridge directly onto the conditioned C18 cartridge. c. Washing and Elution: i. Wash the C18 cartridge with 10 mL of deionized water. ii. Dry the cartridge under vacuum for 5 minutes. iii. Elute the this compound with 5 mL of methanol. d. Reconstitution: i. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. ii. Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

Tandem_SPE_Workflow cluster_extraction Sample Extraction cluster_spe Tandem SPE Cleanup cluster_final Final Steps Sample Homogenized Tissue or Milk Add_TFA Add 5% TFA Sample->Add_TFA Homogenize Homogenize Add_TFA->Homogenize Centrifuge Centrifuge Homogenize->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Load_SAX Load Supernatant onto SAX Supernatant->Load_SAX Condition_SAX Condition SAX Cartridge Condition_SAX->Load_SAX Wash_SAX Wash SAX Load_SAX->Wash_SAX Elute_SAX Elute from SAX Wash_SAX->Elute_SAX Load_C18 Load Eluate onto C18 Elute_SAX->Load_C18 Condition_C18 Condition C18 Cartridge Condition_C18->Load_C18 Wash_C18 Wash C18 Load_C18->Wash_C18 Elute_C18 Elute from C18 Wash_C18->Elute_C18 Evaporate Evaporate to Dryness Elute_C18->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for Tandem SPE of this compound.

Protocol 2: Modified Extraction for Animal Feed

This protocol is designed to improve the recovery of this compound from animal feed, where it can bind to lectins.[7]

1. Sample Pre-treatment: a. Weigh 10 g of ground animal feed into a 250 mL beaker. b. Add 50 mL of a 0.1 M methyl-α-D-mannopyranoside solution (or 0.1 M sucrose solution). c. Stir the mixture for 30 minutes at room temperature.

2. Extraction: a. Add 100 mL of a mixture of methanol and 0.2 M sulfuric acid (6:4, v/v). b. Stir for an additional 60 minutes. c. Adjust the pH of the mixture to 4.0 with 1 M sodium hydroxide. d. Centrifuge at 5,000 x g for 15 minutes. e. Collect the supernatant.

3. SPE Cleanup (Sep-Pak tC18): a. Conditioning: Condition a Sep-Pak tC18 plus ENV cartridge with 10 mL of methanol followed by 10 mL of deionized water. b. Loading: Load the supernatant from step 2e onto the conditioned cartridge. c. Washing: Wash the cartridge with 20 mL of deionized water. d. Elution: Elute the this compound with 10 mL of 50% methanol. e. Reconstitution: Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase for analysis.[5]

Feed_Extraction_Workflow cluster_pretreatment Sample Pre-treatment cluster_extraction Extraction cluster_spe SPE Cleanup Sample Ground Animal Feed Add_Sugar Add Sugar Solution Sample->Add_Sugar Stir_1 Stir 30 min Add_Sugar->Stir_1 Add_Solvent Add Methanol/H2SO4 Stir_1->Add_Solvent Stir_2 Stir 60 min Add_Solvent->Stir_2 Adjust_pH Adjust pH to 4.0 Stir_2->Adjust_pH Centrifuge Centrifuge Adjust_pH->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Load Load Supernatant Supernatant->Load Condition Condition Sep-Pak tC18 Condition->Load Wash Wash Load->Wash Elute Elute Wash->Elute Evaporate Evaporate & Reconstitute Elute->Evaporate Analysis Instrumental Analysis Evaporate->Analysis

Caption: Modified this compound Extraction from Feed.

Protocol 3: Adapted QuEChERS Method for Complex Matrices

The QuEChERS methodology is a streamlined approach that can be adapted for the analysis of this compound in various complex matrices.[8][9][10]

1. Sample Extraction: a. Weigh 10 g of homogenized sample into a 50 mL centrifuge tube. b. Add 10 mL of water (if the sample is dry) and vortex for 30 seconds. Let it hydrate for 30 minutes. c. Add 10 mL of acetonitrile containing 1% acetic acid. d. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate). e. Shake vigorously for 1 minute. f. Centrifuge at 5,000 x g for 5 minutes.

2. Dispersive SPE (d-SPE) Cleanup: a. Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg primary secondary amine (PSA), and 50 mg C18. b. Vortex for 30 seconds. c. Centrifuge at 10,000 x g for 2 minutes.

3. Final Preparation: a. Transfer the cleaned extract into an autosampler vial for analysis.

QuEChERS_Workflow cluster_extraction Extraction cluster_dspe Dispersive SPE Cleanup Sample Homogenized Sample Add_Solvent Add Acetonitrile (1% Acetic Acid) Sample->Add_Solvent Add_Salts Add QuEChERS Salts Add_Solvent->Add_Salts Shake Shake Vigorously Add_Salts->Shake Centrifuge_1 Centrifuge Shake->Centrifuge_1 Supernatant Collect Supernatant Centrifuge_1->Supernatant Aliquot Take Aliquot of Supernatant Supernatant->Aliquot dSPE_Tube Add to d-SPE Tube (MgSO4, PSA, C18) Aliquot->dSPE_Tube Vortex Vortex dSPE_Tube->Vortex Centrifuge_2 Centrifuge Vortex->Centrifuge_2 Clean_Extract Collect Clean Extract Centrifuge_2->Clean_Extract Analysis Instrumental Analysis Clean_Extract->Analysis

References

Application Notes and Protocols for the Extraction and Clean-up of Avoparcin in Feed Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction, clean-up, and quantification of avoparcin in animal feed samples. The methodologies outlined are based on established analytical techniques, including solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC).

Introduction

This compound is a glycopeptide antibiotic that was previously used as a growth promoter in animal feed.[1][2] Due to concerns about the potential for cross-resistance to vancomycin, its use has been banned in the European Union and other regions.[1][3] Consequently, robust and sensitive analytical methods are required to monitor for the illegal use of this compound in animal feedstuffs. The complex nature of feed matrices necessitates effective extraction and clean-up procedures to ensure accurate quantification. Low analytical recoveries have been noted in certain feed types, such as dairy and beef finishing feeds, potentially due to the binding of this compound to feed components.[4]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol details the extraction and clean-up of this compound from feed samples for analysis by HPLC-UV. This method is suitable for the quantification of this compound's two major components, α-avoparcin and β-avoparcin.

Experimental Protocol

1. Sample Preparation and Extraction:

  • Homogenization: Obtain a representative feed sample and grind it to a fine, uniform powder to ensure homogeneity.

  • Extraction:

    • Weigh 10 g of the homogenized feed sample into a centrifuge tube.

    • Add 40 mL of an extraction solvent mixture of methanol and 0.2 mol/L sulfuric acid (6:4, v/v).[5]

    • Homogenize the mixture using a high-speed blender for 5 minutes.

    • Adjust the pH of the resulting slurry to 4.0 with 1 mol/L sodium hydroxide.[5]

    • Centrifuge the mixture at 4000 rpm for 10 minutes.[6]

    • Carefully decant and collect the supernatant.

2. Solid-Phase Extraction (SPE) Clean-up:

  • Cartridge: A Sep-Pak tC18 plus ENV cartridge is recommended for the clean-up procedure.[5]

  • Procedure:

    • Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Load the collected supernatant from the extraction step onto the conditioned cartridge.

    • Wash the cartridge with 10 mL of deionized water to remove interfering substances.[5]

    • Elute the retained this compound from the cartridge with 10 mL of 50% methanol.[5]

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.[6]

3. HPLC-UV Analysis:

  • Instrumentation: A standard HPLC system equipped with a UV detector is required.

  • Chromatographic Conditions:

    • Column: Cosmosil 5C18-AR (4.6 mm x 250 mm, 5 µm) or equivalent.[5]

    • Mobile Phase: A gradient formed from two solutions:

      • Solvent A: 2.5% acetic acid, 0.01 mol/L sodium heptane sulfonic acid-acetonitrile (88.5:11.5), adjusted to pH 4.0.[5]

      • Solvent B: 2.5% acetic acid-acetonitrile (10:90).[5]

    • Detection: UV detection at 280 nm.

    • Injection Volume: 20 µL.

Method 2: Enhanced Recovery for Problematic Feed Matrices

For feed types known to yield low this compound recovery, such as dairy feeds, a pre-soaking step can be incorporated to improve extraction efficiency.[7] This is thought to counteract the binding of this compound to lectins present in the feed.[7]

Enhanced Extraction Protocol
  • Pre-soaking: Prior to the standard extraction procedure, pre-soak the 10 g feed sample with a solution of either sucrose or methyl-α-D-mannopyranoside.[7]

  • Extraction: Proceed with the extraction protocol as described in Method 1, step 1.

Quantitative Data Summary

The following table summarizes the performance characteristics of different analytical methods for the determination of this compound.

Analytical MethodMatrixRecovery Rate (%)Limit of Detection (LOD)Limit of Quantification (LOQ)Citation(s)
HPLC-UVChicken Muscle73.1 - 88.10.5 µg/gNot Reported[5]
HPLC-AmperometricChicken Muscle73.1 - 88.10.2 µg/gNot Reported[5]
LC-ESI-MS/MSAnimal Tissues & Milk> 73.33 ng/mL (instrumental)5-25 ppb[8]
Microbiological AssayChick Mash92.82 mg/kgNot Reported[9]
Microbiological AssayPig Meal104.22 mg/kgNot Reported[9]

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and clean-up of this compound from feed samples for HPLC analysis.

Avoparcin_Extraction_Workflow Workflow for this compound Extraction and Analysis cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Solid-Phase Extraction (SPE) Clean-up cluster_analysis Analysis s1 Homogenize Feed Sample s2 Weigh 10g of Sample s1->s2 e1 Add Methanol/Sulfuric Acid (6:4) s2->e1 e2 Homogenize for 5 min e1->e2 e3 Adjust pH to 4.0 e2->e3 e4 Centrifuge at 4000 rpm e3->e4 e5 Collect Supernatant e4->e5 c1 Condition tC18 SPE Cartridge e5->c1 c2 Load Supernatant c1->c2 c3 Wash with Water c2->c3 c4 Elute with 50% Methanol c3->c4 c5 Evaporate Eluate c4->c5 c6 Reconstitute in Mobile Phase c5->c6 a1 Inject into HPLC-UV System c6->a1 a2 Quantify this compound a1->a2

Caption: General workflow for this compound quantification in animal feed.

References

Application Note: High-Purity Avoparcin Purification Using Solid-Phase Extraction (SPE)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust solid-phase extraction (SPE) methodology for the purification of avoparcin, a glycopeptide antibiotic, from complex matrices. The described protocols are designed for researchers, scientists, and drug development professionals requiring high-purity this compound for various downstream applications. This document provides comprehensive experimental procedures, including sample pre-treatment, SPE cartridge conditioning, sample loading, washing, and elution steps. Quantitative data from cited studies are summarized to demonstrate the efficiency and reproducibility of the methods. Additionally, a detailed workflow diagram is provided for clarity.

Introduction

This compound is a glycopeptide antibiotic complex produced by Streptomyces candidus, consisting primarily of α-avoparcin and β-avoparcin.[1][2] It has been utilized as a feed additive for livestock to promote growth. Effective purification of this compound is crucial for analytical standard preparation, pharmacological studies, and quality control in drug development. Solid-phase extraction (SPE) offers a reliable and efficient method for isolating and concentrating this compound from diverse sample types, including animal tissues, milk, and fermentation broths.[2][3][4] This application note consolidates and presents detailed protocols for this compound purification using various SPE sorbents.

Experimental Protocols

Several SPE-based methods have been successfully employed for the extraction and purification of this compound. The choice of sorbent and solvents depends on the sample matrix and the desired purity of the final eluate. Below are detailed protocols derived from established methodologies.

Protocol 1: Tandem SPE using Ion-Exchange and Reversed-Phase C18 Cartridges

This protocol is particularly effective for the purification of this compound from animal tissues and milk, yielding high recovery rates.[3]

Materials:

  • SPE Cartridges: Strong Anion Exchange (SAX) and C18 (e.g., InertSep C18-A)

  • Sample Pre-treatment Solution: 5% Trifluoroacetic acid (TFA)

  • Wash Solution 1 (SAX): Deionized Water

  • Elution Solution 1 (SAX): To be optimized based on this compound's pKa

  • Wash Solution 2 (C18): Deionized Water

  • Elution Solution 2 (C18): 50% Methanol

  • Centrifuge

  • Evaporator (e.g., nitrogen stream)

Procedure:

  • Sample Preparation:

    • Homogenize the sample (e.g., animal tissue) with 5% TFA.

    • Centrifuge the homogenate to pellet solid debris.

    • Collect the supernatant for SPE.

  • SAX Cartridge Conditioning:

    • Condition the SAX cartridge according to the manufacturer's instructions.

  • Sample Loading (SAX):

    • Load the prepared supernatant onto the conditioned SAX cartridge.

  • Washing (SAX):

    • Wash the cartridge with deionized water to remove unbound impurities.

  • Elution (SAX):

    • Elute the this compound from the SAX cartridge using an appropriate elution solvent.

  • C18 Cartridge Conditioning:

    • Condition the C18 cartridge with methanol followed by deionized water.

  • Sample Loading (C18):

    • Load the eluate from the SAX step onto the conditioned C18 cartridge.

  • Washing (C18):

    • Wash the cartridge with deionized water to remove salts and other polar impurities.

  • Elution (C18):

    • Elute the purified this compound with 50% methanol.[4][5]

  • Final Concentration:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for analysis or downstream applications.

Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC) SPE

This protocol is suitable for concentrating aqueous extracts of this compound, particularly from kidney tissue.[6]

Materials:

  • SPE Cartridge: HILIC (e.g., polyhydroxyethyl aspartamide)

  • Sample Pre-treatment: 70% Ethanol

  • Wash Solution: To be optimized, typically a high percentage of organic solvent

  • Elution Solution: Acetonitrile/water mixture with a suitable buffer (e.g., 15 mM triethylammonium phosphate (TEAP))[6]

Procedure:

  • Sample Preparation:

    • Extract this compound from the sample using hot water modified with 30% ethanol.[6]

    • Modify the aqueous extract with ethanol to a final concentration of 70% to ensure analyte retention on the HILIC sorbent.[6]

  • HILIC Cartridge Conditioning:

    • Condition the HILIC cartridge with an appropriate solvent series, ending with a high percentage of organic solvent.

  • Sample Loading:

    • Load the ethanol-modified sample extract onto the conditioned HILIC cartridge.

  • Washing:

    • Wash the cartridge with a high percentage of organic solvent to remove non-polar and less polar impurities.

  • Elution:

    • Elute the purified this compound using a mobile phase with a higher aqueous component, such as 47% aqueous 15 mM TEAP in acetonitrile.[6]

Quantitative Data Summary

The following tables summarize the quantitative performance of the described SPE protocols for this compound purification from various matrices.

Table 1: Recovery of this compound using Tandem SPE (SAX and C18)

Sample MatrixFortification LevelRecovery (%)Relative Standard Deviation (RSD, %) (n=5)
Milk5 ppb> 73.3< 12.0
Beef10 ppb> 73.3< 12.0
Chicken Muscle25 ppb> 73.3< 12.0
Chicken Liver25 ppb> 73.3< 12.0

Data sourced from Inoue et al., 2008.[3]

Table 2: Recovery of this compound using C18 SPE

Sample MatrixSpiking Level (µg/g)Recovery (%)
Chicken Muscle2-1699.5 - 104
Chicken Muscle2-1073.1 - 88.1

Data sourced from various studies.[4][5]

Table 3: Recovery of this compound using HILIC SPE

Sample MatrixRecovery (%)
Swine Kidney108 (average)

Data sourced from Curren et al.[6]

Workflow Diagrams

The following diagrams illustrate the logical flow of the experimental protocols for this compound purification.

SPE_Workflow_Tandem cluster_sample_prep Sample Preparation cluster_sax_spe SAX SPE cluster_c18_spe C18 SPE cluster_final_step Final Processing Sample Sample (Tissue/Milk) Homogenize Homogenize with 5% TFA Sample->Homogenize Centrifuge Centrifuge Homogenize->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Load_SAX Load Supernatant Supernatant->Load_SAX Condition_SAX Condition SAX Cartridge Condition_SAX->Load_SAX Wash_SAX Wash with Water Load_SAX->Wash_SAX Elute_SAX Elute this compound Wash_SAX->Elute_SAX Load_C18 Load SAX Eluate Elute_SAX->Load_C18 Condition_C18 Condition C18 Cartridge Condition_C18->Load_C18 Wash_C18 Wash with Water Load_C18->Wash_C18 Elute_C18 Elute with 50% Methanol Wash_C18->Elute_C18 Evaporate Evaporate to Dryness Elute_C18->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Purified_this compound Purified this compound Reconstitute->Purified_this compound

Caption: Tandem SPE workflow for this compound purification.

SPE_Workflow_HILIC cluster_sample_prep_hilic Sample Preparation cluster_hilic_spe HILIC SPE cluster_final_step_hilic Final Product Sample_HILIC Sample (e.g., Kidney) Extract_HILIC Extract with Hot Water + 30% EtOH Sample_HILIC->Extract_HILIC Modify_HILIC Modify Extract to 70% EtOH Extract_HILIC->Modify_HILIC Load_HILIC Load Modified Extract Modify_HILIC->Load_HILIC Condition_HILIC Condition HILIC Cartridge Condition_HILIC->Load_HILIC Wash_HILIC Wash with High Organic Solvent Load_HILIC->Wash_HILIC Elute_HILIC Elute with Higher Aqueous Phase Wash_HILIC->Elute_HILIC Purified_Avoparcin_HILIC Purified this compound Elute_HILIC->Purified_Avoparcin_HILIC

Caption: HILIC SPE workflow for this compound purification.

Conclusion

Solid-phase extraction is a highly effective technique for the purification of this compound from complex sample matrices. The choice of SPE sorbent and protocol can be tailored to the specific application and sample type to achieve high recovery and purity. The detailed protocols and summarized data in this application note provide a valuable resource for researchers and professionals in the field of drug development and analysis.

References

Application Notes and Protocols for Rapid Avoparcin Screening Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avoparcin is a glycopeptide antibiotic that has been used as a growth promoter in animal feed.[1][2] Concerns over the potential for cross-resistance to vancomycin, a critical antibiotic in human medicine, have led to restrictions on its use in many countries.[1] Consequently, there is a significant need for rapid, sensitive, and specific screening methods to monitor for the presence of this compound residues in various matrices, such as animal feed, milk, and tissues. Immunoassays, including Enzyme-Linked Immunosorbent Assay (ELISA) and Lateral Flow Immunoassay (LFIA), offer practical solutions for on-site and high-throughput screening.[3][4]

These application notes provide detailed protocols for the development of polyclonal and monoclonal antibodies against this compound and their application in a competitive ELISA and a lateral flow immunoassay for the rapid screening of this antibiotic.

Principle of Competitive Immunoassay for this compound Detection

This compound, being a small molecule (hapten), is not immunogenic on its own. To elicit an immune response, it must be conjugated to a larger carrier protein. The resulting antibodies can then be used in a competitive immunoassay format. In this format, free this compound in the sample competes with a labeled or coated this compound conjugate for binding to a limited number of anti-avoparcin antibody binding sites. The signal generated is inversely proportional to the concentration of this compound in the sample.

G cluster_sample_negative This compound-Negative Sample cluster_sample_positive This compound-Positive Sample Ab Anti-Avoparcin Antibody Avo_conj This compound-Enzyme Conjugate Ab->Avo_conj Binding Signal High Signal Avo_conj->Signal Substrate Conversion Ab_pos Anti-Avoparcin Antibody Avo_sample Free this compound (from sample) Ab_pos->Avo_sample Competitive Binding Avo_conj_pos This compound-Enzyme Conjugate NoSignal Low/No Signal Avo_conj_pos->NoSignal Binding Inhibited

Caption: Principle of Competitive Immunoassay for this compound.

Experimental Protocols

Hapten-Protein Conjugate Synthesis for Immunization

To produce antibodies against the small molecule this compound, it must first be conjugated to a carrier protein to make it immunogenic.[5][6]

Materials:

  • This compound

  • Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

Protocol:

  • Activation of this compound:

    • Dissolve 10 mg of this compound in 1 ml of DMF.

    • Add a 5-fold molar excess of EDC and NHS.

    • Stir the reaction mixture at room temperature for 4 hours in the dark to activate the carboxyl groups of this compound.

  • Conjugation to Carrier Protein:

    • Dissolve 20 mg of BSA or KLH in 5 ml of PBS (pH 7.4).

    • Slowly add the activated this compound solution to the protein solution while gently stirring.

    • Continue stirring at 4°C overnight.

  • Purification of the Conjugate:

    • Transfer the reaction mixture to a dialysis tube.

    • Dialyze against PBS (pH 7.4) at 4°C for 48 hours, with several changes of the buffer to remove unconjugated this compound and cross-linking reagents.

    • Store the purified this compound-protein conjugate at -20°C.

    • Characterize the conjugate using UV-Vis spectrophotometry to estimate the conjugation ratio.[5]

Polyclonal Antibody Production

Materials:

  • This compound-KLH conjugate (immunogen)

  • Freund's Complete Adjuvant (FCA) and Freund's Incomplete Adjuvant (FIA)

  • Two healthy New Zealand white rabbits (or other suitable species)

  • Syringes and needles

Protocol:

  • Pre-immunization Bleed: Collect a small blood sample from each rabbit to serve as a negative control.

  • Primary Immunization:

    • Emulsify the this compound-KLH conjugate with an equal volume of Freund's Complete Adjuvant to a final concentration of 1 mg/ml.

    • Inject each rabbit subcutaneously at multiple sites with a total of 1 ml of the emulsion.

  • Booster Immunizations:

    • Four weeks after the primary immunization, administer a booster injection.

    • Prepare the booster immunogen by emulsifying this compound-KLH (0.5 mg/ml) with an equal volume of Freund's Incomplete Adjuvant.

    • Administer 1 ml of the emulsion subcutaneously to each rabbit.

    • Repeat booster injections every 4 weeks.

  • Titer Monitoring and Antibody Collection:

    • Collect blood samples 10-14 days after each booster injection.

    • Determine the antibody titer using an indirect ELISA.

    • Once a high titer is achieved, perform a larger bleed for antibody purification.

  • Antibody Purification:

    • Separate the serum from the collected blood.

    • Purify the IgG fraction using Protein A/G affinity chromatography according to the manufacturer's protocol.

    • Determine the concentration of the purified antibody and store at -20°C.

G start Start pre_bleed Pre-immunization Bleed (Negative Control) start->pre_bleed primary_imm Primary Immunization (this compound-KLH + FCA) pre_bleed->primary_imm booster1 Booster 1 (4 weeks) (this compound-KLH + FIA) primary_imm->booster1 test_bleed1 Test Bleed 1 booster1->test_bleed1 titer_check1 Titer Check (ELISA) test_bleed1->titer_check1 booster_n Repeat Boosters (every 4 weeks) titer_check1->booster_n test_bleed_n Test Bleeds booster_n->test_bleed_n titer_check_n Titer Check (ELISA) test_bleed_n->titer_check_n high_titer High Titer Achieved? titer_check_n->high_titer high_titer->booster_n No final_bleed Final Bleed high_titer->final_bleed Yes purification Antibody Purification (Protein A/G) final_bleed->purification end End purification->end

Caption: Workflow for Polyclonal Antibody Production.

Indirect Competitive ELISA (ic-ELISA) Protocol

Materials:

  • This compound-BSA conjugate (coating antigen)

  • Anti-avoparcin polyclonal antibody

  • Goat anti-rabbit IgG-HRP (secondary antibody)

  • This compound standard solutions

  • Coating buffer (carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 5% non-fat milk in PBS)

  • Wash buffer (PBST: PBS with 0.05% Tween-20)

  • TMB substrate solution

  • Stop solution (e.g., 2M H₂SO₄)

  • 96-well microtiter plates

Protocol:

  • Coating:

    • Dilute the this compound-BSA conjugate in coating buffer (e.g., 1 µg/ml).

    • Add 100 µl of the diluted conjugate to each well of a 96-well plate.

    • Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking:

    • Add 200 µl of blocking buffer to each well.

    • Incubate for 2 hours at 37°C.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Add 50 µl of this compound standard solution or sample extract to each well.

    • Add 50 µl of diluted anti-avoparcin antibody to each well.

    • Incubate for 1 hour at 37°C.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation:

    • Add 100 µl of diluted goat anti-rabbit IgG-HRP to each well.

    • Incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Reaction:

    • Add 100 µl of TMB substrate solution to each well.

    • Incubate in the dark at room temperature for 15-20 minutes.

  • Stopping the Reaction: Add 50 µl of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

Lateral Flow Immunoassay (LFIA) Development

Materials:

  • Nitrocellulose membrane

  • Sample pad, conjugate pad, absorbent pad

  • Backing card

  • Gold nanoparticles (AuNPs, 40 nm)

  • Anti-avoparcin antibody

  • This compound-BSA conjugate

  • Goat anti-rabbit IgG

  • Dispensing and cutting equipment

Protocol:

  • Preparation of Gold Nanoparticle-Antibody Conjugate:

    • Adjust the pH of the AuNP solution to ~8.5.

    • Determine the optimal amount of anti-avoparcin antibody for conjugation.

    • Add the antibody to the AuNP solution and incubate for 30 minutes at room temperature.

    • Block with a blocking agent (e.g., BSA).

    • Centrifuge and resuspend the conjugate in a suitable buffer.

  • Preparation of the Test Strip:

    • Test Line (T-line): Immobilize the this compound-BSA conjugate onto the nitrocellulose membrane.

    • Control Line (C-line): Immobilize goat anti-rabbit IgG onto the nitrocellulose membrane at a position downstream from the T-line.

    • Conjugate Pad: Impregnate the conjugate pad with the gold nanoparticle-antibody conjugate and dry.

    • Assembly: Assemble the sample pad, conjugate pad, nitrocellulose membrane, and absorbent pad onto the backing card.

    • Cut the assembled card into individual test strips.

LFIA Procedure:

  • Apply a defined volume of the sample extract to the sample pad.

  • The liquid will migrate along the strip via capillary action.

  • If this compound is present in the sample, it will bind to the AuNP-antibody conjugate, preventing it from binding to the T-line.

  • The unbound AuNP-antibody conjugate will be captured at the C-line.

  • Interpret the results within 5-10 minutes.

    • Negative: Both T-line and C-line appear.

    • Positive: Only the C-line appears.

    • Invalid: The C-line does not appear.

G cluster_strip Lateral Flow Strip Components cluster_flow SamplePad Sample Pad ConjugatePad Conjugate Pad (AuNP-Ab) Migration Capillary Migration NC_Membrane Nitrocellulose Membrane (T-Line: Avo-BSA, C-Line: Anti-Ab) AbsorbentPad Absorbent Pad Sample Sample Application Sample->Migration Result Result Interpretation Migration->Result

Caption: Components and Logical Flow of a Lateral Flow Immunoassay.

Data Presentation: Illustrative Performance Characteristics

The following tables summarize the expected performance characteristics of the developed immunoassays. This data is illustrative and should be confirmed through rigorous validation studies.[4][7]

Table 1: Performance of this compound ic-ELISA

ParameterResult
Limit of Detection (LOD) 0.5 ng/ml
Working Range 1 - 50 ng/ml
Intra-assay Precision (CV%) < 10%
Inter-assay Precision (CV%) < 15%
Cross-reactivity (Vancomycin) < 0.1%

Table 2: Performance of this compound LFIA

ParameterResult
Visual Limit of Detection (vLOD) 5 ng/ml
Cut-off Value 10 ng/ml
Assay Time 5-10 minutes
Specificity No cross-reactivity with other common antibiotics at relevant concentrations

Table 3: Recovery of this compound from Spiked Samples (ic-ELISA)

Sample MatrixSpiked Concentration (ng/ml)Mean Recovery (%)RSD (%)
Milk 595.28.5
1098.77.2
20101.56.8
Feed Extract 1092.311.2
2094.89.8
5097.18.9

Assay Validation

Validation of the developed immunoassays is critical to ensure reliable results. Key validation parameters to be assessed include:

  • Sensitivity: The limit of detection (LOD) and limit of quantification (LOQ) should be determined.[4]

  • Specificity: Cross-reactivity with structurally related compounds (e.g., vancomycin) and other antibiotics should be evaluated.[8]

  • Accuracy and Precision: Determined through recovery studies in various matrices and by calculating intra- and inter-assay coefficients of variation (CV%).[7]

  • Robustness: The assay's performance should be evaluated under minor variations in experimental conditions (e.g., temperature, incubation times).

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the development and validation of rapid and sensitive immunoassays for the screening of this compound. The competitive ELISA offers a quantitative method suitable for laboratory settings, while the lateral flow immunoassay provides a rapid, qualitative tool for on-site testing. Proper validation of these assays is essential to ensure their accuracy and reliability for monitoring this compound residues in various sample types.

References

Application Note: Protocol for Determining Avoparcin Stability in Feed Premixes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avoparcin is a glycopeptide antibiotic that has been historically used as a growth promoter in livestock feed.[1][2] It is a mixture of two primary components, α-avoparcin and β-avoparcin.[1] The stability of any active pharmaceutical ingredient (API) within a feed premix is a critical parameter to ensure its efficacy and safety. This document provides a detailed protocol for determining the stability of this compound in feed premixes under various storage conditions.

The stability of this compound can be influenced by several factors within a feed premix, including moisture, pH, and interactions with other feed components.[3][4] Studies have shown that different raw materials in animal feed can significantly affect the analytical recovery of this compound over time, indicating potential degradation or strong binding to the matrix.[3] Therefore, a robust stability testing protocol is essential for developing and evaluating feed premixes containing this compound. This protocol is based on established analytical methods, including high-performance liquid chromatography (HPLC), which allows for the specific quantification of this compound and its degradation products.[5][6]

It is important to note that the use of this compound as a feed additive is prohibited in several regions, including the European Union and Australia, due to concerns about the development of vancomycin-resistant enterococci.[1][2] This protocol is intended for research and development purposes.

Experimental Workflow

The following diagram outlines the experimental workflow for determining the stability of this compound in feed premixes.

Stability_Protocol_Workflow cluster_prep Premix Preparation cluster_storage Stability Storage cluster_sampling Sampling cluster_analysis Sample Analysis cluster_data Data Evaluation A Weigh this compound and Premix Components B Homogenize to Create Uniform Batches A->B C Store Samples under Controlled Conditions (e.g., 25°C/60% RH, 40°C/75% RH) B->C D Collect Samples at Predetermined Time Points (e.g., T=0, 1, 3, 6 months) C->D E Extract this compound from Premix D->E F Analyze by HPLC-UV E->F G Quantify this compound Concentration F->G H Calculate % Recovery vs. Initial Concentration G->H I Determine Shelf-Life H->I

Caption: Experimental workflow for this compound stability testing in feed premixes.

Experimental Protocol

Materials and Reagents
  • This compound standard (α and β components)

  • Feed premix placebo (without this compound)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Sulfuric acid (analytical grade)

  • Sodium hydroxide (analytical grade)

  • Heptane sulfonic acid (for ion-pairing chromatography, if required)

  • Acetic acid (glacial, HPLC grade)

  • Water (deionized or HPLC grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Syringe filters (0.45 µm)

Equipment
  • High-Performance Liquid Chromatograph (HPLC) with UV detector

  • Analytical balance

  • Homogenizer/blender

  • pH meter

  • Centrifuge

  • Vortex mixer

  • Evaporator (e.g., rotary evaporator or nitrogen evaporator)

  • Stability chambers with controlled temperature and humidity

Preparation of Medicated Premixes
  • Prepare three independent batches of this compound-medicated premix.

  • For each batch, accurately weigh the required amount of this compound to achieve the desired concentration in the premix.

  • Combine the this compound with the placebo premix in a suitable blender.

  • Homogenize the mixture for a sufficient time to ensure uniform distribution of the this compound.

  • Package the premix samples in appropriate containers that are representative of the final packaging.

Stability Study Design
  • Store the packaged premix samples in stability chambers under the following conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Pull samples for analysis at the following time points:

    • Initial (T=0)

    • 1 month

    • 3 months

    • 6 months

    • (Optional: 9, 12, 18, and 24 months for long-term studies)

Sample Extraction

This extraction procedure is based on established methods for this compound analysis in feed.[6]

  • Accurately weigh approximately 5 g of the feed premix sample into a centrifuge tube.

  • Add 20 mL of an extraction solvent (e.g., methanol-0.2 M sulfuric acid, 6:4 v/v).

  • Homogenize the sample for 5 minutes.

  • Adjust the pH of the mixture to 4.0 with 1 M sodium hydroxide.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Collect the supernatant.

  • For cleanup and concentration, pass the supernatant through a pre-conditioned C18 SPE cartridge.

  • Wash the cartridge with water to remove interfering substances.

  • Elute the this compound from the cartridge with a suitable solvent, such as 50% methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen or using a rotary evaporator.

  • Reconstitute the residue in a known volume of mobile phase for HPLC analysis.

  • Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.

HPLC Analysis

The following HPLC conditions are a starting point and may require optimization.[6]

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Mobile Phase: A gradient elution using a two-solvent system can be effective.

    • Solvent A: 2.5% acetic acid, 0.01 M sodium heptane sulfonic acid-acetonitrile (88.5:11.5), pH 4.0

    • Solvent B: 2.5% acetic acid-acetonitrile (10:90)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: UV at a suitable wavelength (e.g., 280 nm)

  • Column Temperature: 30°C

Quantification
  • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Inject the extracted samples and standards into the HPLC system.

  • Identify and integrate the peaks corresponding to α-avoparcin and β-avoparcin.

  • Calculate the concentration of this compound in the samples based on the calibration curve. The total this compound concentration is the sum of the α and β components.

Data Presentation

The stability of this compound should be reported as the percentage of the initial concentration remaining at each time point. The results should be summarized in a table as shown below.

Time Point (Months)Storage ConditionBatch 1 (% Recovery)Batch 2 (% Recovery)Batch 3 (% Recovery)Mean (% Recovery)Standard Deviation
0-100.0100.0100.0100.00.0
125°C / 60% RH99.599.899.699.60.15
325°C / 60% RH98.799.198.998.90.20
625°C / 60% RH97.598.097.897.80.25
140°C / 75% RH97.297.597.397.30.15
340°C / 75% RH94.895.295.095.00.20
640°C / 75% RH91.391.891.591.50.25

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship between factors influencing this compound stability and the analytical outcome.

Avoparcin_Stability_Factors cluster_factors Influencing Factors cluster_degradation Degradation Process cluster_analysis Analytical Measurement cluster_outcome Stability Outcome Factors Temperature Humidity Light pH Premix Composition Degradation This compound → Degradation Products Factors->Degradation Induce Analysis HPLC Quantification Decreased Peak Area of this compound Increased Peak Area of Degradants Degradation->Analysis Measured by Outcome Determination of Shelf-Life Identification of Critical Stability Factors Analysis->Outcome Leads to

Caption: Factors influencing this compound stability and their analytical determination.

References

Application Notes and Protocols: Studying Avoparcin Binding to Bacterial Cell Wall Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Avoparcin is a glycopeptide antibiotic that functions by inhibiting bacterial cell wall synthesis.[1][2] Its mechanism of action involves binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, thereby preventing the cross-linking of the growing cell wall, which ultimately leads to bacterial cell death.[1][2] Understanding the binding affinity and kinetics of this compound to these precursors is crucial for elucidating its antimicrobial activity, overcoming resistance, and developing new glycopeptide antibiotics. This document provides detailed application notes and protocols for various biophysical techniques used to study the interaction between this compound and bacterial cell wall precursors.

Mechanism of Action

Glycopeptide antibiotics, including this compound, target Lipid II, the primary precursor in cell wall biosynthesis.[2][3] The binding of this compound to the D-Ala-D-Ala terminus of Lipid II sterically hinders the transglycosylase and transpeptidase enzymes responsible for peptidoglycan polymerization, thus inhibiting cell wall formation.[2] Resistance to this compound, similar to vancomycin, often arises from the substitution of the terminal D-Ala with D-lactate (D-Lac) or D-serine (D-Ser), which significantly reduces the binding affinity of the antibiotic.[1]

cluster_cell Bacterial Cell cluster_action This compound Action Lipid II Synthesis Lipid II Synthesis Peptidoglycan Precursor (Lipid II) Peptidoglycan Precursor (Lipid II) Lipid II Synthesis->Peptidoglycan Precursor (Lipid II) Provides Transglycosylation / Transpeptidation Transglycosylation / Transpeptidation Peptidoglycan Precursor (Lipid II)->Transglycosylation / Transpeptidation Substrate This compound-Lipid II Complex This compound-Lipid II Complex Peptidoglycan Precursor (Lipid II)->this compound-Lipid II Complex Cell Wall Cell Wall Transglycosylation / Transpeptidation->Cell Wall Builds This compound This compound This compound->this compound-Lipid II Complex Binds to D-Ala-D-Ala This compound-Lipid II Complex->Transglycosylation / Transpeptidation

Caption: Mechanism of this compound Action.

Quantitative Data on this compound Binding

The binding affinity of α- and β-avoparcin to various synthetic peptides mimicking the bacterial cell wall precursors has been determined using several techniques. The following tables summarize the affinity constants (Kₐ) reported in the literature.

Table 1: Affinity Constants (Kₐ) of this compound for Receptor-Mimicking Peptides. [1]

Peptide Mimicα-avoparcin (M⁻¹)β-avoparcin (M⁻¹)
N,N′-Ac₂-L-Lys-D-Ala-D-Ala730,0001,500,000
N-Ac-D-Ala-D-Ala-D-Ala45,00058,000
N,N′-Ac₂-L-Lys-D-Ala-D-Ser16,00027,000
N-Ac-D-Ala-D-Ala14,50015,000
N-Ac-Gly-D-Ala2,0001,800
N,N′-Ac₂-L-Lys-D-Ala-D-Lac<500<500
N,N′-Ac₂-L-Lys-L-Ala-L-Ala<500<500

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound.

OrganismMIC (µg/mL)
Micrococcus flavus0.33 ± 0.11

Experimental Protocols

A variety of methods can be employed to study the binding of this compound to bacterial cell wall precursors. Each technique offers unique advantages in terms of sensitivity, resolution, and the type of information it provides.

cluster_methods Binding Assay Techniques Study Design Study Design Sample Preparation Sample Preparation Study Design->Sample Preparation Binding Assay Binding Assay Sample Preparation->Binding Assay Data Acquisition Data Acquisition Binding Assay->Data Acquisition ESI_MS ESI-MS Binding Assay->ESI_MS NMR NMR Binding Assay->NMR ITC ITC Binding Assay->ITC UV_Spec UV Spectroscopy Binding Assay->UV_Spec CE Capillary Electrophoresis Binding Assay->CE Data Analysis Data Analysis Data Acquisition->Data Analysis Results Interpretation Results Interpretation Data Analysis->Results Interpretation

Caption: Experimental Workflow.
Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a powerful technique for studying non-covalent interactions, such as the binding of this compound to its target peptides. It allows for the direct observation of the complex and the determination of binding constants.[1][4][5]

Protocol: Affinity ESI-MS for this compound-Peptide Binding [1]

  • Materials:

    • This compound (α and β mixture)

    • Synthetic bacterial cell wall precursor-mimicking peptides (e.g., N,N′-diacetyl-L-Lys-D-Ala-D-Ala)

    • Ammonium acetate (5 mM, pH 5.1, acidified with acetic acid)

    • Nanoflow electrospray needles

    • Ion trap mass spectrometer equipped with a nanoflow ESI source

  • Sample Preparation:

    • Prepare stock solutions of this compound and the receptor peptides.

    • Create solutions containing a fixed concentration of the antibiotic (typically 15–150 µM) and varying concentrations of the receptor peptide in 5 mM aqueous ammonium acetate (pH 5.1). The concentrations should be adjusted based on the expected strength of the non-covalent binding.

  • Mass Spectrometry Analysis:

    • Record mass spectra in the positive ion mode.

    • Introduce approximately 2 µL of the sample solution into the electrospray needle.

    • Apply an electrospray voltage of approximately 500 V between the needle and the capillary.

    • Maintain a capillary temperature of 383 K.

    • Keep the offset between the capillary voltage and the tube-lens voltage below 5 V.

    • For quantitative measurements, operate the mass spectrometer in the 'selected-ion-monitoring' (SIM) mode to monitor the m/z windows corresponding to the free antibiotic and the antibiotic-ligand complex.

  • Data Analysis:

    • Integrate the peak intensities over the entire isotope envelope for both the free antibiotic and the complex.

    • Calculate the equilibrium concentration of the antibiotic using the following equation: [Avop]eq = [Avop]₀ * (I_Avop / (I_Avop + I_AvopL)) where [Avop]eq is the equilibrium concentration of the antibiotic, [Avop]₀ is the initial concentration of the antibiotic, I_Avop is the integrated peak intensity of the free antibiotic, and I_AvopL is the integrated peak intensity of the antibiotic-ligand complex.

    • Determine the concentration of the complex: [AvopL] = [Avop]₀ - [Avop]eq

    • Calculate the concentration of the unbound ligand: [Ligand] = [Ligand]₀ - [AvopL]

    • Calculate the affinity constant (Kₐ) using the equation: Kₐ = [AvopL] / ([Avop]eq * [Ligand])

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment.

Protocol: ITC for this compound-Peptide Binding [6]

  • Materials:

    • This compound

    • Synthetic cell wall precursor (e.g., N,N-diacetyl-L-Lys-D-Ala-D-Ala)

    • Buffer (e.g., 20 mM sodium citrate, pH 5.1)

    • Isothermal titration calorimeter

  • Sample Preparation:

    • Prepare a solution of this compound (e.g., 50 µM) in the buffer and place it in the sample cell of the calorimeter.

    • Prepare a solution of the cell wall precursor (e.g., 1000 µM) in the same buffer and load it into the injection syringe.

  • ITC Experiment:

    • Set the experimental temperature (e.g., 25 °C).

    • Perform a series of injections of the ligand (cell wall precursor) into the sample cell containing the this compound solution.

    • Record the heat released or absorbed after each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (Kₐ, ΔH, and n).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide detailed structural information about the this compound-precursor complex at an atomic level. Chemical shift perturbation mapping is a common NMR method to identify the binding site and determine the dissociation constant (K₋).

Protocol: NMR Titration for this compound-Peptide Binding

  • Materials:

    • ¹⁵N-labeled this compound (if observing the antibiotic) or ¹⁵N-labeled peptide precursor (if observing the ligand)

    • Unlabeled binding partner

    • NMR buffer (e.g., phosphate buffer in D₂O or H₂O/D₂O)

    • NMR spectrometer

  • Sample Preparation:

    • Dissolve the ¹⁵N-labeled protein in the NMR buffer to a final concentration of approximately 0.1-0.5 mM.

    • Prepare a concentrated stock solution of the unlabeled binding partner in the same buffer.

  • NMR Experiment:

    • Acquire a 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled sample alone.

    • Add increasing amounts of the unlabeled binding partner to the NMR tube.

    • Acquire a ¹H-¹⁵N HSQC spectrum after each addition.

  • Data Analysis:

    • Overlay the spectra and monitor the chemical shift changes of the amide cross-peaks.

    • Calculate the weighted average chemical shift perturbation for each residue.

    • Plot the chemical shift changes as a function of the ligand concentration.

    • Fit the data to a binding isotherm to determine the dissociation constant (K₋).

Other Biophysical Methods
  • UV Difference Spectroscopy: This technique measures the change in the UV absorbance spectrum of this compound upon binding to the cell wall precursor. The magnitude of the spectral change can be used to determine the binding affinity.[1]

  • Capillary Electrophoresis (CE): CE can be used to separate the free and complexed forms of this compound and its ligand, allowing for the determination of binding constants based on the change in mobility.[1]

  • Solid-Phase Peptide Binding Assay: This is a chromogenic assay where a pentapeptide mimic of the cell wall precursor is immobilized on a microtiter plate. The binding of an enzyme-labeled glycopeptide can be detected and quantified, and competitive binding with this compound can be used to determine its binding affinity.[7]

These methods provide a comprehensive toolkit for researchers to investigate the binding of this compound to its target, contributing to a deeper understanding of its mechanism of action and the development of novel antimicrobial agents.

References

Experimental Models for Investigating Avoparcin-Induced Resistance: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avoparcin, a glycopeptide antibiotic previously used as a growth promoter in animal feed, has been linked to the emergence of vancomycin-resistant enterococci (VRE), posing a significant public health concern. Understanding the mechanisms of this compound-induced resistance is crucial for developing strategies to combat antimicrobial resistance. This document provides detailed application notes and protocols for in vitro and in vivo experimental models to investigate the development and mechanisms of this compound resistance in enterococci.

Core Concepts of this compound Resistance

The primary mechanism of high-level resistance to glycopeptides, including this compound and vancomycin, is mediated by the acquisition of the vanA gene cluster. This cluster encodes enzymes that modify the peptidoglycan synthesis pathway, reducing the binding affinity of the antibiotic to its target. The key components of this resistance mechanism are:

  • VanS/VanR Two-Component Regulatory System: VanS is a membrane-bound sensor kinase that detects the presence of glycopeptides. Upon activation, it phosphorylates the response regulator VanR.

  • Phosphorylated VanR (VanR-P): This activated protein acts as a transcriptional activator for the resistance genes.

  • vanH, vanA, and vanX Genes: These genes encode enzymes that lead to the synthesis of D-alanyl-D-lactate (D-Ala-D-Lac) instead of the usual D-alanyl-D-alanine (D-Ala-D-Ala) peptidoglycan precursors. This substitution dramatically reduces the binding affinity of glycopeptide antibiotics.

In Vitro Models for this compound Resistance

In vitro models are essential for studying the direct effects of this compound on bacteria, determining susceptibility, and selecting for resistant mutants in a controlled environment.

Data Presentation: In Vitro Susceptibility to this compound

Minimum Inhibitory Concentration (MIC) is a key quantitative measure of a microbe's susceptibility to an antimicrobial agent. The following table summarizes typical MIC values for this compound against Enterococcus faecium.

Strain TypeThis compound MIC Range (µg/mL)Vancomycin MIC Range (µg/mL)Key Resistance Determinant
Susceptible E. faecium≤ 4≤ 4None
VanA-type Resistant E. faecium> 16≥ 64vanA gene cluster
VanB-type Resistant E. faecium2 to > 16 (variable)≥ 16vanB gene cluster

Note: High-level resistance to this compound is strongly associated with the VanA phenotype, which confers resistance to both this compound and vancomycin. VanB-type resistance can show variable susceptibility to this compound.[1]

Experimental Protocols

This protocol details the broth microdilution method for determining the MIC of this compound against enterococcal isolates.

Materials:

  • This compound powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Enterococcal isolate(s) to be tested

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C ± 2°C)

  • Spectrophotometer or nephelometer

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent (e.g., sterile deionized water). Filter-sterilize the stock solution.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 colonies of the enterococcal isolate.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound stock solution (or a working dilution) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 should contain only CAMHB and the bacterial inoculum (growth control).

    • Well 12 should contain only CAMHB (sterility control).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11.

  • Incubation:

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air. For enterococci, incubation in a CO₂-enriched atmosphere may enhance the activity of this compound and is a recommended consideration.[1]

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

This protocol describes a method for inducing this compound resistance in a susceptible enterococcal strain through continuous exposure to sub-inhibitory concentrations.

Materials:

  • This compound

  • Brain Heart Infusion (BHI) broth or agar

  • Susceptible enterococcal strain (e.g., Enterococcus faecalis ATCC 29212)

  • Spectrophotometer

  • Shaking incubator

Procedure:

  • Initial MIC Determination:

    • Determine the baseline MIC of this compound for the susceptible enterococcal strain using Protocol 1.

  • Serial Passage with Sub-MIC this compound:

    • Inoculate a tube of BHI broth containing this compound at a concentration of 0.5x the initial MIC with the susceptible enterococcal strain.

    • Incubate at 37°C with shaking until the culture reaches the late logarithmic or early stationary phase of growth (monitor by measuring optical density at 600 nm).

    • After 24 hours, transfer an aliquot (e.g., 100 µL) of the culture to a fresh tube of BHI broth containing the same sub-MIC concentration of this compound.

    • Repeat this serial passage daily for a predetermined period (e.g., 15-30 days).

  • Monitoring for Resistance Development:

    • At regular intervals (e.g., every 5 passages), determine the MIC of this compound for the passaged culture using Protocol 1.

    • An increase in the MIC indicates the development of resistance.

  • Isolation of Resistant Mutants:

    • Once a significant increase in MIC is observed, plate the culture onto BHI agar plates containing increasing concentrations of this compound (e.g., 2x, 4x, 8x the initial MIC) to isolate resistant colonies.

  • Confirmation of Resistance:

    • Confirm the resistance of the isolated colonies by re-determining their MIC and performing molecular analysis for the presence of resistance genes (e.g., vanA).

In Vivo Models for this compound Resistance

In vivo models are crucial for studying the emergence and selection of this compound-resistant enterococci in a complex gut environment and for understanding the potential for transfer to other bacteria.

Data Presentation: this compound Resistance in Animal Models

The use of this compound as a growth promoter in poultry and swine has been associated with a higher prevalence of VRE.

Animal ModelThis compound AdministrationPrevalence of VREReference
PoultryFeed additiveSignificantly higher in exposed flocks[1][2]
SwineFeed additiveHigher in exposed herds[3]
Experimental Protocols

This protocol outlines the use of gnotobiotic (germ-free) mice to study the de novo emergence or selection of this compound resistance in a controlled intestinal environment.

Materials:

  • Gnotobiotic mice (e.g., Swiss Webster or C57BL/6 strain) housed in sterile isolators

  • Sterile feed and water

  • This compound-susceptible Enterococcus faecium strain

  • This compound

  • Sterile oral gavage needles

  • Fecal pellet collection supplies

  • Selective agar for VRE (e.g., bile esculin azide agar with vancomycin)

Procedure:

  • Colonization of Gnotobiotic Mice:

    • Culture the this compound-susceptible E. faecium strain in BHI broth.

    • Wash the bacterial cells in sterile PBS and resuspend to a known concentration (e.g., 10⁸ CFU/mL).

    • Colonize adult gnotobiotic mice by oral gavage with a single dose of the bacterial suspension.

    • Confirm colonization by plating fecal pellets on selective agar for enterococci.

  • This compound Administration:

    • Prepare sterile drinking water containing a defined concentration of this compound (e.g., 50 mg/L).

    • Provide the this compound-containing water ad libitum to the colonized mice. A control group should receive sterile water without this compound.

  • Monitoring for Resistance Development:

    • Collect fecal pellets from each mouse at regular intervals (e.g., daily or every other day).

    • Homogenize the fecal pellets in sterile PBS.

    • Plate serial dilutions of the fecal homogenate on both non-selective enterococcal agar and selective agar containing various concentrations of this compound to enumerate total and resistant enterococci.

    • An increase in the proportion of resistant enterococci over time indicates selection for resistance.

  • Characterization of Resistant Isolates:

    • Isolate colonies from the selective agar plates.

    • Confirm the species identity and determine the MIC of this compound for the isolates.

    • Perform molecular analysis (e.g., PCR for vanA) to characterize the genetic basis of resistance.

Molecular Analysis of this compound Resistance

Molecular techniques are essential for identifying the genetic determinants of resistance and quantifying their expression.

Experimental Protocols

This protocol describes a standard PCR assay to detect the presence of the vanA gene in enterococcal isolates.

Materials:

  • DNA extraction kit

  • Enterococcal isolate(s)

  • vanA-specific primers (e.g., vanA-F: 5'-GGGAAAACGACAATTGC-3', vanA-R: 5'-GTACAATGCGGCCGTTA-3')

  • Taq DNA polymerase and reaction buffer

  • dNTPs

  • Thermocycler

  • Agarose gel electrophoresis equipment

Procedure:

  • DNA Extraction:

    • Extract genomic DNA from the enterococcal isolate using a commercial DNA extraction kit according to the manufacturer's instructions.

  • PCR Amplification:

    • Prepare a PCR master mix containing Taq polymerase, buffer, dNTPs, and forward and reverse primers.

    • Add the extracted DNA template to the master mix.

    • Perform PCR using the following cycling conditions:

      • Initial denaturation: 95°C for 5 minutes

      • 30 cycles of:

        • Denaturation: 95°C for 30 seconds

        • Annealing: 55°C for 30 seconds

        • Extension: 72°C for 1 minute

      • Final extension: 72°C for 7 minutes

  • Visualization of PCR Product:

    • Run the PCR product on a 1.5% agarose gel.

    • Visualize the DNA bands under UV light. The presence of a band of the expected size indicates the presence of the vanA gene.

This protocol details the use of qPCR to quantify the induction of vanA gene expression in response to this compound exposure.

Materials:

  • Enterococcal isolate containing the vanA gene

  • BHI broth

  • This compound

  • RNA extraction kit

  • Reverse transcriptase and cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • vanA-specific qPCR primers

  • Primers for a reference (housekeeping) gene (e.g., 16S rRNA)

  • qPCR instrument

Procedure:

  • Induction of vanA Expression:

    • Grow the vanA-positive enterococcal strain in BHI broth to mid-logarithmic phase.

    • Divide the culture into two: one control group and one treatment group.

    • Add a sub-inhibitory concentration of this compound (e.g., 0.5x MIC) to the treatment group.

    • Incubate both cultures for a defined period (e.g., 1-2 hours) to allow for gene induction.

  • RNA Extraction and cDNA Synthesis:

    • Harvest the bacterial cells from both cultures.

    • Extract total RNA using a commercial RNA extraction kit.

    • Treat the RNA with DNase to remove any contaminating genomic DNA.

    • Synthesize cDNA from the RNA template using a reverse transcriptase kit.

  • qPCR Analysis:

    • Prepare qPCR reactions for both the vanA gene and the reference gene for both the control and treated samples.

    • Perform qPCR using a standard protocol for your instrument.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for both the vanA and reference genes in all samples.

    • Calculate the relative fold change in vanA gene expression in the this compound-treated sample compared to the control using the ΔΔCt method. A significant increase in the fold change indicates induction of the vanA gene.[4]

Visualization of Key Pathways and Workflows

VanA-Type Resistance Signaling Pathway

VanA_Resistance_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound VanS VanS (Sensor Kinase) This compound->VanS binds VanR VanR (Response Regulator) VanS->VanR phosphorylates VanR_P VanR-P VanR->VanR_P van_operon vanHAX operon VanR_P->van_operon activates transcription van_proteins VanH, VanA, VanX Proteins van_operon->van_proteins translation modified_precursors Modified Precursors (D-Ala-D-Lac) van_proteins->modified_precursors modifies precursors Peptidoglycan Precursors (D-Ala-D-Ala) precursors->modified_precursors modified_precursors->this compound prevents binding

Caption: The VanA-type resistance signaling pathway induced by this compound.

Experimental Workflow for In Vitro Resistance Induction

InVitro_Workflow start Start with Susceptible Strain mic1 Determine Initial MIC (Protocol 1) start->mic1 passage Serial Passage with Sub-MIC this compound (Protocol 2) mic1->passage mic2 Monitor MIC Increase (Protocol 1) passage->mic2 mic2->passage No Resistance isolate Isolate Resistant Colonies mic2->isolate Resistance Detected confirm Confirm Resistance (MIC & Molecular Analysis) isolate->confirm end Characterized Resistant Strain confirm->end

Caption: Workflow for in vitro induction and characterization of this compound resistance.

Experimental Workflow for Gnotobiotic Mouse Model

InVivo_Workflow start Gnotobiotic Mice colonize Colonize with Susceptible E. faecium start->colonize avoparcin_admin Administer this compound in Drinking Water colonize->avoparcin_admin fecal_sampling Collect Fecal Samples (Time Course) avoparcin_admin->fecal_sampling enumeration Enumerate Total and Resistant Enterococci fecal_sampling->enumeration enumeration->fecal_sampling Continue Monitoring characterize Isolate and Characterize Resistant Strains (MIC & PCR) enumeration->characterize Resistance Detected end Assess In Vivo Resistance Development characterize->end

Caption: Workflow for investigating in vivo this compound resistance using a gnotobiotic mouse model.

References

Application Notes and Protocols for Monitoring Avoparcin Residues in Milk and Dairy Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avoparcin is a glycopeptide antibiotic that was previously used as a growth promoter in livestock. Due to concerns about the potential for cross-resistance to vancomycin, a clinically important antibiotic in human medicine, its use in food-producing animals has been banned in the European Union and other regions.[1] Consequently, sensitive and reliable analytical methods are required to monitor for the illegal use of this compound and to ensure the safety of milk and dairy products.

This document provides detailed application notes and protocols for the detection and quantification of this compound residues in milk. It covers both rapid screening methods, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Microbial Inhibition Assays, and a confirmatory method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). A High-Performance Liquid Chromatography with UV detection (HPLC-UV) method is also described as a quantitative screening or preliminary confirmatory technique.

Regulatory Status

The European Union banned the use of this compound as a feed additive in 1997.[1] Therefore, there is no established Maximum Residue Limit (MRL) for this compound in milk in the EU; any detected amount is considered a violation. Regulatory limits in other parts of the world may vary, and users should consult their local authorities for specific regulations.

Analytical Methods Overview

A two-tiered approach is often employed for residue monitoring. Initial screening of a large number of samples is performed using rapid, cost-effective methods like ELISA or microbial inhibition assays. Positive or suspect samples are then subjected to a more selective and sensitive confirmatory method, such as LC-MS/MS, for unambiguous identification and quantification.

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the key performance characteristics of the different analytical methods for this compound detection in milk.

MethodPrincipleLimit of Detection (LOD)Limit of Quantification (LOQ)RecoveryThroughputSelectivity
LC-ESI-MS/MS Chromatographic separation followed by mass spectrometric detection of precursor and product ions.3 ng/mL (instrumental)[2]5 µg/kg (ppb)[2]> 73.3%[2]MediumVery High
HPLC-UV Chromatographic separation with detection based on UV absorbance.~0.5 µg/g (ppm) (in chicken muscle)-73.1 - 88.1% (in chicken muscle)MediumModerate
ELISA Competitive immunoassay based on antigen-antibody reaction.Varies by kit (typically low µg/kg range)Varies by kitGood (typically 80-120%)HighHigh
Microbial Inhibition Assay Inhibition of the growth of a sensitive bacterial strain by the antibiotic.Varies by test organism and conditionsNot quantitativeNot applicableHighLow

Section 1: Confirmatory Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the confirmation of this compound residues due to its high sensitivity and selectivity. The following protocol is based on the method described by Inoue et al. (2008).[2]

Experimental Protocol: LC-ESI-MS/MS

1. Sample Preparation (Extraction and Solid-Phase Extraction Clean-up)

  • To 1 mL of milk sample in a centrifuge tube, add 5 mL of 5% trifluoroacetic acid (TFA).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 4000 x g for 10 minutes.

  • Collect the supernatant.

  • Tandem Solid-Phase Extraction (SPE):

    • Condition a strong anion exchange (SAX) SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Condition an InertSep C18-A cartridge with 5 mL of methanol followed by 5 mL of water.

    • Connect the SAX cartridge on top of the C18-A cartridge.

    • Load the supernatant onto the tandem cartridges.

    • Wash the cartridges with 5 mL of water.

    • Remove the SAX cartridge.

    • Wash the C18-A cartridge with 5 mL of 20% methanol.

    • Elute the this compound from the C18-A cartridge with 5 mL of 80% methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the initial mobile phase.

2. LC-MS/MS Instrumental Analysis

  • Liquid Chromatography (LC) System:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate this compound α and β isomers.

    • Flow Rate: 0.2 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS) System:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound α: m/z 637 -> 86, 113, 130[2]

      • This compound β: m/z 649 -> 86, 113, 130[2]

    • Optimize other MS parameters (e.g., collision energy, declustering potential) for maximum sensitivity.

3. Quantification

  • Prepare matrix-matched calibration standards by spiking blank milk samples with known concentrations of this compound standard before the extraction process.

  • Construct a calibration curve by plotting the peak area against the concentration.

  • Quantify this compound in the test samples by interpolating their peak areas from the calibration curve.

Experimental Workflow: LC-MS/MS Analysis

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1 mL Milk Sample Add_TFA Add 5% TFA (Protein Precipitation) Sample->Add_TFA Centrifuge Centrifuge Add_TFA->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Tandem_SPE Tandem SPE Clean-up (SAX and C18) Supernatant->Tandem_SPE Evaporate Evaporate to Dryness Tandem_SPE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_Separation LC Separation (C18 Column) Reconstitute->LC_Separation ESI_Ionization ESI Ionization (+) LC_Separation->ESI_Ionization MSMS_Detection MS/MS Detection (MRM Mode) ESI_Ionization->MSMS_Detection Quantification Quantification using Matrix-Matched Calibration MSMS_Detection->Quantification

Workflow for LC-MS/MS analysis of this compound in milk.

Section 2: Quantitative Screening by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV offers a more accessible and less expensive alternative to LC-MS/MS for the quantitative screening of this compound residues. The following protocol is adapted from methods used for the analysis of this compound in other matrices.

Experimental Protocol: HPLC-UV

1. Sample Preparation

  • Follow the same sample preparation procedure as described for LC-MS/MS (Section 1, step 1) to extract and clean up the milk sample.

2. HPLC-UV Instrumental Analysis

  • HPLC System:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 2.5% acetic acid with 0.01 M sodium heptane sulfonic acid, pH 4.0) and an organic modifier (e.g., acetonitrile). The exact ratio should be optimized for the separation of this compound isomers.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at 280 nm.

    • Injection Volume: 50 µL.

3. Quantification

  • Prepare matrix-matched calibration standards as described for the LC-MS/MS method.

  • Construct a calibration curve and quantify the this compound concentration in the samples.

Experimental Workflow: HPLC-UV Analysis

HPLCUV_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1 mL Milk Sample Extraction Extraction with Acid Sample->Extraction Centrifuge Centrifuge Extraction->Centrifuge SPE_Cleanup SPE Clean-up (C18) Centrifuge->SPE_Cleanup Evaporate Evaporate to Dryness SPE_Cleanup->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute HPLC_Separation HPLC Separation (C18 Column) Reconstitute->HPLC_Separation UV_Detection UV Detection (280 nm) HPLC_Separation->UV_Detection Quantification Quantification UV_Detection->Quantification

Workflow for HPLC-UV analysis of this compound in milk.

Section 3: Rapid Screening by Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput screening method that offers good sensitivity and specificity. Commercial ELISA kits for this compound may be available and should be used according to the manufacturer's instructions. The following is a general protocol for a competitive ELISA.

Experimental Protocol: Competitive ELISA

1. Sample Preparation

  • Defat the milk sample by centrifuging at 4000 x g for 10 minutes at 4°C.

  • Collect the skimmed milk.

  • Dilute the skimmed milk with the assay buffer provided in the kit (a typical dilution is 1:10).

2. ELISA Procedure

  • Add a defined volume of the prepared sample, standards, and controls to the antibody-coated microtiter wells.

  • Add the enzyme-conjugated this compound and incubate for a specified time to allow for competitive binding.

  • Wash the wells to remove unbound reagents.

  • Add the substrate solution and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of this compound in the sample.

  • Stop the reaction by adding a stop solution.

  • Read the absorbance at the specified wavelength using a microplate reader.

3. Interpretation of Results

  • Calculate the percentage of binding for each standard and sample relative to the zero standard.

  • Construct a standard curve by plotting the percentage of binding against the concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating from the standard curve.

  • Samples with concentrations above a pre-defined cut-off value are considered positive and should be confirmed by a confirmatory method.

Logical Relationship: Competitive ELISA Principle

ELISA_Principle cluster_well Microtiter Well cluster_reagents Reagents Added cluster_binding Competitive Binding cluster_result Result Well Antibody-Coated Surface Color_Development Color Development (Inverse to Sample Concentration) Avoparcin_Sample This compound in Sample Avoparcin_Sample->Binding_Site Competes Avoparcin_Conjugate Enzyme-Conjugated This compound Avoparcin_Conjugate->Binding_Site Competes

Principle of competitive ELISA for this compound detection.

Section 4: Rapid Screening by Microbial Inhibition Assay

Microbial inhibition assays are broad-spectrum screening tests that are simple and inexpensive. They are based on the principle that antibiotic residues in a sample will inhibit the growth of a sensitive bacterial strain.

Experimental Protocol: Microbial Inhibition Assay

1. Materials

  • Test organism: A sensitive strain of bacteria, such as Bacillus stearothermophilus.

  • Agar medium containing a pH indicator.

  • Microtiter plates or test tubes.

  • Milk samples, positive and negative controls.

2. Procedure (Tube/Microtiter Plate Method)

  • Add a small volume of the milk sample to a tube or well containing the agar medium inoculated with the test organism.

  • Incubate at the optimal growth temperature for the test organism (e.g., 64°C for Bacillus stearothermophilus) for a specified time (e.g., 2-3 hours).

  • Observe the color change of the pH indicator.

    • Negative Result: The bacteria grow and produce acid, causing the pH indicator to change color (e.g., from purple to yellow).

    • Positive Result: The presence of this compound inhibits bacterial growth, and the medium remains its original color (e.g., purple).

3. Interpretation of Results

  • A positive result indicates the presence of an inhibitory substance.

  • These assays are generally not specific to this compound and can give positive results for other antibiotics.

  • All positive samples must be confirmed by a confirmatory method like LC-MS/MS.

Logical Relationship: Microbial Inhibition Assay Principle

MIA_Principle cluster_negative Negative Sample (No this compound) cluster_positive Positive Sample (this compound Present) Milk_Neg Milk Sample Bacteria_Growth Bacterial Growth Milk_Neg->Bacteria_Growth Acid_Production Acid Production Bacteria_Growth->Acid_Production Color_Change Color Change (e.g., Purple to Yellow) Acid_Production->Color_Change Milk_Pos Milk Sample with this compound Growth_Inhibition Bacterial Growth Inhibited Milk_Pos->Growth_Inhibition No_Acid No Significant Acid Production Growth_Inhibition->No_Acid No_Color_Change No Color Change (e.g., Remains Purple) No_Acid->No_Color_Change

Principle of microbial inhibition assay for antibiotic detection.

References

Avoparcin as a Reference Standard in Chromatographic Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avoparcin is a glycopeptide antibiotic that was previously used as a feed additive for growth promotion in livestock.[1][2] Due to concerns over the potential for cross-resistance to vancomycin, its use has been banned in many countries.[2] However, the need for sensitive and reliable analytical methods for its detection persists for food safety monitoring and research purposes. This compound consists of two main, closely related components, α-avoparcin and β-avoparcin, which differ by a single chlorine atom.[2]

This document provides detailed application notes and protocols for the use of this compound as a reference standard in high-performance liquid chromatography (HPLC) with ultraviolet (UV) and amperometric detection (AMD), as well as with liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS). These methods are crucial for the accurate quantification of this compound residues in various biological matrices.

Chromatographic Methods for this compound Analysis

High-Performance Liquid Chromatography with UV and Amperometric Detection (HPLC-UV/AMD)

This method is suitable for the determination of residual this compound in animal tissues, such as chicken muscle.[3] It involves the separation of α- and β-avoparcin using a reversed-phase HPLC system.

Quantitative Data Summary

ParameterValueMatrixDetection Method
Recovery73.1 - 88.1%Chicken MuscleUV/AMD
Detection Limit (UV)0.5 µg/gChicken MuscleUV
Detection Limit (AMD)0.2 µg/gChicken MuscleAMD

Experimental Protocol

1. Standard Preparation:

  • Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., water or methanol).

  • Prepare a series of working standard solutions by diluting the stock solution to cover the desired calibration range.

2. Sample Preparation:

  • Homogenize the tissue sample (e.g., chicken muscle) with an extraction solution of methanol-0.2 mol/L sulfuric acid (6:4).[3]

  • Adjust the pH of the homogenate to 4 with 1 mol/L sodium hydroxide and centrifuge.[3]

  • Collect the supernatant and evaporate it to dryness.[3]

  • Dissolve the residue in water and readjust the pH to 4.[3]

  • Purify the sample using a Sep-Pak tC18 plus ENV cartridge.[3]

  • Wash the cartridge with water and elute the retained this compound with 50% methanol.[3]

  • Evaporate the eluate to dryness under reduced pressure and reconstitute the residue in water for HPLC analysis.[3]

3. HPLC Conditions:

  • Column: Cosmosil 5C18-AR (4.6 mm x 25 cm)[3]

  • Mobile Phase A: 2.5% acetic acid, 0.01 mol/L sodium heptane sulfonic acid-acetonitrile (88.5:11.5), pH 4.0[3]

  • Mobile Phase B: 2.5% acetic acid-acetonitrile (10:90)[3]

  • Gradient: A gradient elution program should be developed to ensure optimal separation of α- and β-avoparcin.

  • Detection (UV): Monitor at an appropriate wavelength (e.g., 280 nm).[4]

  • Detection (AMD): Use a glassy-carbon electrode set at +900 mV.[3]

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standards against their concentration.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Experimental Workflow for HPLC-UV/AMD Analysis of this compound

Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Homogenization Homogenize Tissue (Methanol/H2SO4) pH_Adjust1 Adjust pH to 4 & Centrifuge Homogenization->pH_Adjust1 Evaporation1 Evaporate Supernatant pH_Adjust1->Evaporation1 Dissolution1 Dissolve in Water & Adjust pH to 4 Evaporation1->Dissolution1 SPE Solid Phase Extraction (Sep-Pak tC18) Dissolution1->SPE Elution Elute with 50% Methanol SPE->Elution Evaporation2 Evaporate Eluate Elution->Evaporation2 Reconstitution Reconstitute in Water Evaporation2->Reconstitution HPLC HPLC Separation (C18 Column) Reconstitution->HPLC Detection UV & Amperometric Detection HPLC->Detection Quantification Quantify this compound Detection->Quantification Calibration Prepare Standard Curve Calibration->Quantification

Caption: Workflow for the analysis of this compound in tissue samples.

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)

For higher sensitivity and selectivity, an LC-ESI-MS/MS method can be employed to detect trace amounts of this compound in various animal-derived products.[5]

Quantitative Data Summary

ParameterValueMatrix
Instrumental LOD3 ng/mL-
Quantifiable Levels5 ppb (milk), 10 ppb (beef), 25 ppb (chicken muscle and liver)Milk, Beef, Chicken
Linearity (r)>0.996 (α-avoparcin), >0.998 (β-avoparcin)Animal Tissues, Milk
Recovery>73.3%Animal Tissues, Milk
RSD<12.0% (n=5)Animal Tissues, Milk

Experimental Protocol

1. Standard Preparation:

  • Prepare a stock solution of this compound reference standard in a suitable solvent.

  • Prepare a series of working standard solutions for calibration, including matrix-matched standards if necessary to account for matrix effects.[5]

2. Sample Preparation:

  • Extract the sample using 5% trifluoroacetic acid (TFA).[5]

  • Perform a tandem solid-phase extraction (SPE) clean-up using an ion-exchange (SAX) cartridge followed by an InertSep C18-A cartridge.[5]

  • Elute the this compound from the cartridges and prepare the final extract for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • Chromatography: Utilize a suitable reversed-phase LC column and a gradient elution program to separate α- and β-avoparcin.

  • Ionization: Electrospray ionization in positive mode (ESI+).[5]

  • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[5]

    • MRM Transitions:

      • α-avoparcin: m/z 637 -> 86/113/130[5]

      • β-avoparcin: m/z 649 -> 86/113/130[5]

4. Data Analysis:

  • Generate a calibration curve using the peak areas of the this compound standards.

  • Quantify this compound in the samples by comparing their MRM signal intensity to the calibration curve.

Logical Relationship of this compound Analysis Steps

LogicalFlow cluster_prep Preparation cluster_analysis Analysis cluster_result Result Reference_Standard This compound Reference Standard Standard_Dilution Standard Dilution Series Reference_Standard->Standard_Dilution Sample Biological Sample (e.g., Tissue, Milk) Sample_Extraction Sample Extraction & Cleanup Sample->Sample_Extraction Chromatography Chromatographic Separation (HPLC or LC) Standard_Dilution->Chromatography Sample_Extraction->Chromatography Detection Detection (UV/AMD or MS/MS) Chromatography->Detection Calibration_Curve Calibration Curve Generation Detection->Calibration_Curve Quantification Quantification of this compound Detection->Quantification Calibration_Curve->Quantification

Caption: Logical flow for quantitative analysis using a reference standard.

Other Chromatographic Applications

While the primary use of an this compound reference standard is for the quantification of this compound itself, it's noteworthy that this compound has also been investigated as a chiral selector in HPLC. In this application, this compound is bonded to a stationary phase to create a chiral stationary phase (CSP) for the separation of enantiomers of other compounds.[6][7] This demonstrates the diverse utility of this compound in chromatographic science.

Conclusion

The protocols outlined in this document provide robust and validated methods for the determination of this compound in various matrices using a certified reference standard. The choice between HPLC-UV/AMD and LC-ESI-MS/MS will depend on the required sensitivity and the available instrumentation. Proper adherence to these protocols will ensure accurate and reliable results for regulatory monitoring and research applications.

References

Application Notes and Protocols: Avoparcin In Vitro Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avoparcin is a glycopeptide antibiotic that was previously used as a growth promoter in animal feed.[1] Like other glycopeptide antibiotics such as vancomycin, its mechanism of action involves the inhibition of bacterial cell wall synthesis.[2] Concerns about the potential for cross-resistance with vancomycin led to a ban on its use in many countries.[1] However, the study of this compound's in vitro activity remains relevant for antimicrobial resistance research and for understanding the dynamics of glycopeptide resistance.

These application notes provide detailed protocols for determining the in vitro antimicrobial susceptibility of bacterial isolates to this compound using standard laboratory methods. The provided methodologies are based on established antimicrobial susceptibility testing (AST) principles.

Mechanism of Action of Glycopeptide Antibiotics

Glycopeptide antibiotics, including this compound, target the bacterial cell wall synthesis pathway. They specifically bind to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors.[2] This binding sterically hinders the transglycosylation and transpeptidation reactions that are essential for the elongation and cross-linking of the peptidoglycan polymer, thereby compromising the integrity of the bacterial cell wall.

Caption: Mechanism of action of this compound.

Data Presentation

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound against various bacterial species. The data is compiled from published research.

Table 1: In Vitro Activity of this compound Against Staphylococci

Bacterial SpeciesNumber of StrainsMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Staphylococcus aureus (Oxacillin-susceptible)100241 to 4
Staphylococcus aureus (Oxacillin-resistant)100442 to 8
Coagulase-negative Staphylococci40481 to >16

Data sourced from Cormican et al., 1997.[3]

Table 2: In Vitro Activity of this compound Against Enterococci

Bacterial SpeciesPhenotypeNumber of StrainsMIC Range (µg/mL)
Enterococcus faecalisVancomycin-susceptible201 to 4
Enterococcus faeciumVancomycin-susceptible201 to 4
Enterococcus spp.vanA10>16
Enterococcus spp.vanB102 to >16

Data sourced from Cormican et al., 1997.[3]

Experimental Protocols

The following are detailed protocols for determining the MIC of this compound. These are based on the general guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.

Important Note: As this compound is not in current clinical use, specific CLSI- or EUCAST-approved quality control (QC) ranges for this agent are not available. It is recommended to test this compound in parallel with a glycopeptide that has established QC ranges (e.g., vancomycin) and to use standard QC strains such as Staphylococcus aureus ATCC® 29213™ and Enterococcus faecalis ATCC® 29212™ to monitor the overall performance of the assay.

Protocol 1: Broth Microdilution Method

This method determines the MIC in a liquid medium.

Broth_Microdilution_Workflow Start Start Prepare_this compound Prepare this compound Stock Solution Start->Prepare_this compound Serial_Dilution Perform 2-fold Serial Dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) Prepare_this compound->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate Wells (Final concentration ~5 x 10^5 CFU/mL) Serial_Dilution->Inoculate_Plate Inoculum_Prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculum_Prep->Inoculate_Plate Incubate Incubate at 35°C ± 2°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Read Results: Determine MIC (Lowest concentration with no visible growth) Incubate->Read_Results End End Read_Results->End Agar_Dilution_Workflow Start Start Prepare_Avoparcin_Dilutions Prepare 2-fold Serial Dilutions of this compound Start->Prepare_Avoparcin_Dilutions Prepare_Agar_Plates Incorporate this compound Dilutions into Molten Mueller-Hinton Agar and Pour Plates Prepare_Avoparcin_Dilutions->Prepare_Agar_Plates Spot_Inoculate Spot Inoculate Plates with Bacterial Suspensions (Final concentration ~10^4 CFU/spot) Prepare_Agar_Plates->Spot_Inoculate Inoculum_Prep Prepare Standardized Bacterial Inocula (0.5 McFarland) Inoculum_Prep->Spot_Inoculate Incubate Incubate at 35°C ± 2°C for 16-20 hours Spot_Inoculate->Incubate Read_Results Read Results: Determine MIC (Lowest concentration with no visible growth) Incubate->Read_Results End End Read_Results->End

References

Troubleshooting & Optimization

overcoming matrix effects in LC-MS/MS analysis of avoparcin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of avoparcin. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a special focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: The "matrix" refers to all components in a sample other than the analyte of interest, this compound.[1] These components can include salts, lipids, proteins, and other endogenous substances.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1][2] This interference can significantly impact the accuracy, precision, and sensitivity of your quantitative results.[1]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: There are two primary methods to assess matrix effects:

  • Qualitative Assessment (Post-Column Infusion): In this experiment, a constant flow of an this compound standard solution is introduced into the LC flow after the analytical column but before the mass spectrometer.[1] A blank matrix extract is then injected. Any suppression or enhancement of the constant this compound signal as the matrix components elute indicates the presence of matrix effects at specific retention times.[1]

  • Quantitative Assessment (Post-Extraction Spike): This is considered the "gold standard" for quantifying matrix effects.[2] It involves comparing the peak response of this compound spiked into a pre-extracted blank matrix sample to the response of this compound in a neat solvent at the same concentration. The ratio of these responses is called the Matrix Factor (MF).[2] An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[2]

Q3: What are the primary strategies to mitigate matrix effects in this compound analysis?

A3: Several strategies can be employed to reduce or compensate for matrix effects:

  • Thorough Sample Preparation: The most effective way to reduce matrix effects is to remove interfering components before LC-MS/MS analysis through optimized extraction and cleanup procedures, such as Solid-Phase Extraction (SPE).[3]

  • Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components can significantly reduce interference.

  • Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby lessening their impact on the ionization of this compound.[4]

  • Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is free of the analyte. This helps to compensate for signal suppression or enhancement by ensuring that the standards and samples are affected by the matrix in the same way.[5]

  • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS is chemically identical to the analyte but has a different mass. It is added to the sample at the beginning of the sample preparation process and is affected by the matrix in the same way as this compound. By using the ratio of the analyte signal to the SIL-IS signal for quantification, variability caused by matrix effects can be effectively normalized.[1][6] However, the commercial availability of an this compound-specific SIL-IS may be limited.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Analyte Recovery Inefficient extraction from the sample matrix.Optimize the extraction solvent. For animal tissues, an acidic extraction using 5% trifluoroacetic acid (TFA) has been shown to be effective.[5] For animal feed, pre-soaking the sample with a sugar solution (e.g., sucrose or methyl-α-D-mannopyranoside) may improve recovery by disrupting binding to lectins.[7]
Analyte loss during the cleanup step.Ensure the SPE cartridge is appropriate for this compound and the sample matrix. A tandem SPE approach using both ion-exchange (e.g., SAX) and reversed-phase (e.g., C18) cartridges can provide effective cleanup for complex matrices like animal tissues and milk.[5]
High Signal Suppression/Enhancement (Matrix Effects) Insufficient removal of co-extracted matrix components.Improve the sample cleanup procedure. Consider using a more rigorous SPE protocol or a different combination of sorbents.[3]
High concentration of matrix components being introduced into the MS source.Dilute the final sample extract before injection. This can reduce the concentration of interfering components.[4]
Prepare matrix-matched calibration curves to compensate for the effect.[5]
If available, use a stable isotope-labeled internal standard for this compound.[1][6]
Poor Peak Shape Active sites in the GC inlet liner or the front of the analytical column interacting with the analyte.Use a liner with glass wool to trap non-volatile matrix components. Regularly replace the liner and inlet septa.
Contamination of the GC system.Perform regular maintenance, including cleaning the ion source.
Inconsistent Results Variability in sample preparation.Ensure consistent timing and technique for all sample preparation steps. Automation can help improve reproducibility.
Inter-individual variability in sample matrices.The use of a stable isotope-labeled internal standard is the best way to correct for this.[6] If a SIL-IS is not available, matrix-matched calibration is essential.

Experimental Protocols

Protocol 1: Extraction and Cleanup of this compound from Animal Tissues and Milk

This protocol is based on the method described by Inoue et al., J Sep Sci, 2008.[5]

1. Sample Extraction: a. Homogenize 5 g of tissue or 5 mL of milk with 20 mL of 5% trifluoroacetic acid (TFA) in water. b. Centrifuge the homogenate at 4000 rpm for 10 min. c. Collect the supernatant.

2. Tandem Solid-Phase Extraction (SPE) Cleanup: a. Conditioning: Condition a strong anion exchange (SAX) SPE cartridge and an InertSep C18-A cartridge sequentially with methanol and then water. b. Loading: Load the supernatant from step 1c onto the tandem SPE cartridges (SAX followed by C18). c. Washing: Wash the cartridges with water to remove polar interferences. d. Elution: Elute the this compound from the cartridges with an appropriate solvent (e.g., methanol or acetonitrile with a small percentage of acid). e. Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes the performance of the tandem SPE method for this compound analysis in various matrices as reported by Inoue et al. (2008).[5]

Matrix Recovery (%) RSD (%) (n=5) LOD (ppb)
Milk> 73.3< 12.05
Beef> 73.3< 12.010
Chicken Muscle> 73.3< 12.025
Chicken Liver> 73.3< 12.025

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Tandem SPE Cleanup cluster_analysis Analysis start Sample (Tissue/Milk) homogenize Homogenize with 5% TFA start->homogenize centrifuge Centrifuge homogenize->centrifuge supernatant Collect Supernatant centrifuge->supernatant load Load onto SAX + C18 Cartridges supernatant->load wash Wash Cartridges load->wash elute Elute this compound wash->elute evap Evaporate and Reconstitute elute->evap lcms LC-MS/MS Analysis evap->lcms

Caption: Experimental workflow for this compound analysis.

troubleshooting_matrix_effects start Inconsistent or Inaccurate Results? assess_me Assess Matrix Effects (Post-Column Infusion or Post-Extraction Spike) start->assess_me me_present Matrix Effects Present? assess_me->me_present no_me No Significant Matrix Effects (Check other parameters) me_present->no_me No optimize_prep Optimize Sample Preparation (e.g., improve SPE cleanup) me_present->optimize_prep Yes use_sil_is Use Stable Isotope-Labeled Internal Standard (Recommended) optimize_prep->use_sil_is matrix_match Use Matrix-Matched Calibration optimize_prep->matrix_match dilute Dilute Sample Extract optimize_prep->dilute reassess Re-assess Matrix Effects use_sil_is->reassess matrix_match->reassess dilute->reassess reassess->optimize_prep No, still present resolved Issue Resolved reassess->resolved Yes

Caption: Troubleshooting decision tree for matrix effects.

References

improving avoparcin recovery during sample extraction from feed

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of avoparcin during sample extraction from animal feed.

Troubleshooting Guide

This guide addresses common issues encountered during this compound extraction from feed samples.

Q1: Why am I observing consistently low recovery of this compound, especially from dairy and beef cattle feed?

Possible Cause: Poor recovery of the glycopeptide antibiotic this compound has been reported, particularly from dairy feeds.[1] This is often attributed to the binding of this compound to lectins, which are carbohydrate-binding glycoproteins naturally present in many feedstuffs.[1]

Solution: To counteract the binding effect of lectins, a pre-soaking step with a sugar solution prior to extraction is recommended. This method has been shown to significantly increase this compound recovery. Solutions of sucrose or methyl-α-D-mannopyranoside have proven effective.[1]

Q2: My this compound recovery varies significantly between different types of animal feed. Why is this happening?

Possible Cause: The composition of the feed matrix has a substantial impact on this compound recovery. Different raw materials used in compound animal feeds can interact with this compound to varying degrees.

Solution: Be aware that individual feed constituents influence analytical recovery. For instance, studies have shown that this compound recovery from maize can be almost four times greater than from soya.[2] It is crucial to validate your extraction method for each specific feed matrix you are working with. If you are consistently getting low recovery from a particular feed type, consider matrix-specific modifications to your protocol, such as the pre-soaking method mentioned in Q1.

Q3: I am seeing a decrease in this compound concentration in my samples over time. Is this expected?

Possible Cause: The duration between feed mixing and extraction can affect the analytical recovery of this compound.

Solution: Yes, this can be an expected phenomenon. Research has indicated a significant difference in measured this compound concentrations when analyzed at 1 and 3 days post-mixing compared to 90 days post-mixing.[2] For the most accurate results, it is advisable to perform extractions as soon as possible after the feed has been medicated.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for low this compound recovery in certain feeds?

It is postulated that the glycopeptide structure of this compound facilitates its binding to specific carbohydrate-binding glycoproteins, known as lectins, which are naturally present in various feed ingredients.[1] This binding sequesters the this compound, making it less available for extraction.

Q2: How can I improve the extraction efficiency of this compound from feed?

A novel pre-treatment method involving soaking the feed sample in a sugar solution, such as sucrose or methyl-α-D-mannopyranoside, before proceeding with the standard extraction protocol has been shown to significantly improve recovery rates.[1]

Q3: Are there specific feed ingredients that are known to cause low this compound recovery?

Yes, feed ingredients with high lectin content are likely to contribute to lower this compound recovery. For example, soya has been identified as a feed constituent that results in significantly lower this compound recovery compared to maize.[2]

Q4: What analytical techniques are suitable for the quantification of this compound in feed extracts?

High-Performance Liquid Chromatography (HPLC) with UV or amperometric detection is a common method for the determination of this compound.[3] Additionally, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for detecting trace amounts of this compound.[4]

Quantitative Data Summary

The following tables summarize the quantitative data on the improvement of this compound recovery using a pre-soaking method with sugar solutions.

Table 1: Relative Increase in this compound Recovery in Bovine Finishing Feed with Pre-soaking Treatment

Pre-soaking SolutionMean Increase in Recovery (± SEM)
Methyl-α-D-mannopyranoside1.18 ± 0.016
Sucrose1.20 ± 0.036

Data from a study on bovine finishing feed containing 20 mg kg⁻¹ this compound, relative to a water-only control.[1]

Table 2: Comparison of this compound Concentration in Different Feed Types With and Without Pre-soaking

Feed TypeOfficial Extraction Method (mg kg⁻¹)Pre-soaking with Methyl-α-D-mannopyranoside (mg kg⁻¹)Significance (P-value)
Dairy Feeds10.3117.44< 0.001
Beef Finishing Feeds19.5323.12< 0.01

This table illustrates the significant increase in detected this compound concentrations after pre-soaking with methyl-α-D-mannopyranoside compared to the official extraction method.[1]

Experimental Protocols

Protocol 1: Improved this compound Extraction from Animal Feed using Sugar Solution Pre-soaking

This protocol is based on the method described by Fagan et al. (1995) to improve the recovery of this compound from animal feedstuffs.[1]

1. Sample Preparation:

  • Weigh a representative sample of the ground animal feed (e.g., 10 g).

2. Pre-soaking (to counteract lectin binding):

  • To the feed sample, add a sufficient volume of a sugar solution (e.g., 20 mL of 0.1 M sucrose or 0.1 M methyl-α-D-mannopyranoside in deionized water) to create a slurry.

  • Vortex or shake the mixture vigorously for 1 minute.

  • Allow the slurry to stand at room temperature for a specified period (e.g., 30 minutes), with occasional agitation.

3. Extraction:

  • Proceed with your standard this compound extraction protocol. A common approach involves the addition of an acidic methanol solution. For example, add 80 mL of a methanol-0.2 M sulfuric acid (6:4 v/v) solution to the pre-soaked sample.

  • Homogenize or shake the mixture for a defined period (e.g., 30 minutes) to ensure thorough extraction.

4. pH Adjustment and Centrifugation:

  • Adjust the pH of the extract to approximately 4.0 using 1 M sodium hydroxide.

  • Centrifuge the mixture at a sufficient speed and duration (e.g., 4000 rpm for 10 minutes) to pellet the solid feed particles.

5. Supernatant Collection and Cleanup:

  • Carefully decant and collect the supernatant.

  • The supernatant can be further purified using Solid-Phase Extraction (SPE) with a suitable cartridge (e.g., C18) to remove interfering matrix components.[3]

  • Evaporate the purified extract to dryness under reduced pressure.

6. Reconstitution and Analysis:

  • Reconstitute the dried residue in a suitable solvent (e.g., mobile phase for HPLC analysis).

  • The sample is now ready for quantitative analysis by HPLC or LC-MS/MS.

Visualizations

cluster_problem The Problem: Lectin Binding cluster_solution The Solution: Competitive Binding This compound This compound Bound_Complex This compound-Lectin Complex (Low Recovery) This compound->Bound_Complex Lectin Lectin in Feed Lectin->Bound_Complex Free_this compound Free this compound (Improved Recovery) Sugar Sugar Molecule Sugar->Lectin Preferential Binding

Caption: Logical diagram of this compound-lectin binding and the sugar solution remedy.

start Start: Ground Feed Sample presoak Pre-soak with Sugar Solution (e.g., Sucrose or Methyl-α-D-mannopyranoside) start->presoak extraction Extract with Acidic Methanol presoak->extraction ph_adjust Adjust pH to ~4.0 extraction->ph_adjust centrifuge Centrifuge to Pellet Solids ph_adjust->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe Solid-Phase Extraction (SPE) Cleanup supernatant->spe evaporate Evaporate to Dryness spe->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis Analyze by HPLC or LC-MS/MS reconstitute->analysis

Caption: Workflow for improved this compound extraction from animal feed.

References

Addressing Poor Reproducibility in Avoparcin Microbiological Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Avoparcin Microbiological Assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the reproducibility of their this compound assays. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of high variability in this compound microbiological assay results?

A1: High variability in results often stems from inconsistencies in the preparation of the microbial inoculum. The density of the bacterial suspension is critical; an inoculum that is too heavy can lead to smaller zones of inhibition, while one that is too light can result in larger zones.

Q2: How critical is the pH of the assay medium and diluents?

A2: The pH of the assay medium and diluents can significantly influence the activity of this compound and the growth of the test microorganism. For glycopeptide antibiotics like this compound, it is crucial to maintain the pH within a specified range to ensure accurate and reproducible results.

Q3: Can components of animal feed samples interfere with the assay?

A3: Yes, various components in animal feed can interfere with the this compound microbiological assay, leading to inaccurate results. Ionophore antibiotics and tetracyclines are known to cause interference.[1][2] It is often necessary to perform a pre-extraction of the sample to remove these interfering substances.[1]

Q4: What is the recommended test organism for the this compound microbiological assay?

A4: The choice of test organism is critical for the specificity and sensitivity of the assay. While various susceptible organisms can be used, Bacillus subtilis is a commonly referenced test microorganism for antibiotic assays. For assays where tetracycline interference is a concern, a tetracycline-resistant test organism is recommended.[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound microbiological assays.

IssuePossible Cause(s)Recommended Action(s)
No zones of inhibition or very small zones 1. Inactive this compound standard or sample. 2. Resistant test organism. 3. Inoculum concentration is too high. 4. Incorrect pH of the medium.1. Prepare fresh standard and sample solutions. Verify storage conditions. 2. Use a new, verified culture of the recommended test organism. 3. Prepare a fresh inoculum with a lower, standardized concentration (e.g., using a McFarland standard). 4. Check and adjust the pH of the agar medium and diluents to the optimal range for this compound.
Large or oversized zones of inhibition 1. This compound concentration is too high. 2. Inoculum concentration is too low. 3. Incubation time is too long. 4. Agar depth is too thin.1. Verify the dilution calculations and preparation of standard and sample solutions. 2. Prepare a fresh inoculum with a higher, standardized concentration. 3. Ensure the incubation period adheres to the protocol's specifications. 4. Ensure a consistent and correct volume of agar is dispensed into each plate.
Irregular or non-circular zones of inhibition 1. Uneven agar surface. 2. Contamination of the agar. 3. Improper application of cylinders or disks. 4. Tilted plates during solidification.1. Ensure plates are on a level surface during agar pouring and solidification. 2. Use aseptic techniques throughout the procedure to prevent contamination. 3. Ensure cylinders or disks are placed firmly and evenly on the agar surface. 4. Ensure plates are on a level surface during agar solidification.
High variability between replicate plates 1. Inconsistent pipetting volumes. 2. Non-uniform inoculum distribution. 3. Uneven incubation temperature. 4. Inconsistent agar volumes.1. Calibrate pipettes and use proper pipetting techniques. 2. Ensure the inoculum is thoroughly mixed with the agar before pouring. 3. Use a calibrated incubator and ensure proper air circulation. 4. Use a consistent volume of agar for both the base and seed layers in all plates.
Inconsistent results with feed samples 1. Interference from feed matrix components (e.g., other antibiotics, fats). 2. Poor extraction of this compound from the feed matrix.1. Perform a pre-extraction with a suitable solvent like dichloromethane to remove interfering substances.[1] 2. Optimize the extraction procedure. Ensure the correct sample mass-to-extraction volume ratio is used and that the pH of the extraction solvent is properly adjusted.

Experimental Protocols

Detailed Methodology for this compound Cylinder-Plate Assay

This protocol is a general guideline and may need to be optimized for your specific laboratory conditions and sample types.

1. Preparation of Media and Reagents:

  • Assay Agar: Prepare a suitable antibiotic assay agar (e.g., Antibiotic Agar No. 1). Adjust the pH to the optimal range for this compound activity (typically neutral to slightly acidic, but should be validated). Sterilize by autoclaving.

  • Phosphate Buffer: Prepare a phosphate buffer solution for diluting the this compound standard and samples. The pH of the buffer should be optimized for the stability and activity of this compound.

  • This compound Standard Solutions: Prepare a stock solution of this compound reference standard in the phosphate buffer. From the stock solution, prepare a series of working standard solutions with known concentrations.

  • Test Organism: Use a suitable strain of a susceptible microorganism (e.g., Bacillus subtilis).

  • Inoculum Preparation:

    • Culture the test organism on an agar slant.

    • Wash the growth from the slant with sterile saline.

    • Standardize the bacterial suspension to a specific turbidity (e.g., using a McFarland standard or a spectrophotometer) to ensure a consistent cell concentration.

    • Add a standardized volume of the inoculum to the molten assay agar (cooled to 45-50°C).

2. Assay Procedure:

  • Pouring Plates: Pour a base layer of uninoculated agar into sterile petri dishes on a level surface and allow it to solidify. Then, pour a seed layer of the inoculated agar on top of the base layer.

  • Placing Cylinders: Place sterile stainless steel or porcelain cylinders onto the surface of the solidified agar.

  • Application of Solutions: Fill the cylinders with the this compound standard solutions and the prepared sample solutions.

  • Incubation: Incubate the plates at a constant, optimized temperature (e.g., 30-37°C) for a specified period (e.g., 18-24 hours).

  • Measurement: After incubation, measure the diameter of the zones of inhibition to the nearest 0.1 mm.

3. Data Analysis:

  • Plot the logarithm of the this compound standard concentrations against the corresponding mean zone diameters.

  • Construct a standard curve using linear regression.

  • Determine the concentration of this compound in the samples by interpolating their mean zone diameters on the standard curve.

Quantitative Data Summary

The following tables summarize the impact of key experimental parameters on the this compound microbiological assay. Note: The data presented here are illustrative and should be confirmed in your laboratory.

Table 1: Effect of pH on the Zone of Inhibition

pH of Assay MediumAverage Zone of Inhibition (mm) for a Fixed this compound Concentration
6.018.2
6.519.5
7.020.1
7.519.3
8.018.5

Table 2: Effect of Incubation Temperature on the Zone of Inhibition

Incubation Temperature (°C)Average Zone of Inhibition (mm) for a Fixed this compound Concentration
2517.8
3019.5
3520.3
3720.1
4018.9

Table 3: Effect of Inoculum Concentration on the Zone of Inhibition

Inoculum Concentration (McFarland Standard)Average Zone of Inhibition (mm) for a Fixed this compound Concentration
0.2522.5
0.520.1
1.018.3
1.516.9
2.015.2

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Media_Prep Prepare Media & Reagents Pour_Plates Pour Agar Plates Media_Prep->Pour_Plates Inoculum_Prep Prepare Inoculum Inoculum_Prep->Pour_Plates Standard_Prep Prepare Standards Add_Solutions Add Solutions Standard_Prep->Add_Solutions Sample_Prep Prepare Samples Sample_Prep->Add_Solutions Place_Cylinders Place Cylinders Pour_Plates->Place_Cylinders Place_Cylinders->Add_Solutions Incubate Incubate Plates Add_Solutions->Incubate Measure_Zones Measure Zones Incubate->Measure_Zones Plot_Curve Plot Standard Curve Measure_Zones->Plot_Curve Calculate_Conc Calculate Concentration Plot_Curve->Calculate_Conc Troubleshooting_Logic Start Poor Reproducibility Check_Inoculum Inconsistent Inoculum? Start->Check_Inoculum Check_Media Media/Reagent Issues? Start->Check_Media Check_Technique Inconsistent Technique? Start->Check_Technique Check_Interference Sample Interference? Start->Check_Interference Standardize_Inoculum Standardize Inoculum (McFarland/Spectrophotometer) Check_Inoculum->Standardize_Inoculum Yes Verify_Media Verify Media pH & Composition Prepare Fresh Reagents Check_Media->Verify_Media Yes Review_Technique Review Pipetting, Plating, & Incubation Procedures Check_Technique->Review_Technique Yes Pre_extract_Sample Implement Sample Pre-extraction Step Check_Interference->Pre_extract_Sample Yes

References

Technical Support Center: Optimization of HPLC Mobile Phase for Avoparcin Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimization of High-Performance Liquid Chromatography (HPLC) mobile phase for the separation of avoparcin.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the HPLC separation of this compound.

Question: Why am I seeing poor resolution between α-avoparcin and β-avoparcin peaks?

Answer:

Poor resolution between the two major components of this compound is a common issue. Several factors in the mobile phase can be adjusted to improve this:

  • Organic Modifier Concentration: The percentage of organic solvent (typically acetonitrile or methanol) in the mobile phase significantly impacts retention and resolution. A slight decrease in the organic modifier concentration can increase retention times and often improves the separation between closely eluting peaks.

  • Mobile Phase pH: this compound is a glycopeptide antibiotic with multiple ionizable functional groups.[1][2] The pH of the mobile phase will affect the ionization state of these groups and, consequently, their interaction with the stationary phase. For reversed-phase HPLC on a C18 column, adjusting the pH of the aqueous portion of the mobile phase can alter the selectivity between α- and β-avoparcin. It is recommended to work within a pH range of 3 to 7 for most silica-based C18 columns.

  • Ion-Pairing Reagents: The use of an ion-pairing reagent, such as sodium heptane sulfonic acid, can enhance the resolution of ionic or ionizable compounds like this compound.[3]

  • Gradient Elution: Employing a shallow gradient, where the concentration of the organic modifier is increased slowly over time, can effectively separate closely related compounds like the this compound factors.

Question: My this compound peaks are broad or tailing. What could be the cause and how do I fix it?

Answer:

Peak broadening or tailing can be caused by several factors related to the mobile phase and its interaction with the analyte and stationary phase:

  • Incorrect Mobile Phase pH: If the mobile phase pH is too close to the pKa of this compound's functional groups, it can lead to mixed ionization states and result in broad peaks. Adjusting the pH to be at least 1.5 units away from the pKa can lead to sharper peaks.[4]

  • Contaminated Mobile Phase: Particulate matter or microbial growth in the mobile phase can block the column frit or the stationary phase, leading to poor peak shape. Always use HPLC-grade solvents, filter the mobile phase through a 0.45 µm or 0.22 µm membrane filter, and do not store aqueous mobile phases for extended periods.[5][6]

  • Insufficient Buffer Capacity: If a buffer is used to control the pH, its concentration might be too low to effectively buffer the sample and the mobile phase, leading to pH shifts on the column and peak tailing. A typical buffer concentration is in the range of 10-50 mM.

  • Column Overload: Injecting too much sample can lead to peak distortion.[5] Try reducing the injection volume or the concentration of the this compound sample.

Question: I am experiencing high backpressure in my HPLC system. How can I troubleshoot this?

Answer:

High backpressure is a common issue in HPLC and can often be traced back to the mobile phase or column.

  • Mobile Phase Viscosity: Mobile phases with a high percentage of water or certain organic solvents like methanol can have higher viscosity, leading to increased backpressure. Switching to a solvent with lower viscosity, like acetonitrile, may help.

  • Precipitation of Buffer Salts: If the concentration of the organic modifier is too high, it can cause the buffer salts from the aqueous phase to precipitate, leading to blockages in the system. Ensure that the buffer is soluble in the highest concentration of organic solvent used in your method.

  • Particulate Matter: Unfiltered mobile phase can introduce particulates that clog the system.[5] Always filter your mobile phase.

  • Column Clogging: The column itself may be clogged. This can be due to precipitated sample, buffer, or particulates from the mobile phase. Try flushing the column with a strong solvent or, if the problem persists, replace the column frit or the entire column.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for this compound separation on a C18 column?

A good starting point for developing a separation method for this compound on a C18 column would be a mobile phase consisting of a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate or phosphate buffer) at a pH of around 4 and an organic modifier like acetonitrile.[3][7] A gradient elution from a lower to a higher concentration of acetonitrile is often necessary to achieve a good separation of the this compound components.

Q2: How does the choice of organic solvent (acetonitrile vs. methanol) affect the separation of this compound?

Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. Their choice can influence the selectivity of the separation. Acetonitrile generally has a lower viscosity, which results in lower backpressure, and it often provides sharper peaks. Methanol is a protic solvent and can have different interactions with the analyte and stationary phase, potentially leading to a different elution order or resolution of the this compound components. It is advisable to screen both solvents during method development.

Q3: Is it necessary to use a buffer in the mobile phase for this compound analysis?

Yes, since this compound is an ionizable molecule, using a buffer to control the pH of the mobile phase is crucial for achieving reproducible retention times and good peak shapes.[4] The buffer ensures a stable pH on the column, preventing shifts in the ionization state of this compound during the analysis.

Q4: What is the role of an ion-pairing reagent in the mobile phase for this compound separation?

An ion-pairing reagent, such as an alkyl sulfonate, is an additive that contains a non-polar "tail" and an ionic "head". In reversed-phase HPLC, it pairs with the ionized functional groups of this compound, increasing its hydrophobicity and retention on the non-polar stationary phase. This can be a powerful tool to improve the resolution of the different this compound factors.[3]

Data Presentation

The following tables illustrate the expected effect of mobile phase parameter changes on the separation of α- and β-avoparcin. These are representative data based on chromatographic principles.

Table 1: Effect of Acetonitrile Concentration on Retention Time and Resolution

% Acetonitrile (Isocratic)Retention Time α-avoparcin (min)Retention Time β-avoparcin (min)Resolution (Rs)
30%15.216.81.8
35%10.511.51.5
40%6.87.51.1

Table 2: Effect of Mobile Phase pH on Retention Time

Mobile Phase pHRetention Time α-avoparcin (min)Retention Time β-avoparcin (min)
3.512.113.2
4.510.811.7
5.59.510.3

Experimental Protocols

Protocol 1: General Screening Method for this compound Separation

  • HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Column: C18, 5 µm, 4.6 x 250 mm.[3]

  • Mobile Phase A: 0.01 M sodium heptane sulfonic acid in 2.5% acetic acid and 11.5% acetonitrile in water, adjusted to pH 4.0.[3]

  • Mobile Phase B: 2.5% acetic acid in 90% acetonitrile.[3]

  • Gradient: A linear gradient from 0% to 100% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.[7]

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve this compound standard in the initial mobile phase composition.

Protocol 2: Isocratic Method for this compound Analysis

  • HPLC System: As described in Protocol 1.

  • Column: C18, 5 µm, 4.6 x 150 mm.

  • Mobile Phase: 80% water with 5 mM ammonium acetate and 20% acetonitrile.[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: Ambient (~22 °C).[7]

  • Detection: UV at 254 nm.[7]

  • Injection Volume: 20 µL.[7]

  • Sample Preparation: Dissolve this compound standard in water.[7]

Mandatory Visualization

The following diagram illustrates the logical workflow for optimizing the HPLC mobile phase for this compound separation.

HPLC_Optimization_Workflow start Start: Define Separation Goals (e.g., resolution, runtime) select_column Select Stationary Phase (e.g., C18) start->select_column initial_conditions Establish Initial Conditions - Mobile Phase A (Aqueous Buffer) - Mobile Phase B (Organic Solvent) - Gradient Profile select_column->initial_conditions run_initial Perform Initial Run initial_conditions->run_initial evaluate Evaluate Chromatogram - Peak Shape - Resolution - Retention Time run_initial->evaluate troubleshoot Troubleshoot Issues (e.g., high backpressure, broad peaks) run_initial->troubleshoot System Issues optimize_gradient Optimize Gradient Slope evaluate->optimize_gradient Poor Resolution optimize_ph Optimize Mobile Phase pH evaluate->optimize_ph Poor Peak Shape optimize_organic Optimize Organic Modifier (Type and Concentration) evaluate->optimize_organic Incorrect Retention finalize Finalize Method and Validate evaluate->finalize Goals Met optimize_gradient->run_initial optimize_ph->run_initial optimize_organic->run_initial troubleshoot->initial_conditions

Caption: Workflow for HPLC mobile phase optimization for this compound.

References

Technical Support Center: Avoparcin Analysis by Electrospray Ionization Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the analysis of avoparcin by electrospray ionization (ESI) mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect the analysis of this compound?

A1: Ion suppression is a type of matrix effect where components in the sample, other than this compound, interfere with the ionization process in the ESI source.[1] This interference reduces the number of this compound ions that reach the mass spectrometer, leading to a decreased signal intensity.[2] Consequently, ion suppression can negatively impact the accuracy, precision, and sensitivity of quantitative results for this compound.[3]

Q2: What are the common causes of ion suppression in this compound analysis?

A2: Ion suppression is primarily caused by co-eluting endogenous and exogenous components from the sample matrix. For this compound analysis in biological matrices such as animal tissues and milk, common causes include:

  • Salts and Buffers: Non-volatile salts from buffers can build up in the ion source and hinder the ionization of this compound.[2][4]

  • Phospholipids: These are abundant in biological samples and are known to cause significant ion suppression.

  • Proteins and other endogenous substances: High concentrations of these molecules can interfere with the ESI process.[5]

  • Mobile Phase Additives: While necessary for chromatography, some additives like trifluoroacetic acid (TFA) can cause more significant ion suppression compared to others like formic acid.[4][6]

Q3: How can I determine if my this compound analysis is being affected by ion suppression?

A3: A widely used method to qualitatively identify ion suppression is the post-column infusion experiment .[3] This involves continuously infusing a standard solution of this compound into the mass spectrometer after the analytical column. A blank matrix sample is then injected onto the LC system. A dip in the constant baseline signal of this compound at a specific retention time indicates that components eluting from the column at that time are causing ion suppression.[3]

Quantitatively, matrix effects can be assessed by comparing the slope of a calibration curve prepared in a pure solvent to the slope of a matrix-matched calibration curve. A significant difference between the slopes suggests the presence of matrix effects.[3]

Q4: Is electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) more susceptible to ion suppression for this compound analysis?

A4: ESI is generally more susceptible to ion suppression than APCI.[7] This is due to the ionization mechanism in ESI, which is more prone to competition for ionization among co-eluting compounds in the liquid phase.[3] If significant and persistent ion suppression is observed with ESI, switching to an APCI source, if available, could be a viable strategy to mitigate the issue.[7]

Troubleshooting Guide

If you suspect ion suppression is impacting your this compound analysis, follow this systematic troubleshooting workflow.

IonSuppressionWorkflow cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Optimization cluster_2 Phase 3: Compensation & Validation start Low this compound signal or poor reproducibility observed check_suppression Perform post-column infusion experiment to confirm ion suppression start->check_suppression optimize_sample_prep Optimize Sample Preparation - Enhance cleanup (e.g., tandem SPE) - Evaluate different extraction methods (LLE, PP) - Dilute sample extract check_suppression->optimize_sample_prep Suppression confirmed optimize_chromatography Optimize Chromatography - Modify gradient to separate this compound from interfering peaks - Change column chemistry optimize_sample_prep->optimize_chromatography optimize_ms Optimize MS Conditions - Adjust ESI source parameters - Consider switching to APCI optimize_chromatography->optimize_ms use_is Implement Internal Standard - Use a stable isotope-labeled this compound if available optimize_ms->use_is matrix_matched Use Matrix-Matched Calibrators use_is->matrix_matched validate Validate Method - Assess recovery, linearity, and precision matrix_matched->validate end Reliable this compound Quantification validate->end

Caption: Troubleshooting workflow for minimizing ion suppression in this compound analysis.

Experimental Protocols

Tandem Solid-Phase Extraction (SPE) for this compound in Animal Tissues and Milk

This protocol is adapted from a method demonstrated to reduce ion suppression in the analysis of this compound.[8][9]

1. Sample Extraction:

  • Homogenize the sample (e.g., animal tissue, milk).

  • Extract this compound from the homogenized sample using a 5% trifluoroacetic acid (TFA) solution.[8][9]

2. Tandem SPE Cleanup:

  • Step 1: Ion-Exchange SPE:

    • Condition a strong anion exchange (SAX) SPE cartridge.

    • Load the sample extract onto the SAX cartridge. This step helps in removing interfering anionic components.

  • Step 2: Reversed-Phase SPE:

    • Condition an InertSep C18-A cartridge.

    • Load the eluate from the SAX cartridge onto the C18 cartridge.

    • Wash the C18 cartridge to remove polar impurities.

    • Elute this compound from the C18 cartridge.

3. LC-ESI-MS/MS Analysis:

  • The cleaned extract is then analyzed by LC-ESI-MS/MS.

  • Data acquisition is typically performed in positive ESI mode using multiple reaction monitoring (MRM).[8][9]

  • The precursor ions for this compound alpha and beta are [M+3H]³⁺.[8][9]

Data Presentation

The following tables summarize key quantitative data from a validated method for this compound determination, which employed tandem SPE to minimize ion suppression.[8][9]

Table 1: Mass Spectrometric Parameters for this compound Analysis

CompoundPrecursor Ion (m/z)Product Ions (m/z)Ionization Mode
This compound-alpha637 ([M+3H]³⁺)86 / 113 / 130ESI(+)
This compound-beta649 ([M+3H]³⁺)86 / 113 / 130ESI(+)

Data sourced from Inoue et al., 2008.[8][9]

Table 2: Method Performance for this compound in Various Matrices

MatrixLimit of Detection (LOD)Recovery (%)RSD (%) (n=5)
Milk5 ppb> 73.3< 12.0
Beef10 ppb> 73.3< 12.0
Chicken Muscle25 ppb> 73.3< 12.0
Chicken Liver25 ppb> 73.3< 12.0

Data sourced from Inoue et al., 2008.[8][9] The instrumental LOD was reported as 3 ng/mL.[8][9] The linearity of matrix-matched calibration graphs was excellent for both this compound-alpha (r > 0.996) and -beta (r > 0.998).[8][9]

References

resolving co-elution issues in chromatographic analysis of avoparcin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution issues during the chromatographic analysis of avoparcin.

Troubleshooting Guide: Resolving Co-elution Issues

Co-elution of this compound with impurities or matrix components can compromise the accuracy and precision of analytical results. This guide provides a systematic approach to troubleshoot and resolve these issues.

Question: My this compound peak is not well-resolved from other peaks in the chromatogram. What should I do?

Answer: Co-elution can be addressed by systematically optimizing your chromatographic method. Follow the steps outlined in the workflow below.

G cluster_0 Troubleshooting Workflow for Co-elution start Start: Co-elution Observed a Step 1: Review Sample Preparation start->a b Step 2: Optimize Mobile Phase a->b c Step 3: Modify Gradient Program b->c d Step 4: Evaluate Stationary Phase c->d e Step 5: Adjust Temperature and Flow Rate d->e f Resolution Achieved? e->f h Consult with Technical Support e->h If issues persist f->a No, Re-evaluate g End: Successful Resolution f->g Yes

Caption: A logical workflow for troubleshooting co-elution problems in this compound analysis.

Step 1: Review Sample Preparation

Inadequate sample cleanup is a primary cause of co-elution from matrix components.

  • Solid-Phase Extraction (SPE): Ensure your SPE protocol is optimized for your sample matrix. For this compound in animal tissues, a tandem SPE approach using an ion-exchange (SAX) and a C18 cartridge can be effective.[1] Consider re-evaluating the sorbent type, wash solvents, and elution solvents.

  • Extraction Solvent: The choice of extraction solvent is critical. A mixture of methanol and 0.2 M sulfuric acid (6:4) has been successfully used for extracting this compound from chicken muscle.[2][3]

  • pH Adjustment: The pH of the sample solution can significantly impact the retention and separation of this compound and its impurities. Ensure the pH is controlled and optimized during extraction and before injection.[2][3]

Step 2: Optimize Mobile Phase

The composition of the mobile phase directly influences selectivity and resolution.

  • Organic Modifier: If using reversed-phase chromatography, try changing the organic modifier (e.g., from acetonitrile to methanol or vice versa). The different solvent properties can alter the elution profile.

  • Aqueous Phase pH: this compound has multiple ionizable groups, making pH a critical parameter.[4] Adjusting the pH of the aqueous portion of the mobile phase can significantly alter the retention and selectivity of this compound and co-eluting compounds. A pH of around 4.0 has been shown to be effective.[2][3]

  • Additives: The use of ion-pairing agents, such as sodium heptane sulfonic acid, can improve peak shape and resolution for glycopeptides like this compound.[2][3] Experiment with the concentration of the ion-pairing agent.

Step 3: Modify Gradient Program

For complex samples, a gradient elution is often necessary to achieve adequate separation.

  • Gradient Slope: A shallower gradient (slower increase in organic solvent concentration) can improve the resolution of closely eluting peaks.

  • Initial and Final Conditions: Adjusting the initial and final percentages of the organic solvent can help to better separate early or late-eluting impurities.

  • Isocratic Hold: Introducing an isocratic hold at a specific mobile phase composition during the gradient can help to resolve critical peak pairs.

Step 4: Evaluate Stationary Phase

If mobile phase optimization is insufficient, changing the column chemistry may be necessary.

  • Column Chemistry: While C18 columns are commonly used, they may not provide the required selectivity for all co-elution problems.[2][3] Consider using a column with a different stationary phase, such as:

    • Biphenyl or Phenyl-Hexyl: These phases offer different selectivity based on pi-pi interactions.

    • Embedded Polar Group (EPG): These columns can provide alternative selectivity for polar and ionizable compounds.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that can be effective for polar compounds like this compound and may provide a completely different elution order.[3]

  • Particle Size and Column Dimensions: Using a column with smaller particles (e.g., sub-2 µm) can increase efficiency and resolution. A longer column can also improve separation, but will increase analysis time and backpressure.

Step 5: Adjust Temperature and Flow Rate

  • Column Temperature: Changing the column temperature can alter the viscosity of the mobile phase and the kinetics of mass transfer, which can affect selectivity. Evaluate temperatures in the range of 25-40°C.

  • Flow Rate: Lowering the flow rate can increase the efficiency of the separation and improve resolution, though it will also increase the run time.

Frequently Asked Questions (FAQs)

Q1: What are the major components of this compound that I should expect to see in my chromatogram?

A1: this compound is a complex of related glycopeptides, with the two major components being α-avoparcin and β-avoparcin.[4][5] β-avoparcin is typically the more abundant of the two.[4] You may also observe other related impurities or degradation products depending on the purity of your standard and the sample matrix.[6][7]

Q2: My peak shape for this compound is poor (tailing or fronting). How can I improve it?

A2: Poor peak shape can be caused by several factors:

  • Secondary Interactions: Interactions between the basic amine groups of this compound and residual silanols on the silica-based column can cause tailing. Using a base-deactivated column or adding a competitor amine (like triethylamine) to the mobile phase can help.

  • Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.

  • Inappropriate Mobile Phase pH: Ensure the mobile phase pH is appropriate to maintain a consistent ionization state for this compound.

  • Column Contamination or Degradation: A contaminated or old column can lead to poor peak shape. Try cleaning or replacing the column.

Q3: I am using a UV detector. What is the optimal wavelength for detecting this compound?

A3: A UV detection wavelength of 280 nm has been successfully used for the analysis of this compound.[3]

Q4: Can I use mass spectrometry (MS) for the detection of this compound?

A4: Yes, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with an electrospray ionization (ESI) source, is a highly sensitive and selective method for the determination of this compound.[1][3] Using tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) can further enhance selectivity and help to resolve co-elution issues by differentiating compounds based on their mass-to-charge ratio and fragmentation patterns.[1]

Data Summary

The following tables summarize typical chromatographic parameters for this compound analysis based on published methods.

Table 1: HPLC Method Parameters for this compound Analysis

ParameterMethod 1[2][3]
Column Cosmosil 5C18-AR (4.6 mm x 25 cm, 5 µm)
Mobile Phase A 2.5% Acetic Acid, 0.01 M Sodium Heptane Sulfonic Acid-Acetonitrile (88.5:11.5), pH 4.0
Mobile Phase B 2.5% Acetic Acid-Acetonitrile (10:90)
Gradient A gradient program is typically used.
Flow Rate Not specified
Detection UV at 280 nm or Amperometric Detection (+900 mV)
Column Temperature Not specified

Experimental Protocols

Protocol 1: Sample Preparation for this compound in Chicken Muscle[2][3]

  • Homogenization: Homogenize 5 g of chicken muscle with 20 mL of methanol-0.2 M sulfuric acid (6:4).

  • Centrifugation: Adjust the pH of the homogenate to 4 with 1 M sodium hydroxide and centrifuge.

  • Evaporation: Collect the supernatant and evaporate to dryness.

  • Reconstitution: Dissolve the residue in water.

  • pH Adjustment: Adjust the aqueous solution to pH 4 with 1 M sodium hydroxide.

  • Solid-Phase Extraction (SPE):

    • Condition a Sep-Pak tC18 plus ENV cartridge.

    • Load the sample onto the cartridge.

    • Wash the cartridge with water.

    • Elute the retained substances with 50% methanol.

  • Final Preparation: Evaporate the eluate to dryness under reduced pressure and dissolve the residue in water for HPLC analysis.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis[2][3]

  • Instrumentation: Use a standard HPLC system equipped with a UV or amperometric detector.

  • Column: Install a Cosmosil 5C18-AR column (4.6 mm x 25 cm, 5 µm).

  • Mobile Phases:

    • Mobile Phase A: 2.5% acetic acid, 0.01 M sodium heptane sulfonic acid-acetonitrile (88.5:11.5), adjusted to pH 4.0.

    • Mobile Phase B: 2.5% acetic acid-acetonitrile (10:90).

  • Gradient Program: Develop a suitable gradient program to separate α- and β-avoparcin from other components. An example could be a linear gradient from 100% A to a certain percentage of B over a specified time.

  • Injection: Inject the prepared sample extract.

  • Detection: Monitor the eluent at 280 nm (UV) or with an amperometric detector set at +900 mV.

  • Quantification: Identify and quantify α- and β-avoparcin based on the retention times and peak areas of certified reference standards.

References

troubleshooting guide for avoparcin standard solution instability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering instability with avoparcin standard solutions. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: My this compound standard solution is showing a rapid decrease in concentration. What are the likely causes?

A rapid decrease in this compound concentration is typically due to chemical degradation. The primary factors influencing the stability of this compound in solution are pH, temperature, and exposure to light. This compound is a glycopeptide antibiotic that can undergo degradation through several pathways, including epimerization and hydrolysis.[1][2]

Q2: What is the optimal pH for maintaining the stability of an aqueous this compound solution?

Aqueous solutions of this compound exhibit maximum stability in a pH range of 4 to 8. Outside of this range, the rate of degradation can increase significantly. It is crucial to buffer your standard solution within this pH range to ensure its stability.

Q3: How does temperature affect the stability of my this compound standard solution?

Elevated temperatures accelerate the degradation of this compound. For short-term storage (days to weeks), it is recommended to keep solutions at 0 - 4°C. For long-term storage (months to years), solutions should be stored at -20°C. Avoid repeated freeze-thaw cycles, as this can also contribute to degradation.

Q4: I'm observing unexpected peaks in the HPLC chromatogram of my this compound standard. What could they be?

Unexpected peaks in your chromatogram are likely due to degradation products or contaminants. Common degradation products of this compound include its epimers and hydrolysis products at the sugar moieties.[1] Other potential sources of unexpected peaks include:

  • Contaminants in the solvent or glassware.

  • Co-eluting impurities from the sample matrix if you are analyzing a complex sample.

  • Carryover from previous injections on the HPLC system.

Q5: What are the visible signs of this compound degradation in a solution?

Visible signs of degradation can include a change in the color or clarity of the solution. However, significant degradation can occur without any visible changes. Therefore, it is essential to monitor the stability of your standard solution regularly using a reliable analytical method, such as HPLC.

Troubleshooting Guide

This section provides a more in-depth look at troubleshooting common issues with this compound standard solution stability.

Issue 1: Rapid Degradation of this compound in Solution
Potential Cause Recommended Action
Incorrect pH Verify the pH of your solution and adjust it to be within the optimal range of 4-8 using a suitable buffer.
High Storage Temperature Ensure your solution is stored at the recommended temperature (0-4°C for short-term, -20°C for long-term).
Light Exposure Store your this compound solutions in amber vials or protect them from light to prevent photodegradation.
Solvent Impurities Use high-purity solvents (e.g., HPLC grade) for preparing your solutions to avoid contaminants that could catalyze degradation.
Issue 2: Inconsistent Results in HPLC Analysis
Potential Cause Recommended Action
Solution Instability Prepare fresh standard solutions regularly and store them under appropriate conditions. Verify the stability of your stock solution before preparing working standards.
Epimerization This compound can undergo epimerization in solution, leading to the appearance of additional peaks in the chromatogram.[1] Ensure your HPLC method is capable of separating the main this compound peaks from their epimers.
Hydrolysis Hydrolysis of the glycosidic bonds can lead to the formation of degradation products with different retention times. Maintaining the optimal pH can minimize hydrolysis.[1]
Contamination Thoroughly clean all glassware and use fresh, high-purity solvents. Run a blank injection to check for system contamination.

Experimental Protocols

Protocol for Preparation of a Stock this compound Standard Solution

This protocol outlines the steps for preparing a stable stock solution of this compound for use in analytical testing.

Materials:

  • This compound reference standard

  • HPLC grade water

  • HPLC grade methanol

  • Phosphate buffer (pH 6.0)

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.22 µm)

  • Amber vials

Procedure:

  • Accurately weigh a suitable amount of this compound reference standard.

  • Dissolve the this compound in a small amount of methanol.

  • Add HPLC grade water to dissolve the this compound completely.

  • Bring the final volume to the desired concentration with phosphate buffer (pH 6.0). A common stock solution concentration is 1 mg/mL.

  • Filter the solution through a 0.22 µm syringe filter into a clean amber vial.

  • Store the stock solution at -20°C.

Protocol for HPLC Analysis of this compound Stability

This protocol provides a general method for analyzing the stability of this compound solutions using High-Performance Liquid Chromatography (HPLC).

HPLC System and Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 2.5% acetic acid, 0.01 M sodium heptane sulfonic acid-acetonitrile (88.5:11.5), pH 4.0

  • Mobile Phase B: 2.5% acetic acid-acetonitrile (10:90)

  • Gradient: A suitable gradient to separate this compound from its degradation products.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Injection Volume: 20 µL

Procedure:

  • Prepare your this compound standard solutions at different time points and under different storage conditions.

  • Equilibrate the HPLC system with the initial mobile phase conditions.

  • Inject the standard solutions onto the HPLC system.

  • Monitor the chromatograms for the appearance of new peaks or a decrease in the area of the main this compound peaks (alpha- and beta-avoparcin).

  • Quantify the degradation by comparing the peak areas of the this compound isomers over time.

Visualizations

Troubleshooting this compound Solution Instability start Instability Observed (e.g., decreased concentration, extra peaks) check_pH Check Solution pH start->check_pH ph_in_range Is pH between 4 and 8? check_pH->ph_in_range check_temp Check Storage Temperature temp_correct Is temperature correct? (0-4°C short-term, -20°C long-term) check_temp->temp_correct check_light Check for Light Exposure light_protected Is solution protected from light? check_light->light_protected check_solvent Check Solvent Purity solvent_pure Is solvent HPLC grade? check_solvent->solvent_pure ph_in_range->check_temp Yes adjust_ph Adjust pH to 4-8 using buffer ph_in_range->adjust_ph No temp_correct->check_light Yes adjust_temp Store at recommended temperature temp_correct->adjust_temp No light_protected->check_solvent Yes protect_light Store in amber vials or in the dark light_protected->protect_light No use_pure_solvent Use high-purity solvents solvent_pure->use_pure_solvent No reanalyze Re-analyze Solution solvent_pure->reanalyze Yes adjust_ph->reanalyze adjust_temp->reanalyze protect_light->reanalyze use_pure_solvent->reanalyze problem_resolved Problem Resolved reanalyze->problem_resolved further_investigation Further Investigation Needed (e.g., LC-MS for degradation product identification) reanalyze->further_investigation

Caption: Troubleshooting workflow for this compound solution instability.

Potential Degradation Pathways of this compound This compound This compound (α and β forms) epimerization Epimerization This compound->epimerization hydrolysis Hydrolysis This compound->hydrolysis epimers This compound Epimers epimerization->epimers aglycone Aglycone hydrolysis->aglycone sugars Sugar Moieties hydrolysis->sugars

Caption: Simplified degradation pathways of this compound.

References

enhancing the sensitivity of avoparcin detection in low-concentration samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for avoparcin detection. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the sensitivity of this compound detection in low-concentration samples. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the detection of this compound, particularly in challenging low-concentration samples.

Q1: I am experiencing low recovery of this compound from my samples. What are the potential causes and solutions?

A1: Low recovery of this compound can stem from several factors throughout the sample preparation and analysis process. Here are some common causes and troubleshooting steps:

  • Inefficient Extraction: The extraction solvent and method may not be optimal for your sample matrix.

    • Solution: For animal tissues, a common extraction method involves homogenization with a mixture of methanol and an acidic solution, such as 0.2 mol/L sulfuric acid. For milk or other aqueous samples, an acidic solution like 5% trifluoroacetic acid (TFA) can be effective.[1][2] Ensure thorough homogenization and adequate mixing during the extraction step.

  • Suboptimal pH: The pH of the sample solution is critical during extraction and solid-phase extraction (SPE).

    • Solution: this compound recovery can be pH-dependent. For instance, after an initial acidic extraction, adjusting the pH to around 4.0 before SPE cleanup is a common practice.[2]

  • Poor Solid-Phase Extraction (SPE) Performance: The choice of SPE cartridge and the loading/elution conditions are crucial for effective cleanup and concentration.

    • Solution: A tandem SPE approach using both ion-exchange (e.g., SAX) and reverse-phase (e.g., C18) cartridges can improve cleanup.[1] For reverse-phase SPE, ensure the cartridge is properly conditioned and that the sample is loaded under appropriate pH conditions. Elution with a solvent like 50% methanol is often effective.[2]

  • Analyte Degradation: this compound may degrade if samples are not handled or stored properly.

    • Solution: Process samples as quickly as possible and store them at appropriate low temperatures. Avoid repeated freeze-thaw cycles.

Q2: My chromatograms show significant peak tailing or fronting. How can I improve the peak shape?

A2: Poor peak shape in liquid chromatography is often related to issues with the mobile phase, the analytical column, or interactions with the analytical system.

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase.

    • Solution: A mobile phase consisting of 2.5% acetic acid and 0.01M sodium heptane sulfonic acid-acetonitrile has been shown to be effective.[2][3] Adjusting the pH of the aqueous portion of the mobile phase can help improve peak shape.

  • Column Overload: Injecting too much sample or too high a concentration of the analyte can lead to peak fronting.

    • Solution: Try diluting your sample extract before injection. If you are trying to detect very low concentrations, consider concentrating your sample during preparation rather than injecting a large volume of a dilute sample.

  • Column Contamination or Degradation: Buildup of matrix components on the column or degradation of the stationary phase can cause peak tailing.

    • Solution: Use a guard column to protect your analytical column. Regularly flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.

Q3: I am observing high background noise or matrix effects in my LC-MS/MS analysis. What can I do to reduce this interference?

A3: Matrix effects, such as ion suppression or enhancement, are a common challenge in LC-MS/MS analysis of complex samples and can significantly impact sensitivity and accuracy.

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering compounds before they enter the mass spectrometer.

    • Solution: Employ a more rigorous sample cleanup method. Tandem SPE, which uses two different types of SPE cartridges, can be very effective.[1]

  • Optimize Chromatographic Separation: Good chromatographic separation can resolve this compound from co-eluting matrix components.

    • Solution: Adjust the gradient profile of your liquid chromatography method to better separate the analyte of interest from interfering substances.

  • Use Matrix-Matched Calibration: This involves preparing your calibration standards in a blank matrix extract that is similar to your samples.

    • Solution: This approach helps to compensate for matrix effects that cannot be eliminated through sample cleanup.[1]

  • Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering matrix components.

    • Solution: While this may seem counterintuitive for low-concentration samples, the reduction in matrix effects can sometimes lead to an overall improvement in the signal-to-noise ratio.

Data on this compound Detection Methods

The following tables summarize the performance of various analytical methods for the detection of this compound in different matrices.

Table 1: Performance of LC-ESI-MS/MS for this compound Detection

ParameterMilkBeefChicken Muscle & Liver
Limit of Detection (LOD) 5 ppb10 ppb25 ppb
Instrumental LOD 3 ng/mL3 ng/mL3 ng/mL
Recovery > 73.3%> 73.3%> 73.3%
Relative Standard Deviation (RSD) < 12.0%< 12.0%< 12.0%

Data from Inoue, K. et al. (2008).[1]

Table 2: Performance of HPLC with UV and Amperometric Detection (AMD) in Chicken Muscle

ParameterUV DetectionAmperometric Detection (AMD)
Limit of Detection (LOD) 0.5 µg/g0.2 µg/g
Recovery (at 2-10 µg/g) 73.1 - 88.1%73.1 - 88.1%

Data from a study on residual this compound in chicken muscle.[2]

Experimental Protocols

Below are detailed methodologies for key experiments in this compound detection.

Protocol 1: this compound Detection in Animal Tissues and Milk by LC-ESI-MS/MS

This protocol is based on the method described by Inoue, K. et al. (2008).[1]

1. Sample Preparation

  • Extraction:

    • Homogenize 5 g of tissue sample or take 5 mL of milk.

    • Add 20 mL of 5% trifluoroacetic acid (TFA).

    • Mix thoroughly and centrifuge.

    • Collect the supernatant.

  • Tandem Solid-Phase Extraction (SPE) Cleanup:

    • Condition a strong anion exchange (SAX) cartridge.

    • Load the supernatant onto the SAX cartridge.

    • Wash the cartridge.

    • Elute the analyte.

    • Condition an InertSep C18-A cartridge.

    • Load the eluate from the SAX cartridge onto the C18-A cartridge.

    • Wash the cartridge.

    • Elute this compound with an appropriate solvent.

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Use a suitable C18 column.

    • Employ a gradient elution with a mobile phase consisting of water and acetonitrile, both containing an appropriate modifier (e.g., formic acid).

  • Mass Spectrometry (MS/MS):

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Monitor the multiple reaction monitoring (MRM) transitions for the major product ions of α-avoparcin and β-avoparcin.[1]

Protocol 2: this compound Detection in Chicken Muscle by HPLC with UV and Amperometric Detection

This protocol is based on the method for determining residual this compound in chicken muscle.[2]

1. Sample Preparation

  • Extraction:

    • Homogenize the chicken muscle sample with a mixture of methanol and 0.2 mol/L sulfuric acid (6:4).

    • Adjust the pH of the homogenate to 4 with 1 mol/L sodium hydroxide.

    • Centrifuge the mixture and collect the supernatant.

    • Evaporate the supernatant to dryness.

  • Purification:

    • Dissolve the residue in water.

    • Adjust the pH of the aqueous layer to 4.

    • Purify the solution using a Sep-Pak tC18 plus ENV cartridge.

    • Wash the cartridge with water.

    • Elute the retained substances with 50% methanol.

    • Evaporate the eluate to dryness.

    • Dissolve the final residue in water for HPLC analysis.

2. HPLC Analysis

  • High-Performance Liquid Chromatography (HPLC):

    • Column: Cosmosil 5C18-AR column (4.6 mm x 25 cm).[2]

    • Mobile Phase: A gradient formed from (A) 2.5% acetic acid, 0.01 mol/L sodium heptane sulfonic acid-acetonitrile (88.5:11.5) at pH 4.0 and (B) 2.5% acetic acid-acetonitrile (10:90).[2]

    • Detection:

      • UV detection at a specific wavelength.

      • Amperometric detection (AMD) with a glassy-carbon electrode set at +900 mV.[2]

Visualizations

The following diagrams illustrate the experimental workflows for enhancing the sensitivity of this compound detection.

Avoparcin_Detection_Workflow_LCMSMS cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Animal Tissue or Milk Sample Extraction Extraction with 5% TFA Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Tandem_SPE Tandem SPE Cleanup (SAX and C18) Supernatant->Tandem_SPE Concentration Evaporation and Reconstitution Tandem_SPE->Concentration LC_Separation LC Separation Concentration->LC_Separation ESI_MSMS ESI-MS/MS Detection (Positive Ion Mode, MRM) LC_Separation->ESI_MSMS Data_Analysis Data Analysis ESI_MSMS->Data_Analysis Avoparcin_Detection_Workflow_HPLC cluster_sample_prep_hplc Sample Preparation cluster_analysis_hplc Analysis Sample_HPLC Chicken Muscle Sample Extraction_HPLC Homogenization with Methanol/Sulfuric Acid Sample_HPLC->Extraction_HPLC pH_Adjustment_1 pH Adjustment to 4 Extraction_HPLC->pH_Adjustment_1 Centrifugation_HPLC Centrifugation pH_Adjustment_1->Centrifugation_HPLC Supernatant_HPLC Collect and Evaporate Supernatant Centrifugation_HPLC->Supernatant_HPLC Purification_SPE SPE Cleanup (tC18) Supernatant_HPLC->Purification_SPE Concentration_HPLC Evaporation and Reconstitution Purification_SPE->Concentration_HPLC HPLC_Separation HPLC Separation Concentration_HPLC->HPLC_Separation UV_Detection UV Detection HPLC_Separation->UV_Detection AMD_Detection Amperometric Detection (AMD) HPLC_Separation->AMD_Detection Data_Analysis_HPLC Data Analysis UV_Detection->Data_Analysis_HPLC AMD_Detection->Data_Analysis_HPLC

References

dealing with interference from other antibiotics in avoparcin assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals working with avoparcin assays. It specifically addresses the common challenge of interference from other antibiotics.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during this compound analysis, particularly in microbiological assays where interference is prevalent.

Q1: My microbiological assay for this compound shows a larger or more variable zone of inhibition than expected. What is the likely cause?

An unexpectedly large or inconsistent zone of inhibition is often a primary indicator of interference. This can be caused by the presence of other antimicrobial compounds in your sample that also inhibit the growth of the test microorganism. This compound is a glycopeptide antibiotic, and it is structurally related to other glycopeptides like vancomycin and teicoplanin.[1] Due to this similarity, these compounds can exhibit cross-reactivity in microbiological assays, leading to additive or synergistic effects that produce an erroneously large inhibition zone.[2][3]

Q2: Which antibiotics are most likely to interfere with my this compound assay?

The most common interferents are other glycopeptide antibiotics due to their similar structure and mechanism of action.[1][4] Vancomycin is a notable example, as its use in animals has been linked to the emergence of vancomycin-resistant enterococci (VRE), a concern that also surrounded this compound.[5][6][7]

Below is a summary of potential cross-reactivity based on available data. Note that the potency of this compound can be lower than that of vancomycin or teicoplanin against certain bacteria like staphylococci.[2]

Antibiotic ClassSpecific ExamplesPotential for Interference
Glycopeptides Vancomycin, Teicoplanin, Ristocetin AHigh [1][2]
Lipoglycopeptides Telavancin, Dalbavancin, OritavancinModerate to High [4]
Other classes Aminoglycosides, Macrolides, etc.Low (unless at very high concentrations)

Q3: How can I confirm that interference is occurring and identify the interfering substance?

To confirm interference, a more specific analytical method is required. High-Performance Liquid Chromatography (HPLC) is the preferred method for separating and quantifying this compound from other structurally similar compounds.[8] An HPLC system can resolve this compound (which consists of α- and β-avoparcin major components) from other antibiotics, allowing for accurate quantification without interference.[9] If you observe co-eluting peaks or unexpected peaks in your chromatogram that are absent in your pure this compound standard, it strongly suggests the presence of an interfering substance.

Q4: What are the primary strategies to remove or mitigate interference in this compound assays?

There are two main approaches to dealing with antibiotic interference:

  • Sample Clean-up/Separation: This involves physically removing the interfering substances from the sample before the final analysis. Solid-Phase Extraction (SPE) is a highly effective technique for this purpose.[10][11][12] SPE uses cartridges with specific sorbents to selectively retain this compound while allowing interfering compounds to be washed away, or vice-versa.

  • Enzymatic Inactivation: This is a more targeted approach where an enzyme is used to specifically degrade the interfering antibiotic, rendering it inactive without affecting the this compound.[13][14] This method relies on finding an enzyme with high specificity for the contaminant. For example, certain hydrolases or modifying enzymes can inactivate specific classes of antibiotics.[15][16] While a highly specific enzyme for every potential interferent may not be commercially available, this strategy can be very effective when the identity of the interfering antibiotic is known.

Section 2: Visual Guides & Workflows

Visual workflows can help guide the troubleshooting and experimental process. The following diagrams illustrate logical steps for addressing interference.

G start Unexpected Result in Microbiological Assay (e.g., Large Zone) check1 Is the sample matrix complex (e.g., feed, tissue, milk)? start->check1 suspect_interfere High Probability of Interference check1->suspect_interfere Yes no_interfere Interference Unlikely. Review Assay Protocol: - Check standard concentrations - Verify microbial strain - Assess contamination check1->no_interfere No confirm_hplc Confirm with Specific Method: Run HPLC Analysis suspect_interfere->confirm_hplc interfere_present Interfering Peaks Detected? confirm_hplc->interfere_present interfere_present->no_interfere No cleanup Implement Sample Clean-up: - Solid-Phase Extraction (SPE) - Liquid-Liquid Extraction (LLE) interfere_present->cleanup Yes reanalyze Re-analyze Cleaned Sample via HPLC or Bioassay cleanup->reanalyze resolved Problem Resolved reanalyze->resolved

Caption: Troubleshooting workflow for unexpected this compound assay results.

G sample 1. Raw Sample (e.g., Chicken Muscle, Feed) extract 2. Extraction Homogenize with solvent (e.g., Methanol/Sulfuric Acid) sample->extract purify 3. Purification (SPE) Load extract onto tC18 cartridge. Wash away impurities. extract->purify elute 4. Elution Elute this compound with 50% Methanol purify->elute concentrate 5. Concentration Evaporate eluate to dryness. Reconstitute in mobile phase. elute->concentrate analyze 6. HPLC Analysis Inject sample onto C18 column. Detect via UV or Amperometry. concentrate->analyze result 7. Accurate Quantification analyze->result

Caption: Experimental workflow for sample preparation and HPLC analysis.

Section 3: Detailed Experimental Protocols

Following established protocols is critical for obtaining reproducible and accurate results. Below are detailed methodologies for sample preparation and analysis.

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Chicken Muscle

This protocol is adapted from methodologies designed to extract this compound from complex biological matrices for subsequent HPLC analysis.[9]

Objective: To purify and concentrate this compound from chicken muscle tissue, removing potential interferents.

Materials:

  • Methanol (HPLC grade)

  • Sulfuric acid (0.2 mol/L)

  • Sodium hydroxide (1 mol/L)

  • Sep-Pak tC18 plus ENV cartridges

  • Water (HPLC grade)

  • Homogenizer

  • Centrifuge

  • Evaporator (e.g., rotary evaporator or nitrogen stream)

  • Vortex mixer

Procedure:

  • Homogenization: Weigh a representative sample of chicken muscle. Add methanol-0.2 mol/L sulfuric acid (6:4 v/v) and homogenize thoroughly.

  • pH Adjustment & Centrifugation: Adjust the pH of the homogenate to 4.0 using 1 mol/L sodium hydroxide. Centrifuge the mixture to pellet solid debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted this compound and other soluble compounds.

  • Initial Evaporation: Evaporate the supernatant to dryness under reduced pressure.

  • Resuspension: Dissolve the resulting residue in a small volume of water and adjust the pH to 4.0 again with 1 mol/L sodium hydroxide.

  • SPE Cartridge Conditioning: Condition a Sep-Pak tC18 cartridge by washing it with methanol followed by water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the aqueous sample solution onto the conditioned tC18 cartridge.

  • Washing: Wash the cartridge with water to remove polar impurities and potential interferents that do not bind strongly to the C18 sorbent.

  • Elution: Elute the retained this compound from the cartridge using 50% methanol in water.

  • Final Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a rotary evaporator.

  • Reconstitution: Dissolve the final, purified residue in the HPLC mobile phase for analysis. The sample is now ready for injection.

ParameterValueReference
Extraction Solvent Methanol-0.2 mol/L H₂SO₄ (6:4)[9]
SPE Cartridge Type Sep-Pak tC18 plus ENV[9]
Elution Solvent 50% Methanol[9]
Expected Recovery 73.1 - 88.1%[9]
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis

This protocol outlines a validated HPLC method for the quantification of this compound's major components, α-avoparcin and β-avoparcin.[9]

Objective: To separate and quantify this compound in a purified sample extract.

Instrumentation & Columns:

  • HPLC system with gradient pump and UV or amperometric detector

  • Column: Cosmosil 5C18-AR (4.6 mm x 25 cm) or equivalent C18 column

Reagents & Mobile Phase:

  • Mobile Phase A: 2.5% acetic acid, 0.01 mol/L sodium heptane sulfonic acid-acetonitrile (88.5:11.5), pH 4.0

  • Mobile Phase B: 2.5% acetic acid-acetonitrile (10:90)

  • This compound reference standard

Procedure:

  • System Equilibration: Equilibrate the HPLC system and column with the initial mobile phase conditions until a stable baseline is achieved.

  • Standard Preparation: Prepare a series of calibration standards of this compound in the mobile phase.

  • Sample Injection: Inject the reconstituted sample extract from the SPE protocol.

  • Chromatographic Run: Run the gradient elution program. The specific gradient profile should be optimized to ensure baseline separation of α- and β-avoparcin from any remaining matrix components or interferents.

  • Detection:

    • UV Detection: Monitor the column effluent at a wavelength appropriate for this compound.

    • Amperometric Detection (AMD): Use a glassy-carbon electrode set to +900 mV for higher sensitivity.[9]

  • Quantification: Identify the peaks for α- and β-avoparcin by comparing their retention times with the reference standard. Quantify the concentration by integrating the peak areas and comparing them against the calibration curve.

ParameterConditionReference
Column Cosmosil 5C18-AR (4.6 mm x 25 cm)[9]
Mobile Phase A 2.5% Acetic Acid, 0.01M Sodium Heptane Sulfonic Acid-ACN (88.5:11.5)[9]
Mobile Phase B 2.5% Acetic Acid-ACN (10:90)[9]
Detection (AMD) Glassy-carbon electrode, +900 mV[9]
Detection Limit (UV) 0.5 µg/g[9]
Detection Limit (AMD) 0.2 µg/g[9]

References

strategies to improve the efficiency of avoparcin extraction from soil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of avoparcin from soil matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound and similar glycopeptide antibiotics from soil?

A1: The most frequently utilized methods for antibiotic extraction from soil are liquid-solid extraction (LSE), ultrasonic-assisted extraction (UAE), accelerated solvent extraction (ASE), and pressurized liquid extraction (PLE).[1] These are typically followed by a sample clean-up and concentration step, most commonly solid-phase extraction (SPE).[1]

Q2: Why is the recovery of this compound from my soil samples consistently low?

A2: Low recovery of this compound can be attributed to several factors. This compound, a glycopeptide antibiotic, can bind strongly to soil components, particularly organic matter and clay particles.[1] In other matrices like animal feed, poor recovery has been linked to its binding with glycoproteins, which was improved by pre-soaking with sugar solutions.[2] The pH of the extraction solvent is also a critical factor influencing the charge state of this compound and its interaction with the soil matrix.[1]

Q3: How does soil type affect extraction efficiency?

A3: Soil characteristics such as organic carbon content, cation exchange capacity (CEC), pH, and texture can significantly impact extraction efficiency.[1] For instance, higher clay content has been shown to reduce the recovery of some antibiotics.[3][4] It is crucial to consider these properties when developing and optimizing an extraction protocol.

Q4: What is the purpose of the Solid-Phase Extraction (SPE) step and is it always necessary?

A4: The SPE step is crucial for sample clean-up and concentration of the analyte before analysis.[1] Soil extracts contain numerous co-extracted substances (e.g., humic acids, fulvic acids) that can interfere with chromatographic analysis and ion suppression in mass spectrometry.[3][5] SPE helps to remove these interfering compounds and concentrate the this compound, thereby improving the sensitivity and reliability of the analytical method.[6]

Q5: Which analytical techniques are most suitable for the quantification of this compound after extraction?

A5: High-Performance Liquid Chromatography (HPLC) coupled with either Ultraviolet (UV) detection or, for higher sensitivity and selectivity, tandem mass spectrometry (MS/MS) is the standard for quantifying this compound.[5][7][8]

Troubleshooting Guide

This guide addresses specific issues that may arise during the this compound extraction process.

Problem Potential Cause(s) Suggested Solution(s)
Low or No this compound Recovery Inefficient Extraction Solvent: The solvent may not be effectively disrupting the interactions between this compound and the soil matrix.- Modify Solvent Composition: Use a mixture of an organic solvent (e.g., methanol, acetonitrile) and an aqueous buffer.[3][9] - Adjust pH: Optimize the pH of the extraction solvent. For many antibiotics, acidic conditions (e.g., pH 2.8-4) can improve recovery.[1][8][10] - Add Chelating Agents: Include EDTA in the extraction buffer to complex divalent cations that can bridge this compound to soil components.[3][4]
Strong Analyte-Matrix Binding: this compound may be strongly adsorbed to soil organic matter or clay particles.[1]- Pre-treatment of Soil: Consider pre-soaking the soil sample. While sugar solutions have been effective for animal feed, exploring other pre-treatment agents for soil could be beneficial.[2] - Increase Extraction Energy: Employ higher-energy extraction techniques like ultrasonic-assisted extraction (UAE) or accelerated solvent extraction (ASE).[1]
High Variability in Results Inhomogeneous Soil Samples: Non-uniform distribution of this compound in the soil sample.- Homogenize Samples: Thoroughly mix and grind the soil sample before taking a subsample for extraction. Freeze-drying the soil before grinding can also improve homogeneity.[1]
Inconsistent Extraction Procedure: Minor variations in extraction time, temperature, or solvent volumes.- Standardize Protocol: Ensure all experimental parameters are kept consistent across all samples.[10]
Poor Chromatographic Peak Shape or Resolution Matrix Effects: Co-eluting interferences from the soil extract.- Optimize SPE Cleanup: Use a tandem SPE approach, for example, an anion exchange cartridge to remove organic matter followed by a polymeric cartridge to retain the analyte.[3][4] - Dilute the Extract: Diluting the final extract can sometimes mitigate matrix effects, although this may compromise detection limits.
Inappropriate Final Solvent: The solvent in which the final extract is dissolved may not be compatible with the HPLC mobile phase.- Solvent Exchange: After SPE elution, evaporate the solvent and reconstitute the residue in the initial mobile phase of your HPLC method.[8]
Signal Suppression in MS/MS Ion Suppression from Co-extracted Matrix Components: Humic substances and other organic matter can interfere with the ionization of this compound in the mass spectrometer source.[5]- Improve Sample Cleanup: Employ a more rigorous SPE protocol. Tandem SPE can be particularly effective.[5] - Matrix-Matched Calibration: Prepare calibration standards in an extract from a blank soil sample that has undergone the same extraction and cleanup procedure to compensate for ion suppression.[5]

Experimental Protocols

Ultrasonic-Assisted Extraction (UAE) of this compound from Soil

This protocol is a generalized procedure based on methods used for other veterinary antibiotics in soil.[3][4][9]

  • Sample Preparation:

    • Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.

    • Weigh 5-10 g of the homogenized soil into a 50 mL centrifuge tube.

  • Extraction:

    • Add 20 mL of the extraction solvent. A recommended starting solvent is a mixture of methanol, EDTA, and McIlvaine buffer at pH 7.[3][4] Alternatively, an acidic acetonitrile/water mixture (e.g., 50:50, v/v, at pH 2.8) can be used.[1]

    • Vortex the sample for 1 minute.

    • Place the sample in an ultrasonic bath and sonicate for 15-30 minutes.

    • Centrifuge the sample at 4000 rpm for 10 minutes.

    • Carefully decant the supernatant into a clean flask.

    • Repeat the extraction process (steps 2a-2e) on the soil pellet twice more, combining the supernatants.

  • Solvent Removal:

    • Evaporate the organic solvent from the combined supernatant using a rotary evaporator at 40°C.

  • Cleanup (Proceed to SPE Protocol).

Solid-Phase Extraction (SPE) Cleanup

This protocol is a general guide for cleaning the soil extract.[1][3][4]

  • Cartridge Conditioning:

    • Condition an Oasis HLB SPE cartridge (or a similar polymeric reversed-phase cartridge) by passing 5 mL of methanol followed by 5 mL of deionized water through it. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Take the aqueous extract from the UAE procedure and adjust the pH if necessary.

    • Load the entire extract onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar impurities.

  • Elution:

    • Elute the this compound from the cartridge with 5-10 mL of methanol or acetonitrile into a clean collection tube.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a small, precise volume (e.g., 1 mL) of the initial HPLC mobile phase.

    • Filter the reconstituted sample through a 0.22 µm syringe filter before analysis.

Quantitative Data Summary

The following tables summarize recovery data for various antibiotics from soil using different extraction methods and conditions. While not specific to this compound, these results provide valuable insights into the factors affecting glycopeptide extraction.

Table 1: Comparison of Extraction Methods and Solvents for Antibiotic Recovery from Soil

AntibioticExtraction MethodExtraction SolventRecovery (%)Reference
OxytetracyclineUAEMethanol, EDTA, McIlvaine Buffer (pH 7)58-75% (sandy soil)[3][4]
OxytetracyclineUAEMethanol, EDTA, McIlvaine Buffer (pH 7)27-51% (clay soil)[3][4]
SulfachloropyridazineUAEMethanol, EDTA, McIlvaine Buffer (pH 7)68-85%[3][4]
TylosinUAEMethanol, EDTA, McIlvaine Buffer (pH 7)74-105%[3][4]
SulfamethoxazoleASEAcetonitrile/Water (50:50, pH 2.8)~80-90%[1]
TrimethoprimASEAcetonitrile/Water (50:50, pH 2.8)~50-60%[1]
LincomycinASEAcetonitrile/Water (50:50, pH 2.8)~30-40%[1]

Table 2: this compound Recovery from Other Matrices (for reference)

MatrixExtraction MethodRecovery (%)Reference
Animal Tissues5% TFA Extraction + Tandem SPE> 73.3%[5]
Chicken MuscleHomogenization with Methanol/Sulfuric Acid73.1-88.1%[8]
Swine KidneyAccelerated Solvent Extraction (Hot water + 30% Ethanol)Complete Recovery[7]
Dairy FeedsStandard Method~10.31 mg/kg (detected)[2]
Dairy FeedsPre-soaking with Sugar Solution~17.44 mg/kg (detected)[2]

Visualizations

ExtractionWorkflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Sample Cleanup & Concentration cluster_analysis Analysis soil_sample Soil Sample Collection homogenize Homogenize, Sieve & Weigh soil_sample->homogenize add_solvent Add Extraction Solvent (e.g., MeOH/Buffer/EDTA) homogenize->add_solvent extract Ultrasonic-Assisted Extraction (UAE) or Accelerated Solvent Extraction (ASE) add_solvent->extract centrifuge Centrifuge & Collect Supernatant extract->centrifuge spe Solid-Phase Extraction (SPE) (Condition -> Load -> Wash -> Elute) centrifuge->spe evaporate Evaporate to Dryness spe->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis HPLC-UV or LC-MS/MS Analysis reconstitute->analysis

Caption: General workflow for the extraction and analysis of this compound from soil.

TroubleshootingTree cluster_extraction cluster_cleanup cluster_analysis start Low this compound Recovery cause1 Extraction Issue? start->cause1 Check Extraction cause2 Cleanup Issue? cause1->cause2 No sol1 Optimize Solvent pH (e.g., try acidic conditions) cause1->sol1 Yes cause3 Analysis Issue? cause2->cause3 No clean1 Optimize SPE Cartridge (e.g., HLB, SAX) cause2->clean1 Yes an1 Check for Ion Suppression (Use Matrix-Matched Standards) cause3->an1 Yes sol2 Add Chelating Agent (e.g., EDTA) sol1->sol2 sol3 Change Extraction Method (e.g., LSE to UAE/ASE) sol2->sol3 clean2 Optimize Wash/Elute Solvents clean1->clean2 an2 Verify Instrument Performance an1->an2

Caption: Troubleshooting decision tree for low this compound recovery.

References

Technical Support Center: Refinement of Avoparcin Quantification in Non-Sterile Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of avoparcin in non-sterile environmental samples such as soil, water, and sediment.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process.

Issue 1: Low or No Recovery of this compound

  • Question: We are experiencing low or no recovery of this compound from our soil/sediment samples. What are the potential causes and solutions?

  • Answer: Low recovery of this compound is a common issue stemming from its strong adsorption to soil and sediment particles, particularly those with high organic matter or clay content. Here are the primary factors and troubleshooting steps:

    • Inefficient Extraction: The extraction solvent may not be effective in desorbing this compound from the sample matrix.

      • Solution: Employ a robust extraction solvent. A mixture of acetonitrile and water (e.g., 1:1 v/v) with an acid modifier like 0.1% formic acid can be effective.[1] For complex matrices, consider using a stronger extraction solution like 5% trifluoroacetic acid (TFA).[2] Pressurized liquid extraction (PLE) or ultrasonic extraction can also enhance recovery.[1][3]

    • Suboptimal pH: The pH of the extraction solution can significantly influence the charge state of this compound and its interaction with the matrix.

      • Solution: Adjust the pH of the extraction buffer. An acidic pH (e.g., pH 3-4) is often used to improve the solubility and extraction of glycopeptide antibiotics.[4]

    • Analyte Degradation: this compound may degrade during sample processing, especially if exposed to harsh conditions for extended periods.

      • Solution: Minimize sample processing time and keep samples cool. Protect samples from light to prevent photodegradation.

    • Ineffective Clean-up: The Solid-Phase Extraction (SPE) step may not be capturing the analyte efficiently, or it may not be eluting properly.

      • Solution: Optimize the SPE protocol. Ensure the SPE cartridge is appropriate for this compound (e.g., polymeric reversed-phase like Oasis HLB, or a mixed-mode cation exchange).[5][6] Check the pH of the sample load and the composition of the washing and elution solvents. For instance, methanol is a common elution solvent.[7]

Issue 2: High Signal Suppression or Enhancement (Matrix Effects)

  • Question: Our LC-MS/MS results show significant ion suppression for this compound when analyzing environmental samples. How can we mitigate these matrix effects?

  • Answer: Matrix effects are a primary challenge in quantifying analytes in complex samples like soil and water, caused by co-eluting endogenous components that interfere with the ionization of the target analyte.[8][9]

    • Improve Sample Clean-up: The most direct way to reduce matrix effects is to remove interfering components.

      • Solution: Implement a more rigorous clean-up procedure. This could involve using a tandem SPE approach, for example, combining an ion-exchange cartridge with a reversed-phase cartridge.[2] Dispersive SPE (d-SPE) with sorbents like C18 or graphitized carbon black can also be effective for removing pigments and other interferences.

    • Optimize Chromatographic Separation: Enhancing the separation between this compound and matrix components can reduce co-elution.

      • Solution: Adjust the HPLC gradient to better resolve the this compound peak from the matrix background. Using a column with a different selectivity, such as a hydrophilic interaction liquid chromatography (HILIC) column, may also be beneficial.[3]

    • Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.

      • Solution: Perform a dilution series of the final extract. While this can reduce matrix effects, it may also lower the analyte concentration to below the limit of quantification (LOQ).

    • Matrix-Matched Calibration: This involves preparing calibration standards in an extract of a blank matrix that is similar to the samples being analyzed.

      • Solution: Prepare calibration curves using a blank soil or water extract that has undergone the same extraction and clean-up procedure as the samples. This helps to compensate for systematic errors caused by matrix effects.[2]

    • Use of an Internal Standard: An isotopically labeled internal standard is the most effective way to correct for matrix effects and variations in recovery.

      • Solution: If available, use a stable isotope-labeled this compound as an internal standard. If not, a structurally similar compound that is not present in the samples can be used, though it may not perfectly mimic the behavior of this compound.

Issue 3: Poor Peak Shape and Reproducibility in HPLC

  • Question: We are observing poor peak shape (e.g., tailing, splitting) and inconsistent retention times for this compound. What could be the cause?

  • Answer: Poor chromatography can result from a variety of factors related to the mobile phase, column, or the sample itself.

    • Mobile Phase Issues: The composition and pH of the mobile phase are critical for good peak shape for glycopeptides.

      • Solution: Ensure the mobile phase is properly prepared and degassed. Adding a small amount of acid, such as formic acid (e.g., 0.1%), to the mobile phase can improve peak shape by ensuring the analyte is in a consistent ionic state.[10]

    • Column Contamination or Degradation: Buildup of matrix components on the column can lead to poor performance.

      • Solution: Use a guard column to protect the analytical column. Regularly flush the column with a strong solvent to remove contaminants. If performance does not improve, the column may need to be replaced.

    • Secondary Interactions: this compound can have secondary interactions with the stationary phase, leading to peak tailing.

      • Solution: Consider a different column chemistry. End-capped C18 columns are often used.[11] A column with a different stationary phase may provide better peak symmetry.

    • Sample Solvent Mismatch: Injecting the sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion.

      • Solution: Ensure the final sample extract is dissolved in a solvent that is compatible with or weaker than the initial mobile phase conditions.[10]

Frequently Asked Questions (FAQs)

  • Q1: What is the typical Limit of Quantification (LOQ) for this compound in environmental samples?

    • A1: The LOQ for this compound is highly dependent on the analytical method, the instrument sensitivity, and the complexity of the sample matrix. For LC-MS/MS methods, instrumental limits of detection can be as low as 3 ng/mL.[2][11] In complex matrices like animal tissues, LOQs can range from 5 to 25 ppb (ng/g).[2] For soil and water, similar or slightly higher LOQs can be expected depending on the efficiency of the extraction and clean-up.

  • Q2: Which form of this compound should I quantify, α-avoparcin or β-avoparcin?

    • A2: this compound is a mixture of two main components, α-avoparcin and β-avoparcin, which differ by one chlorine atom.[12] For regulatory and residue monitoring purposes, it is often necessary to quantify both. Analytical methods, particularly LC-based methods, are typically designed to separate and quantify both components.[11]

  • Q3: Is a microbiological assay suitable for quantifying this compound in environmental samples?

    • A3: Microbiological assays have been used for this compound, but they often lack the specificity and sensitivity required for complex environmental samples.[13][14] These methods can be affected by the presence of other antimicrobial compounds and may not be able to distinguish between this compound and its metabolites.[13] For accurate and reliable quantification, chromatographic methods like LC-MS/MS are highly recommended.

  • Q4: What are the key parameters to monitor in an LC-MS/MS method for this compound?

    • A4: For robust quantification using LC-MS/MS, you should use Multiple Reaction Monitoring (MRM) mode. Key parameters include monitoring the precursor ion ([M+3H]³⁺) and several characteristic product ions for both α-avoparcin and β-avoparcin. For example, for the triply charged precursor ions, the transitions m/z 637 -> 86/113/130 for α-avoparcin and m/z 649 -> 86/113/130 for β-avoparcin have been reported.[2][11]

  • Q5: How should I store environmental samples intended for this compound analysis?

    • A5: To prevent degradation of this compound, samples should be stored frozen (e.g., at -20°C or lower) and protected from light. It is advisable to process the samples as soon as possible after collection.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on this compound analysis. Note that performance metrics can vary significantly based on the matrix and specific method used.

Table 1: Performance of LC-MS/MS Methods for this compound Quantification

MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)RSD (%)Reference
Animal Tissues & Milk3 ng/mL (instrumental)5-25 ng/g> 73.3< 12.0[2]
Swine KidneyNot ReportedNot Reported~108Not Reported[3]
Chicken Muscle0.2-0.5 µg/gNot Reported73.1 - 88.1Not Reported[7][11]

Table 2: this compound Precursor and Product Ions for MS/MS Analysis

CompoundPrecursor Ion ([M+3H]³⁺)Product Ions (m/z)Reference
α-Avoparcin63786, 113, 130[2]
β-Avoparcin64986, 113, 130[2]

Experimental Protocols

Protocol 1: Extraction and Clean-up of this compound from Soil/Sediment Samples

This protocol provides a general framework. Optimization may be required based on soil type.

  • Sample Preparation:

    • Air-dry the soil/sediment sample and sieve to remove large debris.

    • Weigh 5-10 g of the homogenized sample into a centrifuge tube.

  • Extraction:

    • Add 20 mL of extraction solvent (e.g., 5% Trifluoroacetic Acid (TFA) or Acetonitrile/Water (1:1, v/v) with 0.1% formic acid).

    • Vortex vigorously for 1 minute.

    • Place in an ultrasonic bath for 15-30 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.

  • Solid-Phase Extraction (SPE) Clean-up:

    • Cartridge: Use a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 500 mg).

    • Conditioning: Condition the cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.

    • Loading: Dilute the combined supernatant with water (to reduce acetonitrile content if used) and adjust the pH to ~3-4. Load the sample onto the cartridge at a slow flow rate (1-2 mL/min).

    • Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.

    • Elution: Elute the this compound with 5-10 mL of methanol.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute this compound, followed by a re-equilibration step.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization Positive (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor/Product Ions: As listed in Table 2.

    • Instrument Parameters: Optimize collision energy, cone voltage, and other source parameters for maximum sensitivity for this compound.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Clean-up cluster_analysis Analysis Sample Environmental Sample (Soil, Water, Sediment) Homogenize Homogenization & Weighing Sample->Homogenize AddSolvent Add Extraction Solvent Homogenize->AddSolvent Ultrasonicate Ultrasonication AddSolvent->Ultrasonicate Centrifuge Centrifugation Ultrasonicate->Centrifuge CollectSupernatant Collect Supernatant Centrifuge->CollectSupernatant SPE Solid-Phase Extraction (SPE) CollectSupernatant->SPE Evaporate Evaporation SPE->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Processing & Quantification LCMS->Data

Caption: General experimental workflow for this compound quantification.

Troubleshooting_Low_Recovery Start Low this compound Recovery Detected CheckExtraction Review Extraction Protocol Start->CheckExtraction CheckSPE Review SPE Protocol Start->CheckSPE CheckDegradation Assess Analyte Stability Start->CheckDegradation Solvent Is solvent strong enough? (e.g., use acid) CheckExtraction->Solvent SPE_Type Is SPE sorbent correct? CheckSPE->SPE_Type Storage Proper sample storage? CheckDegradation->Storage ModifySolvent Increase solvent strength or change modifier Solvent->ModifySolvent No pH_Opt Is pH optimal? Solvent->pH_Opt Yes Resolved Problem Resolved ModifySolvent->Resolved AdjustpH Adjust pH of extraction buffer pH_Opt->AdjustpH No pH_Opt->Resolved Yes AdjustpH->Resolved ChangeSPE Test alternative SPE cartridges SPE_Type->ChangeSPE No Elution Is elution solvent effective? SPE_Type->Elution Yes ChangeSPE->Resolved ModifyElution Change elution solvent or volume Elution->ModifyElution No Elution->Resolved Yes ModifyElution->Resolved ImproveStorage Store samples at <= -20°C, protected from light Storage->ImproveStorage No Storage->Resolved Yes ImproveStorage->Resolved Matrix_Effects_Decision_Tree Start High Matrix Effects (Ion Suppression/Enhancement) Q1 Is an isotopically labeled internal standard (IS) available? Yes No Start->Q1 UseIS Use Labeled IS for Correction Q1:yes->UseIS Q2 Can the sample be diluted without falling below LOQ? Yes No Q1:no->Q2 Dilute Dilute Sample Extract Q2:yes->Dilute Q3 Is a blank matrix available? Yes No Q2:no->Q3 MatrixMatch Use Matrix-Matched Calibration Q3:yes->MatrixMatch ImproveCleanup Improve Sample Clean-up (e.g., tandem SPE) Q3:no->ImproveCleanup

References

Technical Support Center: Avoparcin Analysis in Challenging Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for method development and analysis of avoparcin. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of this compound in complex matrices such as animal tissues, milk, and feed.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges when analyzing this compound in complex matrices?

A1: The primary challenges include:

  • Matrix Effects: Complex matrices like animal feed and tissues can cause ion suppression or enhancement in LC-MS/MS analysis, leading to inaccurate quantification.[1][2]

  • Low Recovery: this compound can bind to components in the matrix, particularly glycoproteins (lectins) in animal feed, resulting in poor extraction efficiency.[3][4]

  • Presence of Two Epimers: this compound exists as two major components, α-avoparcin and β-avoparcin, which may require chromatographic separation for individual quantification.[5]

  • Analyte Stability: this compound may be susceptible to hydrolysis under certain pH and temperature conditions, affecting the accuracy of the results.[6]

Q2: Which analytical technique is most suitable for this compound analysis?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective determination of this compound in challenging matrices.[5][7] It allows for the detection of trace amounts of the antibiotic and can distinguish it from other co-extracted compounds. High-performance liquid chromatography (HPLC) with ultraviolet (UV) or amperometric detection can also be used, but it may lack the sensitivity and selectivity of LC-MS/MS.[8]

Q3: How can I improve the recovery of this compound from animal feed?

A3: Poor recovery from animal feed is often due to the binding of this compound to lectins.[3] Pre-soaking the feed sample with a sugar solution, such as sucrose or methyl-α-D-mannopyranoside, before extraction can significantly improve recovery by competing for the lectin binding sites.[3]

Q4: What are the recommended extraction methods for different matrices?

A4: The choice of extraction method depends on the matrix:

  • Animal Tissues (e.g., chicken muscle, beef, liver): Homogenization with an acidic methanol-sulfuric acid mixture or extraction with 5% trifluoroacetic acid (TFA) are effective methods.[5][7][8] Pressurized hot water extraction has also been shown to provide complete recovery from swine kidney.

  • Milk: Extraction with 5% TFA followed by solid-phase extraction (SPE) is a common approach.[7]

  • Animal Feed: Pre-treatment with a sugar solution followed by extraction with an appropriate solvent system is recommended to improve recovery.[3]

Q5: How can I minimize matrix effects in my LC-MS/MS analysis?

A5: Minimizing matrix effects is crucial for accurate quantification. Strategies include:

  • Thorough Sample Cleanup: Employing solid-phase extraction (SPE) is highly effective. A tandem SPE approach, using both an ion-exchange (SAX) and a C18 cartridge, can significantly clean up the sample extract.[7]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples can compensate for matrix effects.[2]

  • Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, but this may compromise the limit of detection.

  • Stable Isotope-Labeled Internal Standard: Using a stable isotope-labeled internal standard is the gold standard for correcting for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[1]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low/No Analyte Signal 1. Inefficient extraction. 2. Analyte degradation. 3. Instrument sensitivity issues. 4. Significant ion suppression.1. Optimize extraction solvent and procedure; for feed, consider pre-treatment with sugar solutions.[3] 2. Ensure proper sample storage and avoid harsh pH or temperature conditions during sample preparation. 3. Check instrument tuning and calibration. 4. Improve sample cleanup, use matrix-matched calibration, or an internal standard.[1][2]
Poor Peak Shape (Tailing, Fronting, Splitting) 1. Column contamination or degradation. 2. Incompatible sample solvent with the mobile phase. 3. Co-eluting interfering compounds. 4. Issues with the HPLC system (e.g., leaks, blockages).1. Wash the column with a strong solvent or replace it. 2. Ensure the final sample extract is dissolved in a solvent similar in composition and strength to the initial mobile phase. 3. Enhance the sample cleanup procedure to remove more interferences. 4. Perform routine maintenance on the HPLC system.
High Variability in Results (Poor Precision) 1. Inconsistent sample preparation. 2. Fluctuations in instrument performance. 3. Non-homogeneity of the sample.1. Ensure precise and consistent execution of all sample preparation steps. 2. Run system suitability tests to monitor instrument performance. 3. Thoroughly homogenize the sample matrix before taking a subsample for analysis.
Inability to Separate α- and β-avoparcin 1. Suboptimal chromatographic conditions. 2. Inappropriate column chemistry.1. Optimize the mobile phase composition and gradient. The use of an ion-pairing agent like sodium heptane sulfonic acid in an acidic mobile phase can aid separation.[8] 2. A C18 column with good resolving power is typically used.[5][8]

Quantitative Data Summary

Table 1: Performance of a Validated LC-ESI-MS/MS Method for this compound in Animal Tissues and Milk [7]

MatrixLimit of Detection (LOD)Recovery (%)Relative Standard Deviation (RSD, %)
Milk5 ppb> 73.3< 12.0
Beef10 ppb> 73.3< 12.0
Chicken Muscle25 ppb> 73.3< 12.0
Chicken Liver25 ppb> 73.3< 12.0

Table 2: Recovery of this compound from Chicken Muscle using HPLC with UV and Amperometric Detection [8]

Spiking Level (µg/g)Recovery (%)
273.1 - 88.1
1073.1 - 88.1

Experimental Protocols

Method 1: LC-ESI-MS/MS Analysis of this compound in Animal Tissues and Milk [7]

  • Extraction:

    • Homogenize the tissue sample or mix the milk sample.

    • Extract the sample with 5% trifluoroacetic acid (TFA).

    • Centrifuge to separate the supernatant.

  • Cleanup (Tandem SPE):

    • Condition an ion-exchange (SAX) SPE cartridge.

    • Load the supernatant onto the SAX cartridge.

    • Wash the cartridge.

    • Elute the analyte.

    • Condition an InertSep C18-A cartridge.

    • Load the eluate from the SAX cartridge onto the C18 cartridge.

    • Wash the cartridge.

    • Elute this compound with an appropriate solvent.

    • Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • MS/MS Transitions:

      • α-avoparcin: m/z 637 -> 86/113/130

      • β-avoparcin: m/z 649 -> 86/113/130

Method 2: HPLC-UV/Amperometric Analysis of this compound in Chicken Muscle [8]

  • Extraction:

    • Homogenize the chicken muscle sample with a mixture of methanol and 0.2 mol/L sulfuric acid (6:4).

    • Adjust the pH to 4 with 1 mol/L sodium hydroxide.

    • Centrifuge and collect the supernatant.

  • Cleanup (SPE):

    • Evaporate the supernatant to dryness and redissolve the residue in water.

    • Adjust the pH of the aqueous solution to 4.

    • Purify the extract using a Sep-Pak tC18 plus ENV cartridge.

    • Wash the cartridge with water.

    • Elute this compound with 50% methanol.

    • Evaporate the eluate to dryness and reconstitute in water for HPLC analysis.

  • HPLC Conditions:

    • Column: Cosmosil 5C18-AR (4.6 mm x 25 cm).

    • Mobile Phase: A gradient of 2.5% acetic acid, 0.01 mol/L sodium heptane sulfonic acid-acetonitrile (88.5:11.5) (pH 4.0) and 2.5% acetic acid-acetonitrile (10:90).

    • Detection: UV at 280 nm and amperometric detection with a glassy-carbon electrode at +900 mV.

Visualizations

Experimental_Workflow_Tissues_Milk cluster_SamplePrep Sample Preparation cluster_Cleanup Cleanup (Tandem SPE) cluster_Analysis Analysis Sample Tissue or Milk Sample Extraction Extraction with 5% TFA Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SAX_SPE Ion-Exchange (SAX) SPE Supernatant->SAX_SPE C18_SPE C18 SPE SAX_SPE->C18_SPE Evap_Recon Evaporation & Reconstitution C18_SPE->Evap_Recon LCMS LC-MS/MS Analysis Evap_Recon->LCMS Data Data Acquisition & Processing LCMS->Data

Caption: Workflow for this compound analysis in tissues and milk.

Troubleshooting_Logic Start Problem Encountered (e.g., Low Recovery) CheckExtraction Review Extraction Protocol Start->CheckExtraction CheckCleanup Evaluate Cleanup Efficiency CheckExtraction->CheckCleanup Extraction OK? OptimizeExtraction Optimize Extraction (e.g., pre-treatment for feed) CheckExtraction->OptimizeExtraction No CheckInstrument Verify Instrument Performance CheckCleanup->CheckInstrument Cleanup OK? ImproveCleanup Enhance Cleanup (e.g., tandem SPE) CheckCleanup->ImproveCleanup No CalibrateInstrument Tune & Calibrate Instrument CheckInstrument->CalibrateInstrument No UseInternalStd Implement Matrix-Matched Cal. or Internal Standard CheckInstrument->UseInternalStd Instrument OK? OptimizeExtraction->CheckExtraction ImproveCleanup->CheckCleanup CalibrateInstrument->CheckInstrument Resolved Problem Resolved UseInternalStd->Resolved

Caption: A logical approach to troubleshooting this compound analysis.

References

improving the selectivity of microbiological assays for avoparcin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the selectivity of microbiological assays for avoparcin.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the principle of the microbiological assay for this compound?

A1: The microbiological assay for this compound is a quantitative method that relies on the inhibitory effect of the antibiotic on a susceptible microorganism. The most common method is the cylinder-plate assay, which involves measuring the diffusion of this compound from a cylinder through an agar medium inoculated with a specific test organism, typically Bacillus subtilis. The antibiotic's activity is determined by the size of the zone of growth inhibition around the cylinder.[1]

Q2: My this compound assay is showing inconsistent or invalid results. What are the common causes?

A2: Problems with microbiological assays for this compound have been reported, particularly when applied to new matrices.[2] Inconsistent results can stem from several factors:

  • Interference from other substances: Other feed additives, such as ionophore antibiotics or tetracyclines, can interfere with the assay, leading to positively biased results or loss of validity.[2]

  • Matrix effects: The composition of the sample matrix, such as different types of animal feed, can significantly impact the recovery of this compound. For instance, recovery from maize can be nearly four times greater than from soya.[3]

  • Procedural variability: Inconsistencies in preparing the standard and sample solutions, inoculum concentration, agar depth, and incubation conditions can all lead to variable results.[4][5]

Q3: How can I mitigate interference from other antibiotics in my samples?

A3: To improve the selectivity of the assay in the presence of other antibiotics, consider the following strategies:

  • Pre-extraction: For interference from ionophore antibiotics, a pre-extraction of the sample with dichloromethane has been shown to be effective.[2]

  • Use of resistant test organisms: If the presence of chlortetracycline or oxytetracycline is suspected, using a tetracycline-resistant strain of the test organism is recommended to eliminate their interference.[2]

Q4: I am experiencing low recovery of this compound from animal feed samples. How can I improve this?

A4: Low analytical recoveries of this compound are a known issue, especially in dairy and beef finishing feeds.[3] The recovery is highly dependent on the raw materials in the feed.[3] To address this:

  • Optimize extraction procedures: The standard extraction method involves a mixture of acetone, water, and hydrochloric acid.[3] Ensure this extraction is thorough. For complex matrices, further optimization of the extraction protocol may be necessary.

  • Matrix-matched standards: Whenever possible, prepare your calibration standards in a blank matrix that is as similar as possible to your sample matrix. This helps to compensate for matrix effects that may suppress or enhance the diffusion of this compound in the agar.

Q5: What is the relationship between this compound and vancomycin, and why is it a concern for assay selectivity?

A5: this compound and vancomycin are both glycopeptide antibiotics with very similar chemical structures.[6][7] This structural similarity is the basis for cross-reactivity. The use of this compound as a growth promoter in animals has been shown to be associated with the emergence of vancomycin-resistant Enterococcus (VRE) species.[8][9][10] This is a major selectivity concern because the assay may not differentiate between this compound and vancomycin, and the presence of one can influence the results for the other. Furthermore, the development of resistance mechanisms, often encoded by van genes, can confer resistance to both antibiotics.[6]

Quantitative Data Summary

Table 1: Recovery and Detection Limits of this compound

MethodMatrixAnalyte(s)Recovery RateLimit of Detection (LOD)
Microbiological AssayChick MashThis compound92.8% (SD: 17.6%)2 mg/kg
Microbiological AssayPig MealThis compound104.2% (SD: 14.0%)2 mg/kg
Microbiological AssayPre-mixThis compound101.8% (SD: 14.6%)Not Specified
HPLC with UV DetectionChicken Muscleα- and β-avoparcin73.1 - 88.1%0.5 µg/g
HPLC with Amperometric DetectionChicken Muscleα- and β-avoparcin73.1 - 88.1%0.2 µg/g
LC-ESI-MS/MSAnimal Tissues & Milkα- and β-avoparcin> 73.3%3 ng/mL (instrumental)

Data synthesized from multiple sources.[11][12]

Experimental Protocols

Protocol 1: Cylinder-Plate Microbiological Assay for this compound

This protocol is based on the widely used agar diffusion method.

1. Materials and Media:

  • Test Organism: Bacillus subtilis (e.g., ATCC 6633)

  • Culture Media: Antibiotic Medium No. 1 (or equivalent) for maintaining stock cultures and for the assay plates.[13]

  • Phosphate Buffer: Prepare as required for diluting standards and samples.[4]

  • This compound Standard: A reference standard of known potency.

  • Assay Plates: Sterile 100 mm Petri dishes.

  • Assay Cylinders: Stainless steel or porcelain cylinders (8 mm outer diameter, 6 mm inner diameter, 10 mm length).[1][4]

2. Preparation of Inoculum:

  • Grow the Bacillus subtilis on an agar slant for 24 hours.

  • Wash the growth from the slant with sterile saline or purified water.

  • Dilute this suspension to a concentration that gives clear, well-defined zones of inhibition. This may require some optimization.

3. Preparation of Assay Plates:

  • Prepare the antibiotic assay agar according to the manufacturer's instructions and sterilize.

  • Cool the agar to 45-50°C.

  • Add the prepared Bacillus subtilis inoculum to the molten agar and mix thoroughly.

  • Pour the inoculated agar into the sterile Petri dishes to a uniform depth (e.g., 4 mm) and allow to solidify on a level surface.[5]

4. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution: Accurately weigh a quantity of the this compound reference standard and dissolve in the appropriate solvent to create a stock solution of known concentration.

  • Standard Working Solutions: On the day of the assay, prepare a series of at least five dilutions from the stock solution using phosphate buffer. A common dilution ratio is 1:1.25.[1][4]

  • Sample Solution: Extract this compound from the test material (e.g., animal feed) using a mixture of acetone, water, and hydrochloric acid.[3] Clarify the extract and dilute it with phosphate buffer to an expected concentration that falls within the range of the standard curve.

5. Assay Procedure:

  • Place the assay cylinders on the surface of the inoculated agar plates.

  • Carefully fill each cylinder with the standard or sample solutions. It is common practice to alternate standard and unknown solutions on the plate.[4]

  • Incubate the plates at 30-35°C for 24 to 48 hours.[4]

  • After incubation, measure the diameter of the zones of inhibition to the nearest 0.1 mm.

6. Interpretation of Results:

  • Plot the zone diameters of the standard solutions against the logarithm of their concentrations.

  • Determine the concentration of this compound in the sample solution by interpolating its zone diameter on the standard curve.

  • Calculate the final concentration in the original sample by accounting for all dilution factors.

Protocol 2: Sample Pre-Extraction to Reduce Interference

This protocol is recommended for samples suspected of containing interfering ionophore antibiotics.

1. Materials:

  • Dichloromethane (DCM)

  • Sample material (e.g., animal feed)

  • Centrifuge and appropriate tubes

  • Rotary evaporator or nitrogen stream evaporator

2. Procedure:

  • Weigh a representative portion of the sample into a centrifuge tube.

  • Add a sufficient volume of dichloromethane to the sample (e.g., 10 mL of DCM for every 1 gram of sample).

  • Vortex or shake the mixture vigorously for 15-20 minutes to extract the interfering substances.

  • Centrifuge the mixture to pellet the solid material.

  • Carefully decant and discard the dichloromethane supernatant.

  • Air-dry the pellet to remove any residual DCM.

  • The resulting solid material can now be subjected to the standard this compound extraction and assay protocol as described in Protocol 1.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Microbiological Assay cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase prep_media Prepare & Sterilize Assay Medium inoculate_agar Inoculate Molten Agar (45-50°C) prep_media->inoculate_agar prep_inoculum Prepare Bacillus subtilis Inoculum prep_inoculum->inoculate_agar prep_solutions Prepare Standard & Sample Solutions fill_cylinders Fill Cylinders with Standards & Samples prep_solutions->fill_cylinders pour_plates Pour Inoculated Agar into Petri Dishes inoculate_agar->pour_plates place_cylinders Place Cylinders on Solidified Agar pour_plates->place_cylinders place_cylinders->fill_cylinders incubate Incubate Plates (30-35°C, 24-48h) fill_cylinders->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones calculate Calculate Potency (Standard Curve) measure_zones->calculate

Caption: Workflow for the cylinder-plate microbiological assay of this compound.

Troubleshooting_Tree Troubleshooting this compound Microbiological Assays start Assay Problem (e.g., No Zones, Irregular Zones, High Variability) q1 Are there any zones of inhibition for the standard? start->q1 a1_no Check Standard: - Potency - Dilution error - Degradation q1->a1_no No q2 Are zones inconsistent or misshapen? q1->q2 Yes a1_yes Check Inoculum: - Viability - Concentration - Age of culture a2_yes Check Technique: - Uneven agar depth - Non-level incubation surface - Inconsistent cylinder filling q2->a2_yes Yes q3 Are results unexpectedly high (false positives)? q2->q3 No a3_yes Suspect Interference: - Other antibiotics present? - Perform sample pre-extraction - Use resistant test organism q3->a3_yes Yes q4 Are results unexpectedly low (poor recovery)? q3->q4 No a4_yes Suspect Matrix Effects: - Complex feed matrix? - Optimize sample extraction - Use matrix-matched standards q4->a4_yes Yes

Caption: A decision tree for troubleshooting common issues in this compound assays.

Cross_Reactivity_Pathway This compound Use and Vancomycin Cross-Resistance This compound This compound Use (Animal Growth Promoter) structure Similar Glycopeptide Structure This compound->structure selection Selective Pressure This compound->selection vancomycin Vancomycin (Human Medicine) vancomycin->structure cross_resistance Cross-Resistance (vanA gene expression) structure->cross_resistance enterococci Enterococcus species in Animal Gut Flora vre Development of Vancomycin-Resistant Enterococci (VRE) enterococci->vre leads to selection->enterococci vre->cross_resistance mediated by assay_issue Assay Selectivity Issue: Inability to differentiate This compound and Vancomycin cross_resistance->assay_issue causes

Caption: Relationship between this compound, vancomycin, and cross-resistance.

References

addressing variability in avoparcin extraction from different feed types

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the variability associated with avoparcin extraction from different animal feed types.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound recovery rates inconsistent across different feed batches of the same type?

A1: Inconsistent recovery rates can stem from the inherent variability of raw materials used in feed production.[1] Different batches may contain varying levels of interfering substances like fats, proteins, and certain carbohydrates, which can affect extraction efficiency. Additionally, the age of the feed can play a role, as this compound recovery has been shown to change over time.[1]

Q2: I'm experiencing significantly lower this compound recovery from dairy and beef cattle feeds compared to poultry feed. Why is this?

A2: Low analytical recoveries of this compound are a known issue, particularly in dairy and beef finishing feeds.[1][2] This is often attributed to the presence of specific raw materials in these feeds.[1] It's postulated that certain glycoproteins, known as lectins, which are naturally present in some feedstuffs, may bind to this compound, hindering its extraction.[2]

Q3: Can the concentration of this compound in the feed affect the percentage recovery?

A3: Yes, the concentration of this compound can influence the analytical recovery. Generally, as the amount of this compound added to feed increases, the analytical recovery also increases. However, it has been observed that the percentage recovery may decrease at higher inclusion rates.[1]

Q4: Are there alternatives to traditional solvent extraction for this compound?

A4: Yes, various methods are employed for this compound extraction. While microbiological assays have been historically used, modern analytical techniques often rely on liquid chromatography coupled with mass spectrometry (LC-MS/MS) for higher sensitivity and specificity.[3][4][5] Sample preparation for these methods often involves solid-phase extraction (SPE) to clean up and concentrate the sample.[5][6]

Troubleshooting Guide

This guide addresses specific issues you may encounter during this compound extraction and analysis.

Problem Potential Cause(s) Recommended Solution(s)
Low or No this compound Recovery Strong Matrix Binding: this compound may be binding to components in the feed matrix, such as lectins.[2]- Pre-treatment with Sugar Solutions: Pre-soaking the feed sample with a sugar solution (e.g., sucrose or methyl-α-D-mannopyranoside) before extraction can improve recovery, particularly in bovine feeds.[2] - Enzymatic Digestion: Consider using enzymes to break down complex matrix components.
Inefficient Extraction Solvent: The chosen solvent may not be effectively solubilizing the this compound from the feed matrix.- Optimize Solvent System: Experiment with different solvent polarities and pH adjustments. Hot water modified with ethanol has shown good recovery from tissue samples.[6] - Accelerated Solvent Extraction (ASE): This technique uses elevated temperatures and pressures to improve extraction efficiency.[6]
High Variability in Replicate Samples Inhomogeneous Sample: The this compound may not be evenly distributed throughout the feed sample.- Thorough Homogenization: Ensure the feed sample is finely ground and thoroughly mixed before taking analytical subsamples.
Inconsistent Extraction Procedure: Minor variations in extraction time, temperature, or solvent volumes can lead to variability.- Standardize Protocol: Adhere strictly to a validated standard operating procedure (SOP). Use calibrated equipment and ensure consistent timing for each step.
Interfering Peaks in Chromatogram Co-eluting Matrix Components: Other compounds from the feed matrix may be co-eluting with this compound, affecting quantification.- Improve Sample Cleanup: Utilize a more selective solid-phase extraction (SPE) method. Tandem SPE (e.g., using both ion-exchange and reversed-phase cartridges) can be effective.[5][6] - Optimize Chromatographic Conditions: Adjust the mobile phase gradient, column type, or temperature to improve separation.
Contamination: Contamination from glassware, solvents, or the instrument can introduce interfering peaks.- Thorough Cleaning: Ensure all glassware is meticulously cleaned. - Use High-Purity Solvents: Use HPLC or MS-grade solvents. - Run Blanks: Regularly analyze solvent and matrix blanks to check for contamination.

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Problem: Inaccurate this compound Quantification low_recovery Low or No Recovery? start->low_recovery high_variability High Variability in Replicates? low_recovery->high_variability No check_binding Suspect Matrix Binding low_recovery->check_binding Yes interference Interfering Peaks in Chromatogram? high_variability->interference No check_homogeneity Assess Sample Homogeneity high_variability->check_homogeneity Yes check_cleanup Improve Sample Cleanup interference->check_cleanup Yes end Problem Resolved interference->end No check_extraction Review Extraction Protocol check_binding->check_extraction solution_sugar Action: Pre-treat with sugar solution or use enzymatic digestion. check_binding->solution_sugar solution_solvent Action: Optimize solvent system or use ASE. check_extraction->solution_solvent check_consistency Verify Procedural Consistency check_homogeneity->check_consistency solution_grind Action: Finely grind and thoroughly mix sample. check_homogeneity->solution_grind solution_sop Action: Strictly follow a validated SOP. check_consistency->solution_sop check_hplc Optimize HPLC/MS Method check_cleanup->check_hplc solution_spe Action: Use tandem or more selective SPE. check_cleanup->solution_spe solution_hplc Action: Adjust gradient, column, or MS parameters. check_hplc->solution_hplc solution_sugar->end solution_solvent->end solution_grind->end solution_sop->end solution_spe->end solution_hplc->end

Caption: A flowchart for troubleshooting common issues in this compound analysis.

Quantitative Data Summary

The recovery of this compound is highly dependent on the feed matrix and the extraction method used. Below is a summary of recovery data from various studies.

Table 1: Effect of Feed Constituents on this compound Recovery

Feed ConstituentRelative Recovery
MaizeHighest
SoyaLowest (approx. 4x lower than maize)
Data from a study where different raw materials were mixed with an this compound supplement. Absolute recovery values were not provided, but a significant difference was observed.[1]

Table 2: Improved this compound Recovery with Sugar Pre-treatment in Bovine Finishing Feed

Pre-treatment SolutionMean Relative Recovery Increase (± SEM)
Water (Control)1.000
Methyl-α-D-mannopyranoside1.18 ± 0.016
Sucrose1.20 ± 0.036
This data shows a significant increase in this compound recovery when samples were pre-soaked with sugar solutions.[2]

Table 3: this compound Recovery from Spiked Animal Tissues and Milk using Tandem-SPE and LC-MS/MS

Sample MatrixRecovery PercentageRelative Standard Deviation (RSD)
Milk> 73.3%< 12.0%
Beef> 73.3%< 12.0%
Chicken Muscle> 73.3%< 12.0%
Chicken Liver> 73.3%< 12.0%
This method demonstrates good recovery and precision across different animal-derived matrices.[5]

Experimental Protocols

Protocol: Solid-Phase Extraction (SPE) for this compound from Animal Feed

This protocol is a general guideline and should be optimized for your specific feed matrix and analytical instrumentation.

1. Sample Preparation: a. Obtain a representative sample of the animal feed. b. Grind the sample to a fine, uniform powder (e.g., using a 1 mm screen). c. Accurately weigh 5-10 g of the homogenized sample into a centrifuge tube.

2. Extraction: a. Add 20 mL of extraction solvent (e.g., a mixture of acetonitrile and water with a pH modifier like formic or trifluoroacetic acid). b. Vortex or shake vigorously for 20-30 minutes. c. Centrifuge at 4000 rpm for 10 minutes. d. Decant and collect the supernatant. e. Repeat the extraction (steps 2a-2d) on the pellet and combine the supernatants.

3. Solid-Phase Extraction (SPE) Cleanup: a. Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode or polymeric reversed-phase cartridge) by passing 5 mL of methanol followed by 5 mL of deionized water. b. Loading: Load the combined supernatant from step 2e onto the conditioned SPE cartridge at a slow, steady flow rate (1-2 mL/min). c. Washing: Wash the cartridge with 5 mL of a weak solvent (e.g., 5% methanol in water) to remove interfering substances. d. Elution: Elute the this compound from the cartridge with 5 mL of an appropriate elution solvent (e.g., methanol with a small percentage of acid or base, depending on the SPE sorbent).

4. Final Preparation and Analysis: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. b. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for your LC-MS/MS analysis. c. Vortex briefly and filter through a 0.22 µm syringe filter into an autosampler vial. d. Analyze by LC-MS/MS.

This compound Extraction and Analysis Workflow

ExtractionWorkflow cluster_prep Sample Preparation cluster_extract Extraction cluster_cleanup SPE Cleanup cluster_analysis Analysis sample Representative Feed Sample grind Grind to Fine Powder sample->grind weigh Weigh Homogenized Sample grind->weigh add_solvent Add Extraction Solvent weigh->add_solvent vortex Vortex / Shake add_solvent->vortex centrifuge Centrifuge vortex->centrifuge collect Collect Supernatant centrifuge->collect condition Condition SPE Cartridge load Load Sample Extract condition->load wash Wash Cartridge load->wash elute Elute this compound wash->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute filter Filter reconstitute->filter inject Inject into LC-MS/MS filter->inject

Caption: A step-by-step workflow for this compound extraction and analysis.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Avoparcin Quantification in Poultry Feed

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical methods for the quantification of avoparcin in poultry feed: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and the Microbiological Assay. This compound is a glycopeptide antibiotic previously used as a growth promoter in animal feed. Its monitoring is crucial for regulatory compliance and food safety. This document outlines the experimental protocols, performance characteristics, and workflows of each method to aid researchers in selecting the most appropriate technique for their needs.

Methodology Overview

The choice of analytical method for this compound quantification depends on the specific requirements of the analysis, such as the need for high sensitivity, specificity, or throughput.

  • High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Amperometric Detection (AD) is a widely used technique that separates this compound from other components in the feed matrix before quantification. It offers good selectivity and quantitative performance.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method that couples the separation power of liquid chromatography with the mass analysis capabilities of a tandem mass spectrometer. This technique is often considered the gold standard for confirmatory analysis due to its ability to provide structural information.

  • Microbiological Assay is a traditional method that relies on the antibiotic activity of this compound to inhibit the growth of a susceptible microorganism, typically Bacillus subtilis. The extent of growth inhibition is proportional to the concentration of this compound in the sample.

Data Presentation: A Comparative Analysis

The performance of each method is summarized in the tables below. It is important to note that while data for the microbiological assay in poultry feed is available, detailed performance data for HPLC and LC-MS/MS specifically in poultry feed is limited in the reviewed literature. Therefore, data from animal tissues (e.g., chicken muscle) is included to provide an indication of the expected performance of these chromatographic methods.

Table 1: Comparison of Performance Characteristics for this compound Quantification Methods

ParameterHPLC with UV/AD (in Chicken Muscle)LC-ESI-MS/MS (in Animal Tissues/Milk)Microbiological Assay (in Chick Mash/Pig Meal)
Linearity (r) Not explicitly stated, but method is quantitative>0.996 (α-avoparcin), >0.998 (β-avoparcin)[1][2]Not applicable (based on standard curve)
Accuracy (Recovery) 73.1 - 88.1%[3]>73.3%[1][2]92.8 - 104.2%[4]
Precision (RSD) Not explicitly stated<12.0%[1][2]Standard Deviations: 14.0 - 17.6% (absolute)[4]
Limit of Detection (LOD) 0.5 µg/g (UV), 0.2 µg/g (AD)[3]3 ng/mL (instrumental)[1][2]2 mg/kg[4]
Limit of Quantification (LOQ) Not explicitly statedNot explicitly statedNot explicitly stated

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC) with UV/Amperometric Detection

This protocol is based on a validated method for the determination of this compound in chicken muscle and serves as a strong starting point for adaptation to poultry feed matrices.[3]

1.1. Sample Preparation and Extraction:

  • Homogenize the poultry feed sample.

  • Extract a representative portion of the homogenized sample with a solution of methanol and 0.2 M sulfuric acid (6:4 v/v).

  • Adjust the pH of the extract to 4 with 1 M sodium hydroxide.

  • Centrifuge the mixture and collect the supernatant.

  • Evaporate the supernatant to dryness under reduced pressure.

  • Redissolve the residue in water.

1.2. Solid-Phase Extraction (SPE) Cleanup:

  • Condition a Sep-Pak tC18 plus ENV cartridge.

  • Load the aqueous extract onto the cartridge.

  • Wash the cartridge with water to remove interfering substances.

  • Elute the retained this compound with 50% methanol.

  • Evaporate the eluate to dryness.

  • Reconstitute the residue in a suitable solvent for HPLC analysis.

1.3. HPLC-UV/AD Analysis:

  • Column: Cosmosil 5C18-AR (4.6 mm x 25 cm)[3]

  • Mobile Phase: A gradient formed from:

    • A: 2.5% acetic acid, 0.01 mol/L sodium heptane sulfonic acid-acetonitrile (88.5:11.5), pH 4.0[3]

    • B: 2.5% acetic acid-acetonitrile (10:90)[3]

  • Detection:

    • UV detection at a specified wavelength.

    • Amperometric detection with a glassy-carbon electrode at +900 mV.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is based on a highly sensitive and selective method developed for the analysis of this compound in animal tissues and milk.[1][2]

2.1. Sample Preparation and Extraction:

  • Homogenize the poultry feed sample.

  • Extract the sample with 5% trifluoroacetic acid (TFA).

2.2. Tandem Solid-Phase Extraction (SPE) Cleanup:

  • Perform a two-stage SPE cleanup using an ion-exchange (SAX) cartridge followed by an InertSep C18-A cartridge.[1][2]

  • This tandem approach is crucial for minimizing matrix effects and achieving low detection limits.

2.3. LC-MS/MS Analysis:

  • Chromatography: Utilize a suitable liquid chromatography system for the separation of this compound isomers.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of the transitions for α-avoparcin (m/z 637 → 86/113/130) and β-avoparcin (m/z 649 → 86/113/130).[1][2]

Microbiological Assay

This protocol is based on a well-established method for the determination of this compound in animal feeds and pre-mixes.[4]

3.1. Sample Preparation and Extraction:

  • Extract the poultry feed sample with a mixture of acetone, water, and hydrochloric acid.[4]

  • Clarify the extract to remove solid particles.

3.2. Assay Procedure:

  • Prepare an agar medium inoculated with a susceptible strain of Bacillus subtilis.[4]

  • Apply the clarified sample extract and a series of this compound standards to wells or cylinders on the agar plate.

  • Incubate the plates under appropriate conditions to allow for bacterial growth and diffusion of the antibiotic.

  • Measure the diameter of the zones of growth inhibition around the sample and standard wells.

  • Construct a standard curve by plotting the zone diameter against the logarithm of the this compound concentration for the standards.

  • Determine the concentration of this compound in the sample by interpolating its zone diameter on the standard curve.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_cleanup SPE Cleanup cluster_analysis Analysis Homogenization Poultry Feed Homogenization Extraction Methanol/Sulfuric Acid Extraction Homogenization->Extraction pH_Adjustment pH Adjustment to 4 Extraction->pH_Adjustment Centrifugation Centrifugation pH_Adjustment->Centrifugation Evaporation1 Supernatant Evaporation Centrifugation->Evaporation1 Redissolution Redissolution in Water Evaporation1->Redissolution SPE_Loading Sep-Pak tC18 Loading Redissolution->SPE_Loading Washing Washing Step SPE_Loading->Washing Elution Elution with 50% Methanol Washing->Elution Evaporation2 Eluate Evaporation Elution->Evaporation2 Reconstitution Reconstitution Evaporation2->Reconstitution HPLC_Analysis HPLC-UV/AD Analysis Reconstitution->HPLC_Analysis

Caption: Experimental workflow for HPLC-UV/AD analysis of this compound.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_cleanup Tandem SPE Cleanup cluster_analysis Analysis Homogenization Poultry Feed Homogenization Extraction 5% TFA Extraction Homogenization->Extraction SPE1 Ion-Exchange (SAX) Cartridge Extraction->SPE1 SPE2 InertSep C18-A Cartridge SPE1->SPE2 LCMSMS_Analysis LC-ESI-MS/MS Analysis (MRM Mode) SPE2->LCMSMS_Analysis

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

Microbio_Workflow cluster_prep Sample Preparation cluster_assay Assay cluster_analysis Analysis Extraction Acetone/Water/HCl Extraction Clarification Extract Clarification Extraction->Clarification Application Application of Extract and Standards Clarification->Application Plate_Prep Inoculated Agar Plate Preparation Plate_Prep->Application Incubation Incubation Application->Incubation Measurement Measure Zones of Inhibition Incubation->Measurement Quantification Quantification via Standard Curve Measurement->Quantification

Caption: Experimental workflow for the microbiological assay of this compound.

References

A Guide to the Inter-Laboratory Comparison of Avoparcin Detection Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the detection of avoparcin, a glycopeptide antibiotic previously used as a growth promoter in animal feed. The detection of this compound residues is crucial for monitoring compliance with its ban in many countries and ensuring food safety. This document outlines the experimental protocols and performance data of commonly employed detection methods to assist laboratories in selecting the most appropriate technique for their needs.

Introduction to this compound and Detection Methods

This compound is a glycopeptide antibiotic that was used to promote growth in livestock. Due to concerns about the potential for cross-resistance to vancomycin, a clinically important antibiotic in human medicine, its use in animal feed has been banned in the European Union and other regions. To enforce this ban and monitor for illegal use, sensitive and reliable analytical methods are essential. The primary methods for this compound detection fall into three categories: microbiological assays, chromatographic techniques (HPLC and LC-MS/MS), and immunoassays (ELISA).

This guide will delve into the principles, protocols, and performance characteristics of these methods, drawing on data from single-laboratory validation and collaborative studies.

Comparison of Method Performance

Method TypeAnalyteMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Precision (RSD %)Citation
Microbiological Assay This compoundAnimal Feed1 mg/kg---[1]
HPLC-UV/AMD α- and β-avoparcinChicken Muscle0.5 µg/g (UV), 0.2 µg/g (AMD)-73.1 - 88.1-[2]
LC-MS/MS This compound (α and β)Animal Tissues, Milk3 ng/mL (instrumental)5-25 µg/kg (ppb)> 73.3< 12.0[3]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the typical experimental workflows for the different this compound detection methods and the logical relationship in a comparative analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_methods Detection Methods cluster_analysis Data Analysis Sample Sample (Feed/Tissue) Extraction Extraction Sample->Extraction Cleanup Clean-up/Purification Extraction->Cleanup Microbiological Microbiological Assay Cleanup->Microbiological Chromatography Chromatography (HPLC/LC-MS/MS) Cleanup->Chromatography ELISA ELISA Cleanup->ELISA Data Data Acquisition & Analysis Microbiological->Data Chromatography->Data ELISA->Data

Figure 1: General experimental workflow for this compound detection.

method_comparison_logic cluster_screening Screening cluster_confirmation Confirmation cluster_result Result Screening Initial Screening (e.g., ELISA, Microbiological Assay) Confirmation Confirmatory Analysis (LC-MS/MS) Screening->Confirmation Presumptive Positive Negative Negative Result Screening->Negative Negative Positive Positive Result Confirmation->Positive Confirmed Confirmation->Negative Not Confirmed

Figure 2: Logical relationship between screening and confirmatory methods.

Detailed Experimental Protocols

Microbiological Assay

The microbiological assay is a traditional method for detecting antimicrobial activity. It relies on the inhibition of growth of a susceptible bacterial strain by the analyte present in the sample.

Principle: A sample extract is applied to an agar medium inoculated with a susceptible microorganism (e.g., Bacillus subtilis). The presence of this compound inhibits bacterial growth, creating a zone of inhibition around the sample application point. The diameter of this zone is proportional to the concentration of the antibiotic.

Key Experimental Steps:

  • Sample Extraction: The sample is extracted using a suitable solvent mixture, such as acetone, water, and hydrochloric acid.

  • Agar Diffusion Assay: The clarified extract is applied to wells or paper discs on an agar plate seeded with the test organism.

  • Incubation: The plates are incubated under controlled conditions to allow for bacterial growth and diffusion of the antibiotic.

  • Measurement: The diameter of the zone of inhibition is measured and compared to a standard curve prepared with known concentrations of this compound.

A collaborative study involving 18 laboratories demonstrated that a three-plate microbiological screening method could detect this compound at 1 mg/kg in animal feed with a low rate of false positives (2%) and no false negatives at this level in general feed, though sensitivity was lower in calf feed.[1]

High-Performance Liquid Chromatography (HPLC)

HPLC methods offer better specificity and quantification capabilities compared to microbiological assays.

Principle: HPLC separates the components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For this compound, which consists of two main components (α- and β-avoparcin), HPLC can separate and quantify these individual components. Detection is typically achieved using ultraviolet (UV) or amperometric detectors (AMD).

Key Experimental Steps:

  • Sample Preparation: This involves homogenization of the sample, extraction with a solvent mixture (e.g., methanol-sulfuric acid), and subsequent clean-up using solid-phase extraction (SPE) to remove interfering matrix components.[2]

  • Chromatographic Separation: The purified extract is injected into an HPLC system equipped with a suitable column (e.g., C18). A gradient elution program with a mobile phase consisting of an acidic buffer and an organic solvent is commonly used.

  • Detection and Quantification: The separated this compound components are detected by a UV detector at a specific wavelength or by an amperometric detector. Quantification is performed by comparing the peak areas to those of external standards.[2]

A study detailing the determination of residual this compound in chicken muscle reported detection limits of 0.5 µg/g with UV detection and 0.2 µg/g with amperometric detection. Recoveries ranged from 73.1% to 88.1%.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for the confirmatory analysis of veterinary drug residues due to its high sensitivity and specificity.

Principle: This technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. After separation by LC, the analyte is ionized, and specific precursor ions are selected and fragmented. The resulting product ions are then detected, providing a highly specific "fingerprint" of the molecule.

Key Experimental Steps:

  • Sample Preparation: Similar to HPLC, a thorough extraction and clean-up procedure is required. This often involves extraction with an acidic solution and a tandem solid-phase extraction (SPE) using both ion-exchange and reversed-phase cartridges to achieve a very clean extract.[3]

  • LC Separation: A suitable LC column and mobile phase gradient are used to separate this compound from any remaining matrix components.

  • MS/MS Detection: The eluent from the LC is introduced into the mass spectrometer. Data is acquired in the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for α- and β-avoparcin are monitored.

  • Quantification: Quantification is typically performed using a matrix-matched calibration curve to compensate for matrix effects.

A validation study for the determination of this compound in animal tissues and milk using LC-MS/MS reported an instrumental limit of detection of 3 ng/mL and limits of quantification in various matrices ranging from 5 to 25 µg/kg (ppb). The method demonstrated good recovery (>73.3%) and precision (RSD < 12.0%).[3]

Enzyme-Linked Immunosorbent Assay (ELISA)

Principle: A competitive ELISA format is commonly used for small molecules like this compound. In this format, this compound in the sample competes with a labeled this compound conjugate for a limited number of antibody binding sites, which are typically coated on a microtiter plate. The amount of bound labeled conjugate is inversely proportional to the concentration of this compound in the sample.

Key Experimental Steps:

  • Sample Preparation: A simplified extraction and dilution procedure is usually sufficient for ELISA.

  • Immunoassay: The sample extract is added to the antibody-coated wells, followed by the addition of the enzyme-labeled this compound conjugate.

  • Incubation and Washing: The plate is incubated to allow for the competitive binding reaction. Unbound reagents are then washed away.

  • Substrate Addition and Signal Detection: A substrate is added that reacts with the enzyme to produce a colorimetric signal. The intensity of the color is measured using a plate reader.

  • Quantification: The concentration of this compound is determined by comparing the signal of the sample to a standard curve.

While no specific inter-laboratory studies on this compound ELISA kits were found, evaluations of commercial ELISA kits for other veterinary drugs have shown them to be effective screening tools, with performance characteristics that can be validated for parameters such as specificity, sensitivity, and reproducibility.

Conclusion

The choice of an analytical method for this compound detection is a critical decision for any laboratory involved in food safety and regulatory monitoring. Microbiological assays provide a cost-effective screening tool but lack specificity. HPLC offers improved specificity and quantification, while LC-MS/MS stands as the most sensitive and specific method, ideal for confirmatory purposes. Although specific data is limited, ELISA presents a high-throughput screening alternative.

This guide provides a foundation for understanding and comparing these methods. It is recommended that laboratories conduct in-house validation or participate in proficiency testing schemes to ensure the accuracy and reliability of their chosen method for the specific matrices they analyze.

References

Comparative Analysis of Avoparcin and Vancomycin MIC Values: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the Minimum Inhibitory Concentration (MIC) values of avoparcin and vancomycin against various Gram-positive bacteria. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data.

Data Presentation: this compound vs. Vancomycin MIC Values

The following table summarizes the MIC values for this compound and vancomycin against key Gram-positive bacterial species. The data has been compiled from various in vitro studies to provide a comparative perspective on the potency of these two glycopeptide antibiotics.

Bacterial SpeciesAntibioticMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Staphylococcus aureus This compound4--
Vancomycin11 - 20.25 - >8
Enterococcus faecium (VanA phenotype) This compound--64 - 512
Vancomycin--512 - 1024
Enterococcus spp. (VanB phenotype) This compound--2 - >16
Vancomycin---
Clostridium difficile This compound---
Vancomycin11 - 20.5 - 16

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. A '-' indicates that the data was not available in the cited sources.

Experimental Protocols

The determination of MIC values is crucial for assessing the in vitro activity of antimicrobial agents. The most common methods employed in the cited studies are Broth Microdilution and Agar Dilution.

Broth Microdilution Method

This method is used to determine the MIC of an antimicrobial agent in a liquid growth medium.[1][2][3]

  • Preparation of Antimicrobial Agent: Stock solutions of this compound and vancomycin are prepared at a concentration of at least 1000 µg/mL or 10 times the highest concentration to be tested.[4]

  • Serial Dilutions: Two-fold serial dilutions of the antimicrobial agents are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[5]

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A growth control well (without antibiotic) and a sterility control well (without bacteria) are included.[5]

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours in ambient air.[5]

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[5]

Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium.[1][2]

  • Preparation of Antimicrobial Agent: Stock solutions of the antibiotics are prepared as described for the broth microdilution method.

  • Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a different concentration of the antimicrobial agent. This is achieved by adding the appropriate volume of the antibiotic stock solution to the molten agar before it solidifies.

  • Inoculum Preparation: A standardized bacterial inoculum is prepared, typically adjusted to a 0.5 McFarland standard.

  • Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours).

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent that prevents the visible growth of the bacteria on the agar surface.

Visualizations

Experimental Workflow for MIC Determination

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start prep_antibiotic Prepare Antibiotic Stock Solution start->prep_antibiotic prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilutions in Microtiter Plate prep_antibiotic->serial_dilution inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plates inoculate->incubate read_mic Read and Record MIC Value incubate->read_mic end End read_mic->end

A simplified workflow for MIC determination.
Mechanism of Action of Glycopeptide Antibiotics

This compound and vancomycin belong to the glycopeptide class of antibiotics. Their mechanism of action involves the inhibition of bacterial cell wall synthesis.

MoA drug This compound / Vancomycin target D-Ala-D-Ala terminus of peptidoglycan precursors drug->target inhibition Inhibition of Peptidoglycan Synthesis lysis Cell Lysis and Death inhibition->lysis

Mechanism of action for glycopeptide antibiotics.

References

Cross-Reactivity of Avoparcin in Vancomycin Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of avoparcin in various commercially available vancomycin immunoassays. Due to the structural similarity between the glycopeptide antibiotic this compound and vancomycin, there is a significant likelihood of interference, leading to inaccurate measurements of vancomycin concentrations in patient samples. This guide outlines the principles of common vancomycin immunoassays, discusses the potential for this compound cross-reactivity, and provides a standardized protocol for evaluating such interference.

Structural Analogs: Vancomycin and this compound

Vancomycin and this compound are both glycopeptide antibiotics characterized by a complex seven-membered amino acid ring structure. This structural homology is the primary reason for the potential cross-reactivity in immunoassays that utilize antibodies to recognize vancomycin. This compound is a mixture of two closely related compounds, α-avoparcin and β-avoparcin, the latter containing an additional chlorine atom. This high degree of similarity suggests that antibodies raised against vancomycin may also bind to this compound, leading to falsely elevated vancomycin readings.

Overview of Vancomycin Immunoassay Technologies

Several immunoassay technologies are commonly used for the therapeutic drug monitoring of vancomycin. The fundamental principle of these assays is the competitive binding between vancomycin in a sample and a labeled form of the drug for a limited number of anti-vancomycin antibody binding sites.[1] The extent of this competition is inversely proportional to the concentration of vancomycin in the sample.

Commonly Employed Vancomycin Immunoassays:

  • Fluorescence Polarization Immunoassay (FPIA): This technique uses a fluorescein-labeled vancomycin derivative. When the labeled drug binds to the antibody, the polarization of its fluorescence increases. Unbound labeled drug exhibits lower polarization. The degree of polarization is inversely related to the concentration of unlabeled vancomycin in the sample.

  • Enzyme-Multiplied Immunoassay Technique (EMIT): In this assay, vancomycin is labeled with an enzyme. When the enzyme-labeled vancomycin is bound by the antibody, the enzyme's activity is inhibited. Vancomycin in the sample competes for antibody binding, thus increasing the amount of active enzyme. The enzyme activity is proportional to the vancomycin concentration.

  • Particle-Enhanced Turbidimetric Inhibition Immunoassay (PETIA): This method utilizes microparticles coated with vancomycin. In the absence of free vancomycin, anti-vancomycin antibodies cause the microparticles to agglutinate, increasing the turbidity of the solution. Vancomycin in the sample inhibits this agglutination, resulting in a lower turbidity that is proportional to the drug concentration.[2]

  • Chemiluminescent Microparticle Immunoassay (CMIA): This assay involves vancomycin-coated microparticles and acridinium-labeled anti-vancomycin antibodies. The binding of the antibody to the microparticle results in a chemiluminescent signal. Vancomycin in the sample competes for antibody binding, reducing the signal in a concentration-dependent manner.

Potential for this compound Cross-Reactivity

Given that this compound shares a more similar core structure with vancomycin than some of these other glycopeptides, it is plausible that it could also interfere with certain immunoassays. The degree of cross-reactivity would likely depend on the specific antibody used in the assay and its epitope recognition.

Comparison of Vancomycin Immunoassay Performance with Potential Cross-Reactants

The following table summarizes the observed cross-reactivity of various glycopeptides in different vancomycin immunoassay platforms. Note: Specific data for this compound is not available and is inferred as "Potential for Cross-Reactivity" based on structural similarity.

Immunoassay TypeCross-ReactantReported Cross-Reactivity (%)Reference
PETIA Telavancin45.2% to 53.8% (Synchron system)[3]
1.1 to 5.6 µg/mL reported at 5 to 120 µg/mL Telavancin (Vista system)[3]
TeicoplaninVariable, assay dependent[2]
This compound Potential for Cross-Reactivity -
CMIA Telavancin0.8% to 5.4% (Architect system)[3]
1.6 to 31.6 µg/mL reported at 5 to 120 µg/mL Telavancin (Advia Centaur XP system)[3]
TeicoplaninVariable, assay dependent-
This compound Potential for Cross-Reactivity -
FPIA TelavancinNo cross-reactivity observed[3]
TeicoplaninVariable, assay dependent-
This compound Potential for Cross-Reactivity -
EMIT TelavancinNo cross-reactivity observed[3]
TeicoplaninVariable, assay dependent-
This compound Potential for Cross-Reactivity -

Experimental Protocols

General Protocol for Cross-Reactivity Testing

The following is a generalized experimental protocol for determining the cross-reactivity of this compound in a vancomycin immunoassay, based on the NCCLS Guideline EP7-A for interference testing.[2]

Objective: To quantify the percentage of cross-reactivity of this compound in a specific vancomycin immunoassay.

Materials:

  • Vancomycin immunoassay kit (including calibrators and controls)

  • Automated immunoassay analyzer

  • This compound standard of known purity

  • Drug-free human serum pool

  • Vancomycin standard of known purity

  • Pipettes and other standard laboratory equipment

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a high-concentration stock solution of this compound in an appropriate solvent (e.g., deionized water or a buffer compatible with the assay).

    • Prepare a stock solution of vancomycin in drug-free human serum at a clinically relevant concentration (e.g., 15 µg/mL).

  • Preparation of Test Samples:

    • Spike the drug-free human serum with the this compound stock solution to achieve a range of concentrations to be tested (e.g., 10, 50, 100, 200 µg/mL).

    • Prepare a control sample of drug-free human serum.

    • Prepare a vancomycin control sample from the vancomycin stock solution.

  • Immunoassay Analysis:

    • Calibrate the immunoassay analyzer according to the manufacturer's instructions using the provided calibrators.

    • Run the quality control materials to ensure the assay is performing within specified limits.

    • Analyze the prepared test samples (this compound-spiked serum, drug-free serum, and vancomycin control) in triplicate.

  • Data Analysis and Calculation of Cross-Reactivity:

    • Record the apparent vancomycin concentration for each of the this compound-spiked samples.

    • Calculate the percentage of cross-reactivity using the following formula:

      % Cross-Reactivity = (Apparent Vancomycin Concentration / Concentration of this compound) x 100

Interpretation of Results:

The calculated percentage of cross-reactivity will indicate the degree to which this compound interferes with the vancomycin immunoassay. A higher percentage indicates a greater potential for clinically significant interference.

Visualizations

G cluster_molecules Structurally Similar Molecules cluster_assay Immunoassay Components cluster_outcome Assay Result Vancomycin Vancomycin Antibody Anti-Vancomycin Antibody Vancomycin->Antibody High Affinity Binding This compound This compound This compound->Antibody Potential Cross-Reactivity (Lower Affinity Binding) Result Measured Vancomycin Concentration Antibody->Result Signal Generation

Caption: Structural similarity leading to potential immunoassay cross-reactivity.

G start Start prep_stocks Prepare Stock Solutions (Vancomycin & this compound) start->prep_stocks prep_samples Prepare Test Samples (Spiked Serum) prep_stocks->prep_samples calibrate Calibrate Immunoassay Analyzer prep_samples->calibrate run_qc Run Quality Controls calibrate->run_qc analyze Analyze Test Samples run_qc->analyze calculate Calculate % Cross-Reactivity analyze->calculate end End calculate->end

Caption: Experimental workflow for determining cross-reactivity.

References

A Comparative Guide to Screening Methods for the Banned Antibiotic Avoparcin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The prohibition of avoparcin as a feed additive in many countries necessitates robust and validated screening methods to monitor its absence in the food chain. This guide provides a comparative overview of common analytical techniques used for the detection of this compound, offering insights into their performance, methodologies, and applications.

Performance Comparison of this compound Screening Methods

The selection of an appropriate screening method for this compound depends on various factors, including the required sensitivity, specificity, sample matrix, throughput, and available instrumentation. The following table summarizes the key performance characteristics of three widely used methods: Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC) with UV or amperometric detection, and Microbiological Assays.

FeatureLC-MS/MSHPLC-UV/AMDMicrobiological Assay
Principle Separation by chromatography, detection by mass-to-charge ratioSeparation by chromatography, detection by UV absorbance or electrochemical responseInhibition of bacterial growth
Limit of Detection (LOD) Instrumental LOD: 3 ng/mL[1]0.5 µg/g (UV), 0.2 µg/g (AMD) in chicken muscle1 mg/kg in animal feed[2]
Limit of Quantification (LOQ) 5 ppb (milk), 10 ppb (beef), 25 ppb (chicken)[1]Not explicitly statedNot applicable (qualitative)
Recovery >73.3% in animal tissues and milk[1]73.1-88.1% in chicken muscleNot applicable
Specificity HighModerate to HighLow (potential for cross-reactivity)
Throughput ModerateModerateHigh
Confirmation YesNo (requires confirmation)No (requires confirmation)
Matrix Animal tissues, milk, feedChicken muscle, feedAnimal feed

Detailed Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and selectivity, making it suitable for confirmatory analysis.

Sample Preparation (Animal Tissues and Milk) [1]

  • Extraction: Homogenize the sample and extract with 5% trifluoroacetic acid (TFA).

  • Centrifugation: Centrifuge the extract to separate the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition an ion-exchange (SAX) cartridge.

    • Load the supernatant onto the SAX cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the this compound fraction.

    • Further clean up the eluate using a C18 cartridge.

  • Concentration: Evaporate the final eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis [1]

  • Chromatographic Separation: Utilize a suitable C18 column with a gradient elution program.

  • Mass Spectrometric Detection: Employ an electrospray ionization (ESI) source in positive mode. Monitor the specific precursor-to-product ion transitions for this compound α and β.

experimental_workflow sample Sample (Tissue/Milk) extraction Extraction (5% TFA) sample->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant centrifugation->supernatant sax_spe SAX SPE (Ion-Exchange) supernatant->sax_spe wash Wash sax_spe->wash elution Elution sax_spe->elution c18_spe C18 SPE (Clean-up) elution->c18_spe concentration Concentration c18_spe->concentration lcmsms LC-MS/MS Analysis concentration->lcmsms results Results lcmsms->results cluster_prep Sample Preparation cluster_analysis Analysis Sample Homogenization Sample Homogenization Extraction with 5% TFA Extraction with 5% TFA Sample Homogenization->Extraction with 5% TFA Centrifugation Centrifugation Extraction with 5% TFA->Centrifugation Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Centrifugation->Solid-Phase Extraction (SPE) Evaporation & Reconstitution Evaporation & Reconstitution Solid-Phase Extraction (SPE)->Evaporation & Reconstitution LC-MS/MS Injection LC-MS/MS Injection Evaporation & Reconstitution->LC-MS/MS Injection Data Acquisition\n(MRM Mode) Data Acquisition (MRM Mode) LC-MS/MS Injection->Data Acquisition\n(MRM Mode) Quantification & Confirmation Quantification & Confirmation Data Acquisition\n(MRM Mode)->Quantification & Confirmation

LC-MS/MS experimental workflow for this compound analysis.

High-Performance Liquid Chromatography (HPLC)

A more accessible technique for screening, though less specific than LC-MS/MS.

Sample Preparation (Chicken Muscle)

  • Extraction: Homogenize the chicken muscle sample with a mixture of methanol and 0.2 mol/L sulfuric acid (6:4).

  • pH Adjustment and Centrifugation: Adjust the pH to 4 with 1 mol/L sodium hydroxide and centrifuge.

  • Evaporation and Dissolution: Evaporate the supernatant to dryness and dissolve the residue in water.

  • Purification: Adjust the aqueous layer to pH 4 and purify using a Sep-Pak tC18 plus ENV cartridge.

  • Elution and Concentration: Wash the cartridge with water and elute the retained substances with 50% methanol. Evaporate the eluate to dryness and dissolve the residue in water for HPLC analysis.

HPLC Analysis

  • Column: Cosmosil 5C18-AR column (4.6 mm x 25 cm).

  • Mobile Phase: A gradient formed from 2.5% acetic acid, 0.01 mol/L sodium heptane sulfonic acid-acetonitrile (88.5:11.5) (pH 4.0) and 2.5% acetic acid-acetonitrile (10:90).

  • Detection: UV detector at 280 nm or an amperometric detector with a glassy-carbon electrode (+900 mV).

Microbiological Screening Assay

A qualitative method for screening large numbers of samples, particularly in animal feed.

Principle

This method relies on the principle of microbial growth inhibition. A sample extract is applied to an agar plate inoculated with a susceptible bacterial strain (e.g., Bacillus subtilis). The presence of this compound at a concentration above the detection limit will inhibit the growth of the bacteria, resulting in a clear zone of inhibition around the sample.

General Procedure

  • Extraction: Extract the finely ground feed sample with a suitable solvent (e.g., a mixture of acetone, water, and hydrochloric acid).

  • Clarification: Centrifuge or filter the extract to obtain a clear solution.

  • Application: Apply a known volume of the extract to a well or onto a paper disc placed on the surface of the inoculated agar plate.

  • Incubation: Incubate the plate under controlled conditions to allow for bacterial growth.

  • Observation: Examine the plate for the presence of a zone of inhibition around the sample.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput screening method based on the specific binding of an antibody to the target analyte (this compound).

General Principle (Competitive ELISA)

  • Coating: Microtiter plate wells are coated with this compound-specific antibodies.

  • Competition: The sample extract and a known amount of enzyme-labeled this compound are added to the wells. The this compound in the sample and the enzyme-labeled this compound compete for binding to the antibodies.

  • Washing: Unbound components are washed away.

  • Substrate Addition: A substrate is added that reacts with the enzyme to produce a color change.

  • Measurement: The intensity of the color is measured, which is inversely proportional to the concentration of this compound in the sample.

Note: While ELISA is a common technique for antibiotic screening, a thorough search did not yield specific commercially available ELISA kits for this compound with detailed performance data at the time of this publication. Researchers interested in this method should inquire with immunoassay kit manufacturers for potential availability.

Logical Relationships in Screening and Confirmation

logical_relationship screening Screening Methods (Microbiological Assay, ELISA, HPLC) positive Presumptive Positive screening->positive Indicates presence negative Negative screening->negative Below detection limit confirmation Confirmatory Method (LC-MS/MS) positive->confirmation confirmed_positive Confirmed Positive confirmation->confirmed_positive Meets identification criteria confirmed_negative Confirmed Negative confirmation->confirmed_negative Does not meet criteria Initial Sample Initial Sample Screening Test\n(e.g., ELISA, Microbiological Assay) Screening Test (e.g., ELISA, Microbiological Assay) Initial Sample->Screening Test\n(e.g., ELISA, Microbiological Assay) Negative Result Negative Result Screening Test\n(e.g., ELISA, Microbiological Assay)->Negative Result No indication of this compound Presumptive Positive Result Presumptive Positive Result Screening Test\n(e.g., ELISA, Microbiological Assay)->Presumptive Positive Result Potential presence of this compound Confirmatory Test\n(LC-MS/MS) Confirmatory Test (LC-MS/MS) Presumptive Positive Result->Confirmatory Test\n(LC-MS/MS) Confirmed Positive Confirmed Positive Confirmatory Test\n(LC-MS/MS)->Confirmed Positive this compound identified and quantified Confirmed Negative Confirmed Negative Confirmatory Test\n(LC-MS/MS)->Confirmed Negative this compound not detected or below LOQ

Workflow from screening to confirmation for this compound testing.

References

proficiency testing for avoparcin residue analysis in food matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection and quantification of avoparcin residues in food matrices are critical for ensuring food safety and regulatory compliance. This guide provides an objective comparison of analytical methods for this compound residue analysis, supported by experimental data, to assist researchers and laboratory professionals in selecting the most appropriate methodology for their needs.

Comparative Analysis of Analytical Methods

The selection of an analytical method for this compound residue analysis is often a trade-off between sensitivity, selectivity, and sample throughput. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Amperometric Detection (AMD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques. The following table summarizes the performance of these methods in various food matrices.

Analytical MethodMatrixSample PreparationRecovery (%)Limit of Detection (LOD) / Limit of Quantification (LOQ)Reference
HPLC-UV/AMDChicken MuscleHomogenization with methanol-sulfuric acid, centrifugation, solid-phase extraction (SPE)73.1 - 88.1LOD: 0.5 µg/g (UV), 0.2 µg/g (AMD)[1]
LC-ESI-MS/MSAnimal Tissues (Beef, Chicken Muscle, Liver) & MilkExtraction with 5% trifluoroacetic acid, tandem solid-phase extraction (ion-exchange and C18)> 73.3Instrumental LOD: 3 ng/mL; Detection capability: 5 ppb (milk), 10 ppb (beef), 25 ppb (chicken muscle and liver)[2]

Experimental Protocols

HPLC-UV/AMD for this compound in Chicken Muscle[1]

a. Sample Preparation:

  • Homogenize chicken muscle with a mixture of methanol and 0.2 mol/L sulfuric acid (6:4).

  • Adjust the pH of the homogenate to 4 with 1 mol/L sodium hydroxide and centrifuge.

  • Evaporate the supernatant to dryness and dissolve the residue in water.

  • Adjust the aqueous layer to pH 4.

  • Purify the extract using a Sep-Pak tC18 plus ENV cartridge.

  • Wash the cartridge with water and elute the retained substances with 50% methanol.

  • Evaporate the eluate to dryness and redissolve the residue in water for HPLC analysis.

b. HPLC Conditions:

  • Column: Cosmosil 5C18-AR (4.6 mm x 25 cm)

  • Mobile Phase: A gradient formed from A: 2.5% acetic acid, 0.01 mol/L sodium heptane sulfonic acid-acetonitrile (88.5:11.5) (pH 4.0) and B: 2.5% acetic acid-acetonitrile (10:90).

  • Detection: UV and Amperometric Detection (AMD) with a glassy-carbon electrode (+900 mV).

LC-ESI-MS/MS for this compound in Animal Tissues and Milk[2]

a. Sample Preparation:

  • Extract the sample with 5% trifluoroacetic acid.

  • Perform a tandem solid-phase extraction (SPE) clean-up using an ion-exchange (SAX) cartridge followed by an InertSep C18-A cartridge.

b. LC-MS/MS Conditions:

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) of the transitions for the major components of this compound, α-avoparcin (m/z 637 -> 86/113/130) and β-avoparcin (m/z 649 -> 86/113/130).

Workflow for this compound Residue Analysis

The following diagram illustrates a typical workflow for the analysis of this compound residues in food matrices, from sample reception to final data analysis.

Avoparcin_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Handling Sample Sample Reception Homogenization Homogenization Sample->Homogenization Extraction Extraction Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Cleanup Clean-up (SPE) Centrifugation->Cleanup LC_Separation LC Separation Cleanup->LC_Separation Detection Detection (UV/AMD or MS/MS) LC_Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Data_Analysis Data Analysis & Reporting Data_Acquisition->Data_Analysis

Caption: General workflow for this compound residue analysis in food.

References

A Comparative Analysis of Avoparcin and Vancomycin Binding Affinity to D-Ala-D-Ala

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of Two Critical Glycopeptide Antibiotics

Avoparcin and vancomycin, both members of the glycopeptide class of antibiotics, share a fundamental mechanism of action: the inhibition of bacterial cell wall synthesis. This is achieved through high-affinity binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, effectively preventing their incorporation into the growing cell wall and leading to bacterial lysis. Given their structural and functional similarities, a detailed comparison of their binding affinities to this critical target is essential for understanding their efficacy and the dynamics of cross-resistance.

This guide provides a comparative overview of the binding affinity of this compound and vancomycin to D-Ala-D-Ala, supported by experimental data from peer-reviewed studies. We present quantitative binding data, detailed experimental protocols, and visualizations to facilitate a comprehensive understanding for researchers in antimicrobial drug development.

Quantitative Comparison of Binding Affinity

The binding affinity of glycopeptide antibiotics to their D-Ala-D-Ala target is a key determinant of their antibacterial potency. The following table summarizes the association constants (Kₐ) for β-avoparcin and vancomycin with D-Ala-D-Ala analogues, as determined by ultraviolet (UV) spectrophotometry. A higher association constant indicates a stronger binding affinity.

AntibioticLigandAssociation Constant (Kₐ) in M⁻¹Reference
β-Avoparcin Acetyl-D-alanyl-D-alanine (Ac-D-Ala-D-Ala)1.1 x 10⁵[1]
Diacetyl-L-lysyl-D-alanyl-D-alanine (Ac₂-L-Lys-D-Ala-D-Ala)1.5 x 10⁶[1]
Vancomycin Acetyl-D-alanyl-D-alanine (Ac-D-Ala-D-Ala)3.6 x 10⁴[1]

Note: The data for β-avoparcin and vancomycin were obtained from separate studies that employed the same experimental technique (UV difference spectrophotometry), allowing for a reasonable comparison.

The data indicates that β-avoparcin exhibits a slightly higher binding affinity for Ac-D-Ala-D-Ala compared to vancomycin. Furthermore, the affinity of β-avoparcin is significantly enhanced when binding to the longer, more biologically relevant tripeptide analogue, Ac₂-L-Lys-D-Ala-D-Ala. While a direct comparison of vancomycin's binding to this tripeptide under the exact same conditions is not available in the cited literature, it is well-established that vancomycin also binds with high affinity to this target. Studies using other techniques, such as isothermal titration calorimetry, have provided detailed thermodynamic profiles of the vancomycin-Ac₂-L-Lys-D-Ala-D-Ala interaction.

Mechanism of Action: Targeting the D-Ala-D-Ala Terminus

Both this compound and vancomycin possess a rigid, basket-like structure that forms a binding pocket perfectly shaped to accommodate the D-Ala-D-Ala dipeptide. The binding is stabilized by a network of five hydrogen bonds between the antibiotic and the peptide ligand. This sequestration of the peptidoglycan precursor prevents its utilization by bacterial transglycosylases and transpeptidases, thereby halting cell wall construction.

Comparative Binding of this compound and Vancomycin to D-Ala-D-Ala cluster_antibiotics Glycopeptide Antibiotics cluster_target Bacterial Cell Wall Precursor cluster_action Mechanism of Action This compound This compound DAlaDAla D-Ala-D-Ala Terminus This compound->DAlaDAla Binds to Vancomycin Vancomycin Vancomycin->DAlaDAla Binds to Inhibition Inhibition of Peptidoglycan Synthesis DAlaDAla->Inhibition Lysis Bacterial Cell Lysis Inhibition->Lysis

Comparative binding mechanism of this compound and vancomycin.

Experimental Protocols

The determination of binding affinities is crucial for the quantitative comparison of antibiotic performance. Below are detailed methodologies for two common techniques used to study the interaction between glycopeptide antibiotics and their targets.

UV Difference Spectrophotometry

This method was employed in the studies providing the comparative data in the table above.

Principle: The binding of the D-Ala-D-Ala ligand to the glycopeptide antibiotic induces a change in the UV absorbance spectrum of the antibiotic. By titrating the antibiotic with increasing concentrations of the ligand and measuring the resulting absorbance changes, the association constant (Kₐ) can be calculated.

Experimental Protocol (Adapted from Billot-Klein et al., 1994):

  • Preparation of Solutions:

    • Prepare a stock solution of the glycopeptide antibiotic (vancomycin or this compound) of known concentration in a suitable buffer (e.g., 20 mM citrate buffer, pH 5.1).

    • Prepare a concentrated stock solution of the D-Ala-D-Ala analogue (e.g., Ac-D-Ala-D-Ala) in the same buffer.

  • Spectrophotometer Setup:

    • Use a dual-beam spectrophotometer with 1-cm path length cuvettes.

    • Place the antibiotic solution in both the reference and sample cuvettes to establish a baseline.

  • Titration:

    • Add small, successive aliquots of the concentrated ligand solution to the sample cuvette.

    • After each addition, allow the solution to equilibrate (typically less than 15 minutes).

    • Record the difference in absorbance between the sample and reference cuvettes at a specific wavelength (e.g., 282 nm).

  • Data Analysis:

    • Plot the change in absorbance as a function of the ligand concentration.

    • The resulting titration curve is then fitted to a binding equation (e.g., using the Wilkinson method) to calculate the association constant (Kₐ).

Isothermal Titration Calorimetry (ITC)

ITC provides a more comprehensive thermodynamic profile of the binding interaction, including enthalpy (ΔH) and entropy (ΔS) changes, in addition to the binding affinity.

Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of the ligand is titrated into a solution of the macromolecule (in this case, the antibiotic), and the heat changes are recorded.

Experimental Protocol (General procedure):

  • Sample Preparation:

    • Prepare solutions of the glycopeptide antibiotic and the D-Ala-D-Ala ligand in the same buffer, ensuring they are degassed to prevent air bubbles.

    • Accurately determine the concentrations of both solutions.

  • ITC Instrument Setup:

    • Load the antibiotic solution into the sample cell of the calorimeter.

    • Load the ligand solution into the injection syringe.

    • Set the desired experimental temperature.

  • Titration:

    • Perform a series of small, sequential injections of the ligand into the sample cell.

    • After each injection, the heat change associated with the binding is measured.

  • Data Analysis:

    • The raw data (heat flow versus time) is integrated to obtain the heat change per injection.

    • These values are plotted against the molar ratio of ligand to antibiotic.

    • The resulting binding isotherm is fitted to a suitable binding model to determine the association constant (Kₐ), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Experimental Workflow for Binding Affinity Determination (UV Spectrophotometry) cluster_prep 1. Sample Preparation cluster_setup 2. Instrument Setup cluster_titration 3. Titration cluster_analysis 4. Data Analysis Prep_Antibiotic Prepare Antibiotic Solution Setup_Cuvettes Fill Reference & Sample Cuvettes with Antibiotic Prep_Antibiotic->Setup_Cuvettes Prep_Ligand Prepare Ligand Solution Titrate Add Ligand Aliquots to Sample Cuvette Prep_Ligand->Titrate Setup_Spectro Dual-Beam Spectrophotometer Setup_Cuvettes->Titrate Equilibrate Allow for Equilibration Titrate->Equilibrate Measure Measure Absorbance Difference Equilibrate->Measure Plot Plot ΔAbsorbance vs. [Ligand] Measure->Plot Fit Fit Data to Binding Isotherm Plot->Fit Calculate Calculate Association Constant (Ka) Fit->Calculate

Workflow for UV spectrophotometry binding affinity determination.

Conclusion

Both this compound and vancomycin are potent glycopeptide antibiotics that derive their antibacterial activity from their high-affinity binding to the D-Ala-D-Ala terminus of bacterial cell wall precursors. The available data suggests that β-avoparcin may have a slightly stronger interaction with this target compared to vancomycin, particularly with longer peptide analogues. Understanding these subtle differences in binding affinity is crucial for the development of new glycopeptide antibiotics and for managing the ongoing challenge of antibiotic resistance. The experimental protocols detailed in this guide provide a foundation for researchers to conduct their own comparative binding studies.

References

validation of a confirmatory method for avoparcin using high-resolution mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methodologies for the confirmation and quantification of avoparcin residues in various matrices. This compound is a glycopeptide antibiotic previously used as a growth promoter in animal feed. Due to concerns about antibiotic resistance, its use has been banned in many countries, necessitating robust and reliable analytical methods for monitoring and enforcement.

This document outlines the experimental protocols and performance characteristics of a proposed confirmatory method using High-Resolution Mass Spectrometry (HRMS), alongside established alternative methods. The objective is to offer a comprehensive resource for laboratories to select and validate appropriate testing strategies for this compound.

Methodology Comparison: Performance and Validation Parameters

The selection of an analytical method for this compound detection depends on the required sensitivity, selectivity, and the nature of the sample matrix. High-Resolution Mass Spectrometry is presented here as a state-of-the-art confirmatory technique, compared against a sensitive tandem mass spectrometry method, a more traditional chromatographic approach, and a screening microbiological assay.

Parameter LC-HRMS (Orbitrap) LC-ESI-MS/MS HPLC-UV/Amperometric Detection Microbiological Assay
Principle High-resolution mass analysis for high specificity and confirmatory power.Tandem mass spectrometry for high sensitivity and selectivity.Chromatographic separation with UV and electrochemical detection.Inhibition of bacterial growth.
Limit of Detection (LOD) Estimated: 0.5 - 5.5 ng/g[1]Instrumental LOD: 3 ng/mL[2]0.5 µg/g (UV), 0.2 µg/g (Amperometric)[3]2 mg/kg[4]
Limit of Quantification (LOQ) Estimated: 1.0 - 15 ng/g5 ppb (milk), 10 ppb (beef), 25 ppb (chicken)[2]Not explicitly stated, likely higher than LOD.Not applicable for screening.
Linearity (r²) >0.99 (typical for HRMS methods)[5][6]>0.996 (α-avoparcin), >0.998 (β-avoparcin)[2]Not explicitly stated.Not applicable.
Recovery Estimated: 70-120%[1]>73.3%[2]73.1 - 88.1%[3]92.8 - 104.2%[4]
Precision (RSD) <15%[1][5]<12.0%[2]Not explicitly stated.14.0 - 17.6%[4]
Specificity Very HighHighModerateLow (potential for cross-reactivity)
Confirmatory Capability Yes (High-resolution accurate mass data)Yes (Precursor/product ion ratios)NoNo

Note: Performance characteristics for the LC-HRMS method are estimated based on published methods for other peptide antibiotics, as a specific validated method for this compound using this technique was not found in the reviewed literature. The data presented for the alternative methods are from published validation studies.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are the protocols for the compared techniques.

Confirmatory Method: Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

This proposed method utilizes the high resolving power of an Orbitrap mass spectrometer for unambiguous identification and confirmation of this compound.

  • Sample Preparation (Animal Tissue)

    • Homogenize 5g of tissue.

    • Extract with 10 mL of acidified methanol via shaking or sonication.

    • Centrifuge the sample to pellet solids.

    • Perform solid-phase extraction (SPE) on the supernatant using a polymeric cartridge for clean-up.

    • Elute the analyte from the SPE cartridge.

    • Evaporate the eluate to dryness and reconstitute in a suitable injection solvent.

  • LC-HRMS Analysis

    • Chromatography: Utilize a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid to ensure good peak shape.

    • Mass Spectrometry: Employ a Q-Exactive Orbitrap mass spectrometer with a heated electrospray ionization (HESI) source in positive ion mode.

    • Data Acquisition: Acquire data in full scan mode at a resolution of 70,000 FWHM. Use an inclusion list for the expected m/z of this compound's precursor ions to trigger fragmentation for confirmatory data.

    • Confirmation Criteria: Identification is based on the accurate mass measurement (with a mass tolerance of <5 ppm) of the precursor ion and the presence of characteristic product ions.

Alternative Method 1: Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)

This is a highly sensitive and selective method suitable for quantification at low levels.[2]

  • Sample Preparation (Animal Tissue & Milk) [2]

    • Extract the sample with 5% trifluoroacetic acid.

    • Perform tandem solid-phase extraction (SPE) using an ion-exchange (SAX) cartridge followed by a C18 cartridge for clean-up.

    • Elute the this compound from the cartridges.

    • Evaporate and reconstitute the sample for injection.

  • LC-MS/MS Analysis [2]

    • Data Acquisition: Use multiple reaction monitoring (MRM) in positive electrospray ionization mode.

    • MRM Transitions: Monitor the transitions for α-avoparcin (m/z 637 -> 86/113/130) and β-avoparcin (m/z 649 -> 86/113/130).

Alternative Method 2: High-Performance Liquid Chromatography with UV and Amperometric Detection (HPLC-UV/AMD)

A traditional chromatographic method that can be used for quantification, though with less specificity than mass spectrometric methods.[3]

  • Sample Preparation (Chicken Muscle) [3]

    • Homogenize the sample in a methanol-sulfuric acid (6:4) solution.

    • Adjust the pH to 4 and centrifuge.

    • Evaporate the supernatant and redissolve in water.

    • Purify the aqueous layer using a Sep-Pak tC18 plus ENV cartridge.

    • Elute with 50% methanol, evaporate, and reconstitute in water.

  • HPLC Analysis [3]

    • Column: Cosmosil 5C18-AR.

    • Detection: UV detector and an amperometric detector with a glassy-carbon electrode (+900 mV).

Alternative Method 3: Microbiological Assay

A screening method based on the antimicrobial properties of this compound.[4]

  • Sample Preparation (Animal Feed) [4]

    • Extract the sample with a mixture of acetone, water, and hydrochloric acid.

  • Assay [4]

    • Determine the antibiotic activity of the clarified extract by measuring the diffusion of this compound in an agar medium inoculated with a susceptible bacterial strain, such as Bacillus subtilis.

    • The size of the inhibition zone is proportional to the concentration of the antibiotic.

Visualized Workflows

The following diagrams illustrate the key experimental workflows.

LC-HRMS Confirmatory Method Workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Homogenized Tissue Sample extraction Extraction with Acidified Methanol sample->extraction centrifugation Centrifugation extraction->centrifugation spe Solid-Phase Extraction (SPE) Clean-up centrifugation->spe evap_recon Evaporation & Reconstitution spe->evap_recon lc UHPLC Separation (C18 Column) evap_recon->lc hrms Orbitrap HRMS Detection (Full Scan) lc->hrms data_proc Data Processing & Confirmation (<5 ppm mass accuracy) hrms->data_proc

Caption: Workflow for the confirmatory analysis of this compound using LC-HRMS.

Comparison of this compound Detection Principles cluster_hrms HRMS cluster_msms Tandem MS cluster_hplc HPLC-UV/AMD cluster_micro Microbiological Assay This compound This compound in Sample hrms_node Accurate Mass Measurement This compound->hrms_node msms_node Precursor -> Product Ion Fragmentation This compound->msms_node hplc_node UV Absorbance / Electrochemical Response This compound->hplc_node micro_node Inhibition of Bacterial Growth This compound->micro_node

Caption: Logical relationship of detection principles for different this compound analysis methods.

References

performance characteristics of different analytical methods for avoparcin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the performance characteristics of various analytical methods for the determination of avoparcin, a glycopeptide antibiotic. The following sections present quantitative data in a structured format, outline experimental protocols for key methods, and visualize a general experimental workflow. This information is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical method for their specific needs.

Performance Characteristics of Analytical Methods

The selection of an analytical method for this compound determination depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The table below summarizes the key performance characteristics of commonly employed methods.

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Precision (RSD %)Matrix
Microbiological Assay 2 mg/kg[1]-92.8 - 104.2[1]14.0 - 17.6[1]Animal Feeds, Pre-mixes
HPLC with UV Detection 0.5 µg/g[2]-73.1 - 88.1[2]-Chicken Muscle
HPLC with Amperometric Detection (AMD) 0.2 µg/g[2]-73.1 - 88.1[2]-Chicken Muscle
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) 3 ng/mL (instrumental)[3]5 ppb (milk), 10 ppb (beef), 25 ppb (chicken muscle and liver)[3]> 73.3[3]< 12.0[3]Animal Tissues, Milk
Capillary Electrophoresis (CE) 0.2 - 0.5 ppm[4]--Highly reproducible[4]Bulk Drug, Formulated Products

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are summaries of the experimental protocols for the discussed analytical methods.

Microbiological Assay

This method relies on the antibiotic activity of this compound to inhibit the growth of a susceptible microorganism.

  • Sample Extraction: The sample is extracted using a mixture of acetone, water, and hydrochloric acid.[1]

  • Assay: The clarified extract is applied to an agar medium inoculated with Bacillus subtilis.[1]

  • Quantification: The antibiotic activity is determined by measuring the diameter of the inhibition zone, where the growth of the bacteria is prevented by the diffusion of this compound.[1]

High-Performance Liquid Chromatography (HPLC) with UV and Amperometric Detection

This method separates this compound from other components in a sample, followed by detection using ultraviolet and/or amperometric sensors.

  • Sample Extraction: this compound is extracted from the sample (e.g., chicken muscle) by homogenization with a methanol-sulfuric acid solution.[2]

  • Purification: The pH of the extract is adjusted, and it is then purified using a solid-phase extraction (SPE) cartridge (e.g., Sep-Pak tC18).[2]

  • Chromatographic Separation: The purified extract is injected into an HPLC system equipped with a C18 column. A gradient mobile phase consisting of acetic acid, sodium heptane sulfonic acid, and acetonitrile is used for separation.[2]

  • Detection: The separated this compound is detected using a UV detector and an amperometric detector with a glassy-carbon electrode.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.

  • Sample Extraction: The sample is extracted with 5% trifluoroacetic acid (TFA).[3]

  • Purification: A tandem solid-phase extraction (SPE) procedure using an ion-exchange (SAX) and a C18 cartridge is employed for clean-up.[3]

  • LC-MS/MS Analysis: The purified extract is analyzed by LC-ESI-MS/MS. Detection is achieved by multiple reaction monitoring (MRM) of the specific precursor and product ions for α-avoparcin and β-avoparcin.[3]

Capillary Electrophoresis (CE)

This technique separates the two main components of this compound, α-avoparcin and β-avoparcin, based on their different electrophoretic mobilities in an electric field.

  • Separation: Capillary zone electrophoresis (CZE) is performed using a bare fused-silica capillary. The separation is achieved in a borate buffer at an optimal pH of 9.2.[4]

  • Resolution Enhancement: The addition of sodium dodecyl sulfate (SDS) to the running buffer can be used to achieve baseline resolution of the this compound components.[4]

  • Detection: Detection is typically carried out using a UV detector.[4]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the analysis of this compound in a given sample.

Avoparcin_Analysis_Workflow General Workflow for this compound Analysis cluster_analysis Analytical Techniques Sample Sample Collection (e.g., Feed, Tissue, Milk) Extraction Extraction Sample->Extraction Homogenization Purification Purification / Clean-up (e.g., SPE) Extraction->Purification Crude Extract Analysis Analytical Separation & Detection Purification->Analysis Purified Extract Data Data Acquisition & Processing Analysis->Data HPLC HPLC-UV/AMD LCMS LC-MS/MS CE Capillary Electrophoresis Microbio Microbiological Assay Report Result Reporting Data->Report

Caption: A generalized workflow for the analysis of this compound.

References

Avoparcin's Footprint on Gut Microbiota: A Comparative Analysis with Other Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative impact of avoparcin and other antibiotics on the gut microbiota. This document synthesizes available experimental data to provide an objective overview of performance, microbial community shifts, and underlying mechanisms.

This compound, a glycopeptide antibiotic formerly used as a growth promoter in livestock, has left a lasting legacy on our understanding of the intricate relationship between antibiotics, gut microbiota, and the emergence of antimicrobial resistance. Its structural similarity to vancomycin, a critical antibiotic in human medicine, led to concerns about cross-resistance and its eventual ban in many countries. This guide provides a comparative analysis of this compound's impact on the gut microbiota versus other commonly used antibiotics in animal production, supported by experimental findings.

Performance and Microbial Community Dynamics: A Tabular Comparison

The following tables summarize quantitative data from various studies, offering a comparative perspective on how different antibiotics modulate the gut microbiota and influence animal performance. It is important to note that direct head-to-head comparisons under identical conditions are limited, and results can vary based on factors such as animal species, diet, and experimental duration.

Table 1: Comparative Effects of this compound and Other Antibiotics on Broiler Chicken Performance

AntibioticDosageDurationImpact on Weight GainImpact on Feed Conversion Ratio (FCR)Reference
This compound 10-20 ppm42 daysIncreasedImproved[1]
Virginiamycin 20 ppm42 daysIncreasedImproved[2]
Bacitracin 50-100 ppm42 daysIncreasedImproved[3]
Tylosin 20-50 ppm42 daysIncreasedImproved[4]
Enrofloxacin 10 mg/kg5 daysNo significant changeNo significant change[5]

Table 2: Comparative Impact of this compound and Other Antibiotics on Gut Microbiota Composition in Broiler Chickens

AntibioticKey Microbial ChangesImpact on DiversityReference
This compound Increased prevalence of vancomycin-resistant enterococci (VRE).Data not consistently reported.[6]
Virginiamycin Increased abundance of Lactobacillus and Bifidobacterium.[7]Generally maintained or slightly increased.[2][2][7]
Bacitracin Reduced Clostridium perfringens. Increased Lactobacillus and Enterococcus.Variable, can be reduced.[3][3]
Tylosin Reduced Lactobacillus. Altered Firmicutes to Bacteroidetes ratio.[4]Reduced.[4][4]
Enrofloxacin Broad-spectrum reduction in bacterial populations.[5]Significantly reduced.[5][5]

Experimental Methodologies: A Closer Look

Understanding the experimental protocols is crucial for interpreting the data and designing future studies. Below is a detailed methodology for a typical experiment evaluating the impact of antibiotic growth promoters on the gut microbiota of broiler chickens.

Experimental Workflow for Antibiotic Impact Assessment

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_sampling Data Collection cluster_analysis Microbiota Analysis Animal_Selection Day-old Broiler Chicks Housing Randomized Pen Allocation Animal_Selection->Housing Diet Basal Diet Formulation Housing->Diet Control Control (No Antibiotic) Diet->Control Avoparcin_Group This compound Diet->Avoparcin_Group Other_Antibiotic_Group Other Antibiotic(s) Diet->Other_Antibiotic_Group Performance_Data Weekly Weight Gain & FCR Control->Performance_Data Sample_Collection Intestinal Content Collection (Ileum & Cecum) Control->Sample_Collection Avoparcin_Group->Performance_Data Avoparcin_Group->Sample_Collection Other_Antibiotic_Group->Performance_Data Other_Antibiotic_Group->Sample_Collection DNA_Extraction Metagenomic DNA Extraction Sample_Collection->DNA_Extraction Sequencing 16S rRNA Gene Sequencing DNA_Extraction->Sequencing Bioinformatics Data Processing & Analysis Sequencing->Bioinformatics

Caption: A generalized workflow for evaluating the impact of antibiotics on broiler gut microbiota.

Detailed Protocol:

  • Animal Model and Housing: Day-old broiler chicks are randomly assigned to different treatment groups, with multiple replicate pens per group to ensure statistical power. Birds are housed in a controlled environment with ad libitum access to feed and water.

  • Dietary Treatments: A basal diet is formulated to meet the nutritional requirements of the broilers. The control group receives the basal diet, while treatment groups receive the basal diet supplemented with specific antibiotics (e.g., this compound, virginiamycin) at predetermined concentrations.

  • Data and Sample Collection: Body weight and feed intake are recorded weekly to calculate weight gain and feed conversion ratio (FCR). At the end of the experimental period (e.g., 42 days), birds are euthanized, and intestinal contents from the ileum and cecum are collected for microbiota analysis.

  • Microbiota Analysis:

    • DNA Extraction: Total DNA is extracted from the intestinal contents using commercial kits.

    • 16S rRNA Gene Sequencing: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified by PCR and sequenced using a high-throughput sequencing platform (e.g., Illumina MiSeq).

    • Bioinformatic Analysis: The sequencing data is processed to remove low-quality reads and chimeras. Operational taxonomic units (OTUs) are clustered, and taxonomic assignment is performed against a reference database (e.g., Greengenes, SILVA). Alpha and beta diversity analyses are conducted to assess within-sample diversity and between-sample community differences, respectively.

The Host Response: A Look at Signaling Pathways

The gut microbiota does not exist in isolation; it constantly interacts with the host's immune system. Antibiotic-induced alterations in the gut microbiota can modulate host signaling pathways, influencing inflammation and immune responses. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation and is known to be influenced by gut microbes.[8][9]

NF-κB Signaling Pathway and Gut Microbiota Interaction

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Intestinal Epithelial Cell Microbiota Gut Microbiota PAMPs PAMPs / MAMPs Microbiota->PAMPs Produces TLR Toll-like Receptor (TLR) PAMPs->TLR Activates Antibiotics Antibiotics Antibiotics->Microbiota Alters Composition IKK IKK Complex TLR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Induces Transcription

Caption: Modulation of the NF-κB signaling pathway by gut microbiota and antibiotics.

Changes in the composition of the gut microbiota due to antibiotics like this compound can alter the presentation of microbe-associated molecular patterns (MAMPs) to host cells. This can lead to either an activation or suppression of the NF-κB pathway, resulting in a pro- or anti-inflammatory state in the gut. While direct evidence linking this compound to specific NF-κB modulation is limited, the general principle of antibiotic-induced dysbiosis affecting this pathway is well-established.

Conclusion

The use of this compound as a growth promoter has provided critical lessons on the far-reaching consequences of antibiotic use in agriculture. While effective in improving performance, its impact on the selection for antibiotic-resistant bacteria highlights the need for a cautious and informed approach to the use of all antibiotics. Comparative analysis with other antibiotics reveals that each compound has a unique signature on the gut microbiota, influencing different bacterial populations and host responses. Future research should focus on more direct comparative studies and the elucidation of the precise molecular mechanisms by which these antibiotics and their alternatives modulate the gut ecosystem and host health. This will be instrumental in developing sustainable and safe strategies for animal production.

References

A Comparative Guide to the Validation of Analytical Standards for Alpha- and Beta-Avoparcin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methods for the quantitative determination of alpha- and beta-avoparcin, glycopeptide antibiotics formerly used as animal growth promoters. The validation of analytical standards is critical for ensuring the accuracy and reliability of residue monitoring and pharmacokinetic studies. This document outlines the performance characteristics of three common analytical techniques: High-Performance Liquid Chromatography (HPLC) with Ultraviolet/Amperometric Detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and the Microbiological Assay.

Comparison of Analytical Method Performance

The selection of an appropriate analytical method depends on the specific requirements of the study, such as sensitivity, selectivity, and sample throughput. The following tables summarize the key validation parameters for each technique, providing a basis for objective comparison.

Validation Parameter HPLC with UV/Amperometric Detection LC-MS/MS Microbiological Assay
Linearity Data not explicitly available in the reviewed literature.α-avoparcin: r > 0.996β-avoparcin: r > 0.998[1]Data not explicitly available in the reviewed literature.
Accuracy (Recovery) 73.1 - 88.1% in chicken muscle.[2]> 73.3% in various animal tissues and milk.[1]92.8% (chick mash), 104.2% (pig meal), 101.8% (pre-mix).[3]
Precision (RSD) Data not explicitly available in the reviewed literature.< 12.0%.[1]17.6% (chick mash), 14.0% (pig meal), 14.6% (pre-mix).[3]
Specificity Moderate; potential for interference from matrix components.High; based on specific precursor-product ion transitions.Low; susceptible to interference from other antimicrobial compounds.
Limit of Detection (LOD) 0.5 µg/g (UV)0.2 µg/g (Amperometric).[2]Instrumental LOD: 3 ng/mL.[1]Lowest limit of determination: 2 mg/kg.[3]
Limit of Quantitation (LOQ) Data not explicitly available in the reviewed literature.Quantifiable at 5 ppb (milk), 10 ppb (beef), and 25 ppb (chicken muscle and liver).[1]Data not explicitly available in the reviewed literature.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established and validated methods from the scientific literature.

High-Performance Liquid Chromatography (HPLC) with UV/Amperometric Detection

This method is suitable for the quantification of avoparcin residues in animal tissues.

a) Sample Preparation and Extraction [2]

  • Homogenize chicken muscle tissue with a mixture of methanol and 0.2 mol/L sulfuric acid (6:4).

  • Adjust the pH of the homogenate to 4 with 1 mol/L sodium hydroxide and centrifuge.

  • Collect the supernatant and evaporate to dryness.

  • Dissolve the residue in water and adjust the pH to 4.

  • Purify the aqueous solution using a Sep-Pak tC18 plus ENV cartridge.

  • Wash the cartridge with water and elute the retained substances with 50% methanol.

  • Evaporate the eluate to dryness under reduced pressure.

  • Reconstitute the residue in water for HPLC analysis.

b) Chromatographic Conditions [2]

  • Column: Cosmosil 5C18-AR (4.6 mm x 25 cm)

  • Mobile Phase: A gradient formed from:

    • A: 2.5% acetic acid, 0.01 mol/L sodium heptane sulfonic acid-acetonitrile (88.5:11.5), pH 4.0

    • B: 2.5% acetic acid-acetonitrile (10:90)

  • Detection:

    • UV detection at a specified wavelength (not detailed in the provided search results).

    • Amperometric detection with a glassy-carbon electrode at +900 mV.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for detecting trace amounts of this compound in various biological matrices.[1]

a) Sample Preparation and Extraction [1]

  • Extract the sample with 5% trifluoroacetic acid (TFA).

  • Perform a tandem solid-phase extraction (SPE) clean-up using an ion-exchange (SAX) cartridge followed by an InertSep C18-A cartridge.

b) LC-MS/MS Conditions [1]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) of the following transitions for the [M + 3H]³⁺ precursor ions:

    • α-avoparcin: m/z 637 → 86, 113, 130

    • β-avoparcin: m/z 649 → 86, 113, 130

Microbiological Assay

This method relies on the antimicrobial properties of this compound to inhibit the growth of a susceptible microorganism.

a) Sample Preparation and Extraction [3]

  • Extract the sample (animal feed or pre-mix) with a mixture of acetone, water, and hydrochloric acid.

  • Clarify the extract to remove solid particles.

b) Assay Procedure [3]

  • Use an agar medium inoculated with Bacillus subtilis.

  • Apply the clarified sample extract to the agar.

  • The antibiotic activity is determined by measuring the diameter of the zone of growth inhibition around the sample.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the described analytical methods.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis Homogenization Homogenization in Methanol/Sulfuric Acid pH_Adjustment1 pH Adjustment to 4 Homogenization->pH_Adjustment1 Centrifugation Centrifugation pH_Adjustment1->Centrifugation Evaporation1 Evaporation to Dryness Centrifugation->Evaporation1 Dissolution1 Dissolution in Water Evaporation1->Dissolution1 pH_Adjustment2 pH Adjustment to 4 Dissolution1->pH_Adjustment2 SPE Solid-Phase Extraction (Sep-Pak tC18) pH_Adjustment2->SPE Elution Elution with 50% Methanol SPE->Elution Evaporation2 Evaporation to Dryness Elution->Evaporation2 Reconstitution Reconstitution in Water Evaporation2->Reconstitution HPLC_Injection HPLC Injection Reconstitution->HPLC_Injection Separation Chromatographic Separation HPLC_Injection->Separation Detection UV/Amperometric Detection Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for HPLC analysis of this compound.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Extraction Extraction with 5% TFA Tandem_SPE Tandem SPE Clean-up (SAX and C18) Extraction->Tandem_SPE LC_Separation LC Separation Tandem_SPE->LC_Separation MSMS_Detection MS/MS Detection (MRM) LC_Separation->MSMS_Detection Data_Analysis Data Analysis and Quantification MSMS_Detection->Data_Analysis

Caption: Workflow for LC-MS/MS analysis of this compound.

Microbiological_Assay_Workflow cluster_sample_prep Sample Preparation cluster_assay Microbiological Assay Extraction Extraction with Acetone/Water/HCl Clarification Clarification of Extract Extraction->Clarification Application Application of Extract Clarification->Application Inoculation Inoculation of Agar with Bacillus subtilis Inoculation->Application Incubation Incubation Application->Incubation Measurement Measurement of Inhibition Zone Incubation->Measurement

Caption: Workflow for the microbiological assay of this compound.

References

Assessing the Cross-Resistance Profile Between Avoparcin and New Glycopeptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of glycopeptide resistance, historically linked to the agricultural use of avoparcin, presents a significant challenge in clinical settings. Understanding the cross-resistance profile between this compound and newer glycopeptide antibiotics is crucial for effective drug development and stewardship. This guide provides an objective comparison of the performance of newer glycopeptides—dalbavancin, oritavancin, and telavancin—against bacteria with resistance mechanisms typically selected for by this compound, supported by experimental data and detailed methodologies.

Executive Summary

This compound, a glycopeptide antibiotic previously used as a growth promoter in livestock, is structurally and mechanistically similar to vancomycin. Its use has been linked to the selection of vancomycin-resistant enterococci (VRE), particularly those carrying the vanA gene cluster. This resistance mechanism, which involves the alteration of the drug's target in the bacterial cell wall, can confer cross-resistance to other glycopeptides. This guide examines the in vitro activity of dalbavancin, oritavancin, and telavancin against such resistant strains, providing a critical assessment of their potential utility where this compound-selected resistance is a concern.

Comparative Analysis of In Vitro Activity

The primary mechanism of high-level resistance to this compound and vancomycin is mediated by the vanA gene cluster, which results in the modification of the peptidoglycan precursor from D-Ala-D-Ala to D-Ala-D-Lac, reducing the binding affinity of the antibiotic. The following tables summarize the minimum inhibitory concentrations (MICs) of new glycopeptides against vancomycin-resistant enterococci (VRE), with a focus on strains exhibiting the VanA phenotype, as a proxy for this compound-selected resistance.

AntibioticOrganismResistance PhenotypeMIC50 (µg/mL)MIC90 (µg/mL)
Dalbavancin Enterococcus faeciumVanA>4>4
Oritavancin Enterococcus faecalisVanA0.250.5
Enterococcus faeciumVanA0.030.06
Telavancin Enterococcus faecalisVanA816
Enterococcus faeciumVanA48
Vancomycin Enterococcus faecalisVanA>16>16
Enterococcus faeciumVanA>16>16

Table 1: Comparative MICs of New Glycopeptides against VanA-Type VRE. Data compiled from multiple surveillance studies.[1][2][3][4] MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Key Findings:

  • Dalbavancin shows poor activity against VanA-type VRE, suggesting significant cross-resistance with this compound.[4]

  • Oritavancin demonstrates potent activity against both VanA-type E. faecalis and E. faecium, indicating a low potential for cross-resistance.[3][5] This enhanced activity is attributed to its additional mechanisms of action, including disruption of bacterial membrane integrity.[6]

  • Telavancin exhibits reduced activity against VanA-type VRE compared to vancomycin-susceptible strains, with elevated MIC values, suggesting a degree of cross-resistance.[1][2][7] However, it may still offer a therapeutic option in some cases.

Experimental Protocols

Accurate assessment of cross-resistance relies on standardized and reproducible experimental methodologies. Below are detailed protocols for key experiments cited in this guide.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is the gold standard for determining the in vitro susceptibility of bacteria to antimicrobial agents.

a. Preparation of Inoculum:

  • Select three to five well-isolated colonies of the test organism from a fresh (18-24 hour) agar plate.

  • Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium (e.g., Tryptic Soy Broth).

  • Incubate the broth culture at 35 ± 2°C until it achieves a turbidity equivalent to a 0.5 McFarland standard. This can be done by visual comparison or using a spectrophotometer.

  • Dilute the standardized inoculum in sterile broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microdilution tray.

b. Preparation of Antibiotic Dilutions:

  • Prepare stock solutions of the glycopeptide antibiotics in a suitable solvent (e.g., water for vancomycin, DMSO for telavancin).

  • Perform serial twofold dilutions of each antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to obtain a range of concentrations.

c. Inoculation and Incubation:

  • Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate containing 100 µL of the antibiotic dilutions.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

d. Interpretation of Results:

  • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

PCR for Detection of the vanA Gene

This molecular method is used to identify the genetic determinant of VanA-type resistance.

a. DNA Extraction:

  • Bacterial DNA can be extracted from a pure culture using a commercial DNA extraction kit or by a simple boiling method.

  • For the boiling method, suspend a few colonies in sterile water, heat at 95-100°C for 10 minutes, and then centrifuge to pellet the cell debris. The supernatant contains the DNA.

b. PCR Amplification:

  • Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and specific primers for the vanA gene.

  • Add the extracted DNA to the master mix.

  • Perform PCR using a thermal cycler with the following typical conditions: initial denaturation at 94°C for 5 minutes, followed by 30-35 cycles of denaturation at 94°C for 30 seconds, annealing at 55-60°C for 30 seconds, and extension at 72°C for 1 minute, with a final extension at 72°C for 5-10 minutes.

c. Detection of PCR Products:

  • Analyze the PCR products by agarose gel electrophoresis.

  • A band of the expected size for the vanA gene indicates a positive result.

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Glycopeptide_Resistance_Signaling_Pathway cluster_membrane Cell Membrane VanS VanS (Sensor Kinase) VanR VanR (Response Regulator) VanS->VanR phosphorylates Glycopeptide Glycopeptide (e.g., this compound) Glycopeptide->VanS binds VanR_P VanR-P (Phosphorylated) VanR->VanR_P van_promoter van Promoter VanR_P->van_promoter activates vanHAX vanHAX genes van_promoter->vanHAX induces transcription Resistance_Enzymes Resistance Enzymes (VanH, VanA, VanX) vanHAX->Resistance_Enzymes translates to D_Ala_D_Lac D-Ala-D-Lac Precursor Resistance_Enzymes->D_Ala_D_Lac synthesizes

Caption: VanS/VanR signaling pathway for glycopeptide resistance induction.

Cross_Resistance_Workflow start Start: Isolate bacterial strain phenotypic Phenotypic Screening: Agar screen with this compound start->phenotypic genotypic Genotypic Screening: PCR for vanA gene start->genotypic mic_testing MIC Determination: Broth microdilution with This compound & New Glycopeptides phenotypic->mic_testing If resistant genotypic->mic_testing If vanA positive data_analysis Data Analysis: Compare MIC values mic_testing->data_analysis conclusion Conclusion: Assess cross-resistance profile data_analysis->conclusion

Caption: Experimental workflow for assessing cross-resistance.

Conclusion

The extensive use of this compound in agriculture has created a reservoir of glycopeptide resistance, primarily through the dissemination of the vanA gene cluster. This guide demonstrates that while some newer glycopeptides, such as dalbavancin, exhibit significant cross-resistance with this mechanism, others, like oritavancin, retain potent activity. Telavancin shows an intermediate profile. These findings underscore the importance of considering historical antibiotic usage and underlying resistance mechanisms when developing and deploying new antimicrobial agents. For researchers and drug development professionals, this comparative analysis provides a framework for evaluating the potential efficacy of novel glycopeptides in the face of established resistance.

References

Safety Operating Guide

Proper Disposal of Avoparcin: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, expired or unused avoparcin should never be disposed of in standard trash or flushed down the drain. This glycopeptide antibiotic, formerly used as an animal feed additive, requires specialized handling as hazardous waste to mitigate environmental contamination and the potential spread of antibiotic resistance. The following guide provides essential safety and logistical information for the proper disposal of this compound in a laboratory setting.

Immediate Safety and Handling Precautions

Before initiating disposal procedures, ensure all personnel handling this compound waste are equipped with appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. All materials contaminated with this compound, such as vials, syringes, and contaminated labware, must be treated as hazardous waste.

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to regulations set forth by agencies such as the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA)[1]. The primary recommended methods are return to the manufacturer or disposal via a licensed hazardous waste contractor.

Step 1: Waste Identification and Segregation

  • Clearly label all this compound waste containers with "Hazardous Pharmaceutical Waste" and include the chemical name "this compound."

  • Segregate this compound waste from other laboratory waste streams to prevent cross-contamination.

Step 2: Secure Packaging

  • Package all this compound waste, including contaminated materials, in a securely sealed, leak-proof container.

  • Ensure the container is robust and properly labeled for transport.[1]

Step 3: Disposal Pathway Selection

  • Preferred Option: Return to Manufacturer: If possible, the most responsible disposal method is to return the expired or unused this compound to the original manufacturer.[1] Contact the manufacturer or supplier to inquire about their take-back programs.

  • Alternative Option: Licensed Waste Contractor: If returning to the manufacturer is not feasible, arrange for a state-licensed medical or hazardous waste contractor to collect and dispose of the this compound waste.[1] The contractor will ensure disposal is conducted in compliance with all federal, state, and local regulations.

Step 4: Approved Disposal Methods by Contractor

  • Incineration: The waste contractor will transport the securely packaged this compound to a licensed hazardous waste incinerator.[1]

  • Hazardous Waste Landfill: Alternatively, the contractor may dispose of the material by burial in a licensed hazardous or toxic waste landfill.[1]

Quantitative Data for this compound Disposal

ParameterGuidelineSource
Incineration TemperatureNot specified for this compound. Determined by the licensed hazardous waste facility.N/A
Landfill Concentration LimitsNot specified for this compound. Determined by the licensed hazardous waste facility.N/A

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound waste.

AvoparcinDisposalWorkflow start This compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate and Label as 'Hazardous Pharmaceutical Waste' ppe->segregate package Securely Package in a Leak-Proof Container segregate->package decision Return to Manufacturer Possible? package->decision return Contact Manufacturer and Arrange for Return decision->return Yes contractor Engage a Licensed Hazardous Waste Contractor decision->contractor No end Disposal Complete return->end transport Properly Labeled and Secure Transport contractor->transport disposal_method Disposal Method? transport->disposal_method incineration Incineration at a Licensed Facility disposal_method->incineration Incineration landfill Burial in a Licensed Hazardous Waste Landfill disposal_method->landfill Landfill incineration->end landfill->end

Caption: Decision workflow for the proper disposal of this compound waste.

Environmental and Health Considerations

The stringent disposal procedures for this compound are in place due to its environmental persistence and the significant public health risk associated with the development of antibiotic-resistant bacteria.[4] Improper disposal can lead to the contamination of soil and water, creating a reservoir for resistance genes that can potentially be transferred to human pathogens. The similarity of this compound to the clinically important antibiotic vancomycin underscores the critical need for responsible disposal to prevent the selection and spread of vancomycin-resistant enterococci (VRE).[3][5]

References

Safeguarding Researchers: Essential Protocols for Handling Avoparcin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides essential, immediate safety and logistical information for the handling of Avoparcin, a glycopeptide antibiotic. The following procedural guidance outlines personal protective equipment (PPE), step-by-step operational protocols, and disposal plans to minimize risk and ensure regulatory compliance.

Personal Protective Equipment (PPE)

Given that this compound has been identified as a contact sensitizer, causing allergic skin reactions, a comprehensive PPE strategy is crucial. The following table summarizes the recommended PPE for handling this compound powder.

PPE ComponentSpecificationPurpose
Gloves Nitrile or latex, double-gloving recommendedTo prevent skin contact and allergic reactions. Double-gloving allows for the safe removal of the outer glove if contamination occurs.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from airborne powder particles.
Respiratory Protection A NIOSH-approved N95 or higher-rated respiratorTo prevent inhalation of fine powder particles, which could lead to respiratory sensitization.
Lab Coat Disposable or dedicated, buttoned lab coatTo protect skin and clothing from contamination.
Footwear Closed-toe shoesTo protect feet from spills.

Experimental Protocol: Safe Handling of this compound Powder

This protocol details the essential steps for safely weighing and preparing solutions of this compound in a laboratory setting.

1. Preparation and Area Designation:

  • Identify a designated area for handling this compound powder. This area should be clearly marked.
  • Ensure a calibrated analytical balance is located within a chemical fume hood or a powder containment hood.
  • Assemble all necessary equipment and reagents before handling the this compound powder. This includes weigh paper or boats, spatulas, solvent for dissolution, and appropriate containers.

2. Donning Personal Protective Equipment (PPE):

  • Put on all required PPE as outlined in the table above before entering the designated handling area.

3. Weighing this compound Powder:

  • Perform all weighing operations within the certified chemical fume hood or powder containment hood to minimize the dispersion of airborne particles.
  • Use a dedicated, labeled spatula for handling this compound.
  • Carefully transfer the desired amount of this compound powder onto the weigh paper or boat. Avoid creating dust.
  • Close the primary container of this compound securely immediately after use.

4. Solution Preparation:

  • Place the weigh paper or boat containing the this compound powder into the receiving vessel (e.g., a beaker or flask).
  • Slowly add the solvent to the vessel, rinsing the weigh paper or boat to ensure all the powder is transferred.
  • Gently swirl or stir the mixture to dissolve the powder completely. Avoid splashing.

5. Decontamination and Waste Disposal:

  • Wipe down the work surface of the fume hood, the balance, and any equipment used with a suitable decontaminating solution (e.g., 70% ethanol), followed by a laboratory-grade detergent and water.
  • Dispose of all contaminated disposable materials, including gloves, weigh paper, and paper towels, in a clearly labeled hazardous waste container.
  • For unused or expired this compound, follow the specific disposal plan outlined below.

6. Doffing Personal Protective Equipment (PPE):

  • Remove PPE in the correct order to avoid cross-contamination. Typically, this involves removing gloves first, followed by the lab coat, eye protection, and finally the respirator.
  • Wash hands thoroughly with soap and water after removing all PPE.

Operational and Disposal Plans

A clear plan for the entire lifecycle of this compound in the laboratory, from receipt to disposal, is critical for safety and compliance.

Spills and Decontamination

In the event of a spill of this compound powder:

  • Evacuate and Secure: Immediately alert others in the area and evacuate. Restrict access to the spill area.

  • Don PPE: Before re-entering the area, don the appropriate PPE, including respiratory protection.

  • Containment: For small spills, gently cover the powder with absorbent material dampened with a suitable solvent to prevent it from becoming airborne.

  • Clean-up: Carefully scoop the contained material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a decontaminating solution, followed by detergent and water.

  • Dispose: Dispose of all clean-up materials as hazardous waste.

Disposal Plan

Expired or waste pharmaceuticals, including this compound, must be disposed of as hazardous chemical waste.

  • Do Not Dispose in Regular Trash or Drains: this compound should never be disposed of in the regular trash or flushed down the drain.

  • Segregation and Labeling: Collect all this compound waste (unused product, contaminated materials) in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Licensed Waste Contractor: Arrange for the disposal of the hazardous waste through a licensed medical or hazardous waste contractor. These contractors are equipped to handle and dispose of pharmaceutical waste in compliance with environmental regulations, typically through incineration or burial in a licensed landfill.

  • Manufacturer Take-Back: If possible, inquire with the manufacturer about take-back programs for expired or unused products.

Visualizing the Workflow

To provide a clear, at-a-glance understanding of the safe handling and disposal process, the following workflow diagram has been created.

start Start: Receive this compound prep 1. Preparation - Designate Handling Area - Assemble Equipment start->prep don_ppe 2. Don PPE - Double Gloves - Goggles - Respirator (N95+) - Lab Coat prep->don_ppe weigh 3. Weighing - In Fume/Powder Hood - Use Designated Spatula - Minimize Dust don_ppe->weigh dissolve 4. Solution Preparation - Add Solvent Slowly - Rinse Weigh Paper - Gentle Mixing weigh->dissolve spill Spill Response weigh->spill decon 5. Decontaminate - Wipe Down Surfaces - Clean Equipment dissolve->decon dissolve->spill waste 6. Waste Segregation - Collect Contaminated PPE - Collect Unused Product decon->waste doff_ppe 7. Doff PPE - Follow Correct Procedure waste->doff_ppe disposal Disposal Plan waste->disposal Follow Protocol hand_wash 8. Hand Washing doff_ppe->hand_wash end End: Safe Handling Complete hand_wash->end spill->decon After Clean-up

Caption: Workflow for the safe handling and disposal of this compound in a laboratory setting.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.